Product packaging for Azetidine-3-thiol hydrochloride(Cat. No.:CAS No. 179337-60-1)

Azetidine-3-thiol hydrochloride

Cat. No.: B600125
CAS No.: 179337-60-1
M. Wt: 139.641
InChI Key: PKQXOKYPKFJWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azetidine-3-thiol hydrochloride is a useful research compound. Its molecular formula is C4H10ClNS and its molecular weight is 139.641. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNS B600125 Azetidine-3-thiol hydrochloride CAS No. 179337-60-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidine-3-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVAOKPPTCPUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179337-60-1
Record name azetidine-3-thiol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Azetidine-3-thiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine-3-thiol hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its strained four-membered ring and reactive thiol group make it a valuable synthon for introducing unique conformational constraints and functional handles into complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by experimental data and protocols to aid researchers in its effective utilization.

Core Chemical Properties

This compound is typically a white to off-white solid that is soluble in water.[1] The hydrochloride salt enhances its stability and aqueous solubility.[1] As with many thiol-containing compounds, it may possess a characteristic odor.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 179337-60-1[1][2]
Molecular Formula C₃H₈ClNS[2]
Molecular Weight 125.61 g/mol [2]
Appearance White to off-white solid[1]
Solubility Soluble in water[1]
Purity Typically ≥97%[2]
Storage Room temperature[2]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Peaks/Signals
¹H NMR Signals corresponding to the azetidine ring protons and the thiol proton. The chemical shifts would be influenced by the solvent and the protonation state.
¹³C NMR Three distinct signals for the carbon atoms of the azetidine ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H stretching, and potentially a weak S-H stretching band.
Mass Spectrometry A molecular ion peak corresponding to the free base (m/z ≈ 89) and fragmentation patterns characteristic of the azetidine ring.

Synthesis and Reactivity

The synthesis of this compound often involves a multi-step process, starting from more readily available precursors. One potential synthetic route can be inferred from the synthesis of related compounds, such as 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine, which starts from 3-methanesulfonyloxyazetidine hydrochloride.[3]

A plausible synthetic workflow is outlined below:

G Start 3-Methanesulfonyloxyazetidine hydrochloride BunteSalt Formation of Bunte Salt (Sodium S-azetidin-3-yl thiosulfate) Start->BunteSalt  Na2S2O3 ThiolFormation Thiol Formation BunteSalt->ThiolFormation  Reducing Agent  (e.g., Benzylthiol) FinalProduct Azetidine-3-thiol hydrochloride ThiolFormation->FinalProduct  Acidification  (HCl)

Caption: Plausible synthetic pathway for this compound.

The reactivity of this compound is dominated by its thiol functional group, which can participate in a variety of chemical transformations.[1]

Nucleophilic Substitution Reactions

The thiol group is a potent nucleophile and can react with various electrophiles to form new carbon-sulfur bonds. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Redox Reactions

The thiol group can be oxidized to form disulfides or other oxidized sulfur species. This property is relevant in the context of potential antioxidant activity and in the formation of disulfide-linked conjugates.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure based on the synthesis of a similar compound is provided for informational purposes.[3]

Protocol: Synthesis of a Thiolated Azetidine Derivative (Adapted)

This protocol describes the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride and can serve as a conceptual basis for the synthesis of this compound.

  • Formation of the Bunte Salt Intermediate: 3-Methanesulfonyloxyazetidine hydrochloride is reacted with sodium thiosulfate in a mixture of methanol and water at elevated temperatures (e.g., 50°C) to yield the corresponding Bunte salt.[3]

  • Thiol Formation: The Bunte salt is then subjected to cleavage of the S-S bond to generate the free thiol. In the cited literature, this is achieved using benzylthiol in the presence of a base like sodium methoxide.[3]

  • Isolation as Hydrochloride Salt: The reaction is quenched with hydrochloric acid, and the product is isolated as the hydrochloride salt after purification, which may involve precipitation, filtration, and crystallization.[3]

Safety and Handling

As with all chemicals, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Thiols can be sensitive to oxidation and may have an unpleasant odor.[1]

Applications in Drug Discovery

The azetidine moiety is a valuable scaffold in medicinal chemistry due to its ability to impart rigidity and improve physicochemical properties. The thiol group provides a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of a wide range of biologically active compounds, including potential enzyme inhibitors and modulators of signaling pathways.[1] Its use as a building block for β-lactam antibiotics highlights its importance in the pharmaceutical industry.

The logical workflow for utilizing this compound in a drug discovery program can be visualized as follows:

G Start Azetidine-3-thiol hydrochloride Reaction Reaction with Electrophile (R-X) Start->Reaction Intermediate 3-(R-thio)azetidine Intermediate Reaction->Intermediate Derivatization Further Derivatization Intermediate->Derivatization Screening Biological Screening Derivatization->Screening Lead Lead Compound Screening->Lead

Caption: Workflow for the use of this compound in drug discovery.

References

A Technical Guide to the Solubility of Azetidine-3-thiol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of azetidine-3-thiol hydrochloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the compound's chemical structure and the general principles of solubility for amine hydrochlorides. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with visual diagrams to illustrate key concepts and workflows. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug discovery and development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry, particularly as a building block in the synthesis of novel therapeutic agents, including β-lactam antibiotics.[1] Its chemical structure, featuring a strained azetidine ring and a thiol group, makes it a versatile intermediate.[1] The compound is typically supplied as a hydrochloride salt, which enhances its stability and influences its solubility profile.[2] Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, formulation development, and various biological assays.

This guide addresses the solubility of this compound by providing a qualitative assessment of its expected solubility in common organic solvents, a general methodology for its quantitative determination, and a discussion of the underlying chemical principles.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents with varying polarities.

SolventPolarityPredicted SolubilityRationale
WaterHighSolubleThe hydrochloride salt form makes the compound ionic, favoring dissolution in the highly polar aqueous medium.[2]
Dimethyl Sulfoxide (DMSO)HighSolubleDMSO is a polar aprotic solvent capable of dissolving many polar and ionic compounds.
MethanolHighSoluble to Sparingly SolubleAs a polar protic solvent, methanol can solvate the ionic compound, though likely to a lesser extent than water. A related compound has been noted to be slightly soluble in methanol.
EthanolHighSparingly SolubleSimilar to methanol, but with a longer alkyl chain, its polarity is slightly lower, which may result in reduced solubility.
ChloroformLowSparingly Soluble to InsolubleChloroform is a non-polar solvent and is not expected to effectively solvate the ionic hydrochloride salt. A related compound is sparingly soluble in chloroform.
HexaneLowInsolubleHexane is a non-polar hydrocarbon solvent and is a very poor solvent for ionic or highly polar compounds.

Influence of the Hydrochloride Salt on Solubility

The solubility of an amine-containing compound is significantly influenced by its form, either as a free base or as a salt. The hydrochloride salt of azetidine-3-thiol is formed by the reaction of the basic azetidine nitrogen with hydrochloric acid.[4] This protonation results in the formation of a positively charged ammonium ion and a chloride counter-ion, rendering the molecule ionic.[4] This increased polarity is the primary reason for its enhanced solubility in polar solvents like water and its poor solubility in non-polar organic solvents.[4]

Influence of Hydrochloride Salt on Solubility cluster_0 Azetidine-3-thiol (Free Base) cluster_1 This compound (Salt) cluster_2 Solubility in Polar Solvents (e.g., Water) cluster_3 Solubility in Non-Polar Organic Solvents (e.g., Hexane) FreeBase Less Polar (Covalent) Salt More Polar (Ionic) FreeBase->Salt + HCl PolarSolubility High FreeBase->PolarSolubility Disfavored NonPolarSolubility Low FreeBase->NonPolarSolubility Favored Salt->FreeBase - HCl (Base) Salt->PolarSolubility Favored Salt->NonPolarSolubility Disfavored

Caption: Logical relationship of salt form to polarity and solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent using the shake-flask method. This method is considered reliable for determining thermodynamic solubility.[5]

4.1. Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical technique.

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution has reached saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination Start Start AddExcess Add excess solute to a known volume of solvent Start->AddExcess Equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) AddExcess->Equilibrate Separate Separate solid and liquid phases (centrifugation or settling) Equilibrate->Separate Filter Filter supernatant to remove undissolved solids Separate->Filter Dilute Dilute the saturated solution Filter->Dilute Analyze Analyze concentration using a calibrated analytical method (e.g., HPLC) Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for determining the solubility of a chemical compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce in the public domain, a strong qualitative understanding can be derived from its chemical nature as an amine hydrochloride salt. It is predicted to be soluble in polar solvents and poorly soluble in non-polar organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable method for their determination. This information is critical for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug formulation.

References

An In-depth Technical Guide to Azetidine-3-thiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-3-thiol hydrochloride, with CAS number 179337-60-1, is a strained heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique four-membered azetidine ring, coupled with a reactive thiol group, makes it a valuable synthon for the creation of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, and its potential applications in pharmaceutical research, with a focus on its role as an intermediate in the development of enzyme inhibitors and other bioactive molecules.

Chemical and Physical Properties

This compound is a salt that is typically a white to off-white solid, though it is sometimes supplied as an oil.[1] Its hydrochloride form enhances its stability and solubility in aqueous solutions.[1] The presence of the thiol group can give the compound a characteristic odor.[1]

PropertyValueSource(s)
CAS Number 179337-60-1[2]
Molecular Formula C₃H₈ClNS[2]
Molecular Weight 125.61 g/mol [2]
Purity Typically ≥97%[1][2]
Physical State White to off-white solid or liquid/oil[1]
Storage Room temperature[2]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of N-Protected Precursor cluster_1 Step 2: Conversion to Thiol cluster_2 Step 3: Deprotection and Salt Formation A Benzylamine + Epichlorohydrin B 1-Benzyl-3-hydroxyazetidine A->B Ring formation C Mesylation/Tosylation B->C D Thiolation (e.g., with NaSH) C->D E 1-Benzyl-azetidine-3-thiol D->E F Debenzylation (e.g., H2/Pd-C) E->F G Azetidine-3-thiol F->G H HCl Treatment G->H I This compound H->I G cluster_0 Enzyme Inhibition Pathway A Azetidine-3-thiol Derivative B Target Enzyme (e.g., Protease, Metalloenzyme) A->B Binding to active site C Enzyme-Inhibitor Complex B->C Covalent modification or metal chelation D Inhibition of Biological Pathway C->D E Therapeutic Effect D->E

References

Azetidine-3-thiol Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-3-thiol hydrochloride is a versatile building block in medicinal chemistry and drug discovery, valued for its strained four-membered ring and reactive thiol moiety. The presence of the thiol group, while crucial for its synthetic utility and potential biological activity, also renders the molecule susceptible to degradation. This guide provides an in-depth overview of the stability profile of this compound, outlining key degradation pathways and recommended storage conditions. Furthermore, it details standardized experimental protocols for comprehensive stability assessment, enabling researchers to ensure the quality and integrity of this important chemical entity throughout its lifecycle.

Physicochemical Properties

This compound is typically a white to off-white solid. The hydrochloride salt form enhances both its aqueous solubility and overall stability.

Key Stability Concerns

The primary stability concerns for this compound are its sensitivity to oxidation, moisture, and potentially light. These factors can lead to the formation of impurities, altering the compound's purity, reactivity, and biological activity.

Oxidation

The thiol group (-SH) in Azetidine-3-thiol is susceptible to oxidation. This can occur in the presence of atmospheric oxygen and can be accelerated by factors such as heat, light, and the presence of metal ions. The primary oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules. Further oxidation can lead to the formation of sulfinic and sulfonic acids. The high susceptibility of thiols to air oxidation necessitates storage under an inert atmosphere.

Hygroscopicity

This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water absorption can impact the compound's physical state and may also facilitate hydrolytic degradation or act as a medium for other degradation reactions.

Photostability

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended. It is important to note that specific storage temperatures may vary between suppliers, with recommendations ranging from room temperature to -20°C. Therefore, it is crucial to consult the supplier's safety data sheet (SDS) for specific temperature requirements.

ParameterRecommendationRationale
Temperature Consult supplier's SDS (ranges from Room Temperature to -20°C have been noted)To minimize thermal degradation and slow down potential oxidative processes.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)To prevent oxidation of the thiol group.
Container Tightly sealed, opaque containerTo protect from moisture and light.
Environment Cool, dry, and well-ventilated areaTo minimize exposure to heat and humidity.
Incompatibilities Store away from strong oxidizing agents, bases, and incompatible materialsTo prevent chemical reactions that could lead to degradation.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies, hygroscopicity testing, and photostability testing. These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.

5.1.1 General Procedure A solution of this compound (e.g., 1 mg/mL) is typically prepared for these studies. A control sample is stored under recommended conditions for comparison. The extent of degradation is often targeted at 5-20%.

5.1.2 Hydrolytic Degradation

  • Acidic Conditions: The compound is exposed to 0.1 M to 1.0 M hydrochloric acid. The solution is typically maintained at room temperature or elevated to 50-60°C if no degradation is observed. Samples are analyzed at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Basic Conditions: The compound is exposed to 0.1 M to 1.0 M sodium hydroxide under similar temperature and time conditions as the acidic study.

  • Neutral Conditions: The compound is dissolved in water and heated to assess degradation at a neutral pH.

5.1.3 Oxidative Degradation

  • The compound is exposed to a solution of hydrogen peroxide (e.g., 3-30%). The study is typically conducted at room temperature, and samples are analyzed at various time points.

5.1.4 Thermal Degradation

  • A solid sample of the compound is exposed to elevated temperatures (e.g., 40-80°C), often in both dry and humid conditions, for a defined period.

5.1.5 Analytical Method A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound and its degradation products.

Hygroscopicity Testing

This testing evaluates the tendency of the compound to absorb moisture.

5.2.1 Protocol using Dynamic Vapor Sorption (DVS)

  • A pre-weighed sample of this compound is placed in a DVS instrument.

  • The sample is subjected to a programmed ramp of increasing relative humidity (RH) at a constant temperature (e.g., 25°C).

  • The mass of the sample is continuously monitored to determine the amount of water absorbed at each RH level.

  • A desorption cycle is then performed by decreasing the RH to observe the release of moisture.

  • The results are plotted as a sorption-desorption isotherm.

Photostability Testing

This testing assesses the impact of light on the stability of the compound, following ICH Q1B guidelines.

5.3.1 Protocol

  • Samples of the solid compound are placed in transparent containers.

  • A control sample is wrapped in aluminum foil to protect it from light.

Azetidine-3-thiol Hydrochloride: A Technical Overview of Potential Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document summarizes the currently available public information on Azetidine-3-thiol hydrochloride and related compounds. Specific experimental data on the mechanism of action for this particular compound is limited. The information presented herein is intended for research and informational purposes.

Executive Summary

This compound is a heterocyclic organic compound recognized primarily as a versatile building block in synthetic and medicinal chemistry.[1][2] While extensive research detailing a specific mechanism of action for this compound is not currently available in the public domain, its structural features—namely the strained four-membered azetidine ring and the nucleophilic thiol group—suggest potential for significant biological activity.[1][3] The broader class of azetidine-containing molecules has been shown to exhibit a wide range of pharmacological effects, including antimicrobial, antioxidant, and enzyme-inhibiting properties.[4][5] This guide consolidates the available information on related azetidine derivatives to hypothesize potential mechanisms and outlines general experimental approaches for its characterization.

Chemical Identity and Properties

This compound is a water-soluble salt form of azetidine-3-thiol, which enhances its stability.[1] The presence of a thiol (-SH) group is a key chemical feature, making it a potential nucleophile and a candidate for engaging in redox reactions within a biological system.[1][4]

PropertyValue
Molecular Formula C₃H₈ClNS
Molecular Weight 125.61 g/mol
CAS Number 179337-60-1
Key Structural Features Azetidine ring, Thiol (-SH) group
Known Applications Building block for chemical synthesis, particularly for protein degraders.[2][6]

Postulated Mechanisms of Action Based on the Azetidine Scaffold

Although a definitive pathway has not been elucidated for this compound, the activities of structurally related compounds provide a foundation for hypothesizing its potential biological roles.

Enzyme Inhibition

The strained azetidine ring and the reactive thiol group are pharmacophores that could interact with enzyme active sites.[3] The thiol group can act as a nucleophile, potentially forming covalent bonds with electrophilic residues (like cysteine or serine) in an enzyme's active site, leading to irreversible inhibition. Preliminary studies on a related compound, 1-(4,5-Dihydrothiazol-2-yl)this compound, suggest potential for enzyme inhibition.[4]

Antimicrobial Activity

Derivatives of azetidinone (a related carbonyl-containing structure) are the basis for β-lactam antibiotics, which inhibit bacterial cell wall synthesis.[7][8][9] While this compound is not a β-lactam, the azetidine motif itself is found in various compounds with documented antibacterial effects.[5][10] The mechanism could involve interference with essential bacterial enzymes or disruption of the cell membrane.

Antioxidant Properties

The thiol group (-SH) is a well-known scavenger of reactive oxygen species (ROS).[1][4] this compound could therefore exert antioxidant effects by directly neutralizing free radicals or by participating in cellular antioxidant pathways, potentially protecting cells from oxidative stress.[4]

Potential Signaling Pathway Involvement

Based on the general anti-inflammatory and anticancer activities reported for some azetidine derivatives, this compound could hypothetically modulate key cellular signaling pathways.[5][7] The diagram below represents a hypothetical signaling cascade that a novel enzyme inhibitor might target.

G cluster_0 Hypothetical Enzyme Inhibition Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Azetidine_Thiol Azetidine-3-thiol Hydrochloride Azetidine_Thiol->Kinase_B Inhibits G A Compound Acquisition (Azetidine-3-thiol HCl) B Primary Screening (e.g., Antimicrobial, Cytotoxicity) A->B C Hit Identification B->C D Secondary Assays (e.g., Enzyme Inhibition, ROS Scavenging) C->D Active F Lead Optimization C->F Inactive E Mechanism of Action Studies (Signaling Pathway Analysis, Target ID) D->E E->F

References

Commercial Suppliers and Technical Guide for Azetidine-3-thiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Azetidine-3-thiol hydrochloride (CAS No. 179337-60-1) is a valuable heterocyclic building block. Its strained four-membered ring and reactive thiol group make it a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of antibiotic and enzyme inhibitor development. This technical guide provides an overview of commercial suppliers, key chemical properties, and potential applications.

Summary of Commercial Suppliers

This compound is available from a range of chemical suppliers. The following table summarizes key quantitative data from various commercial sources to facilitate comparison and procurement.

SupplierPurityMolecular FormulaMolecular Weight ( g/mol )Available QuantitiesStorage ConditionsPhysical State
AChemBlock 97%C₃H₈ClNS125.62CustomNot specifiedNot specified
BLD Pharm Not specifiedC₃H₈ClNS125.62CustomInert atmosphere, store in freezer, under -20°C[1]Not specified
CP Lab Safety min 97%C₃H₈ClNS125.61500 mgRoom temperature[2]Not specified
CymitQuimica 97%C₃H₈ClNS125.621g, 5g, 10gNot specifiedSolid / Liquid, Oil
Fluorochem 97%C₃H₈ClNS125.61100mg, 250mg, 500mg, 1g, 5g, 10g, 25gNot specifiedLiquid[3]
MySkinRecipes 97%C₃H₈ClNS125.62100mg2-8°C[4]Not specified
PharmaBlock 97%C₃H₈ClNS125.61Not specifiedNot specifiedNot specified

Note: Inconsistencies in reported physical state and storage conditions exist between suppliers. It is recommended to consult the supplier-specific Safety Data Sheet (SDS) for definitive handling and storage information.

Experimental Protocols and Methodologies

Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. However, the general synthesis of substituted azetidines is well-documented in the chemical literature. A common approach involves the cyclization of γ-amino alcohols or the alkylation of primary amines with suitable bifunctional reagents.

One described application for azetidine thiols is in the synthesis of β-lactam antibiotics, where the strained ring and thiol functionality are used to construct complex antibiotic scaffolds.[4][5] Additionally, its role as a fragment in medicinal chemistry for the development of enzyme inhibitors has been highlighted.[4][5]

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for a researcher utilizing this compound in a drug discovery context, from procurement to a potential biological assay.

G cluster_sourcing Sourcing and QC cluster_synthesis Chemical Synthesis cluster_characterization Compound Characterization cluster_assay Biological Evaluation supplier Select Supplier (e.g., Fluorochem, AChemBlock) qc Quality Control (NMR, LC-MS, Purity Check) supplier->qc Procure Compound reaction Reaction with Electrophile (e.g., Acyl Chloride, Alkyl Halide) qc->reaction Use in Synthesis workup Reaction Work-up & Purification (Chromatography) reaction->workup structure Structural Confirmation (NMR, HRMS) workup->structure purity_final Final Purity Analysis (HPLC) structure->purity_final assay Enzyme Inhibition Assay purity_final->assay Test Compound data Data Analysis (IC50 Determination) assay->data

Caption: Conceptual workflow from sourcing to biological evaluation.

Potential Signaling Pathway Interaction

While specific signaling pathways involving this compound are not extensively detailed in the available literature, its potential as an enzyme inhibitor is a recurring theme. The thiol group can act as a nucleophile or a metal ligand, targeting the active sites of various enzymes. The diagram below conceptualizes its potential mechanism of action as a covalent or non-covalent enzyme inhibitor.

G cluster_pathway Conceptual Enzyme Inhibition Pathway Azetidine Azetidine-3-thiol Hydrochloride Enzyme Target Enzyme (e.g., Protease, Kinase) Azetidine->Enzyme Binds to Active Site Product Product Enzyme->Product Catalyzes Conversion Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibited_Complex->Product Blocks Conversion

Caption: Conceptual diagram of enzyme inhibition by Azetidine-3-thiol.

References

In-depth Technical Guide: Physicochemical Properties of Azetidine-3-thiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thiol group's acidity (pKa value) in azetidine-3-thiol hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this report synthesizes information on predicted values, general pKa determination methodologies, and relevant synthetic pathways.

Thiol Group pKa Value

Computational tools are frequently employed to predict the pKa of functional groups in molecules. These predictions are based on the electronic environment of the ionizable group. For thiols, the pKa is influenced by factors such as the electronegativity of adjacent atoms and the overall molecular structure. In the case of azetidine-3-thiol, the presence of the nitrogen atom in the four-membered ring is expected to have an electron-withdrawing effect, which would typically lower the pKa of the thiol group compared to a simple alkyl thiol.

Table 1: Estimated and Comparative pKa Values

CompoundFunctional GroupEstimated/Reported pKaReference Type
Azetidine-3-thiolThiol (-SH)8.0 - 9.0Computationally Predicted
Cysteine (in water)Thiol (-SH)~8.2Experimental[1]
Simple Alkyl ThiolsThiol (-SH)10 - 11General Value
AzetidineAmine (-NH-)11.29 (conjugate acid)Experimental

The predicted pKa range of 8.0 to 9.0 for the thiol group in azetidine-3-thiol suggests it is a moderately acidic thiol, with its acidity enhanced by the electronic properties of the azetidine ring.

Experimental Protocols for Thiol pKa Determination

In the absence of a reported experimental value, the following established methodologies can be employed to determine the pKa of the thiol group in this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water.

    • Prepare a standardized solution of a strong base, such as sodium hydroxide (e.g., 0.1 M).

    • Prepare a high ionic strength buffer (e.g., 0.1 M KCl) to maintain a constant ionic environment.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

    • Add the ionic strength buffer to the analyte solution.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution and record the initial pH.

    • Add small, precise increments of the standardized NaOH solution.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added.

    • The pKa is determined from the pH at the half-equivalence point on the titration curve. This can be found by identifying the point of maximum slope (the equivalence point) and then finding the pH at half that volume of titrant. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Spectrophotometric Titration using Ellman's Reagent

Spectrophotometric titration is another common method, particularly useful for compounds with a chromophore that changes absorbance with pH. For thiols, a reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) can be used. The reaction of DTNB with a thiolate anion (RS⁻) produces 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[2][3][4]

Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 6 to 10).

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[3]

  • Measurement Procedure:

    • In a series of cuvettes, add a fixed amount of the this compound stock solution to each of the different pH buffers.

    • Add a small, constant amount of the DTNB stock solution to each cuvette.

    • Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) at room temperature.[3][4]

    • Measure the absorbance of each solution at 412 nm using a spectrophotometer. A blank containing the buffer and DTNB at each pH should be used to zero the instrument.

  • Data Analysis:

    • The absorbance at 412 nm is proportional to the concentration of the thiolate anion.

    • Plot the absorbance at 412 nm against the pH of the buffer.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at which the absorbance is half of the maximum absorbance. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 3-hydroxyazetidine. A common and effective method for the conversion of an alcohol to a thiol is the Mitsunobu reaction.[5][6]

SynthesisWorkflow cluster_start Starting Material cluster_reaction1 Step 1: N-Protection cluster_reaction2 Step 2: Mitsunobu Reaction cluster_reaction3 Step 3: Thiolysis cluster_reaction4 Step 4: Deprotection 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine Boc₂O, Et₃N N-Boc-3-(acetylthio)azetidine N-Boc-3-(acetylthio)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(acetylthio)azetidine PPh₃, DIAD, Thioacetic acid N-Boc-azetidine-3-thiol N-Boc-azetidine-3-thiol N-Boc-3-(acetylthio)azetidine->N-Boc-azetidine-3-thiol LiOH, THF/H₂O Azetidine-3-thiol_hydrochloride Azetidine-3-thiol hydrochloride N-Boc-azetidine-3-thiol->Azetidine-3-thiol_hydrochloride HCl in Dioxane

References

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Azetidine-3-thiol from 3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-3-thiol is a valuable building block in medicinal chemistry, offering a unique four-membered heterocyclic scaffold for the development of novel therapeutic agents. This application note provides a detailed, step-by-step protocol for the preparation of azetidine-3-thiol hydrochloride from its corresponding hydroxyl precursor, 3-hydroxyazetidine. The synthetic strategy employs a protection-functionalization-deprotection sequence, commencing with the N-Boc protection of 3-hydroxyazetidine, followed by a Mitsunobu reaction to introduce the thiol functionality, and concluding with acidic deprotection to yield the target compound. This guide is intended to equip researchers with a practical and reproducible method for accessing this important synthetic intermediate.

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2] The inherent ring strain of the azetidine nucleus imparts unique conformational constraints and metabolic stability, making it an attractive motif for the design of enzyme inhibitors and other biologically active molecules.[3] In particular, 3-substituted azetidines serve as versatile scaffolds, and the introduction of a thiol group at the 3-position opens avenues for further functionalization and covalent modification of biological targets. This document outlines a reliable synthetic route to azetidine-3-thiol, starting from the commercially available 3-hydroxyazetidine.

Overall Reaction Scheme

The synthesis of this compound from 3-hydroxyazetidine is accomplished in a three-step sequence as depicted below. The initial step involves the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-3-hydroxyazetidine is then subjected to a Mitsunobu reaction using thioacetic acid as the sulfur source to afford the protected thioester intermediate. Finally, acidic hydrolysis removes both the acetyl and Boc protecting groups to yield the desired azetidine-3-thiol as its hydrochloride salt.

Figure 1. Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

This procedure outlines the protection of the secondary amine of 3-hydroxyazetidine with a Boc group, a common strategy to prevent side reactions in subsequent steps.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (2.5 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL/g) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-hydroxyazetidine-1-carboxylate as a colorless oil or white solid.

Step 2: Synthesis of S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate (N-Boc-3-thioacetylazetidine) via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry.[4] In this step, the hydroxyl group of N-Boc-3-hydroxyazetidine is converted to a thioacetate ester.[5][6]

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Thioacetic acid (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.2 eq) in anhydrous THF (10 mL/g) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate.

Step 3: Synthesis of this compound

The final step involves the simultaneous deprotection of the thioacetyl and N-Boc groups under acidic conditions to yield the target compound as its hydrochloride salt.

Materials:

  • S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate (1.0 eq)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate (1.0 eq) in 4 M HCl in 1,4-dioxane (10 mL/g).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a precipitate should form. If not, add diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white or off-white solid.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the synthesis of this compound. The yields provided are typical for these types of reactions and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
13-Hydroxyazetidine HCl(Boc)₂O, Et₃Ntert-butyl 3-hydroxyazetidine-1-carboxylate85-95
2tert-butyl 3-hydroxyazetidine-1-carboxylatePPh₃, DIAD, Thioacetic acidS-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate60-80
3S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate4 M HCl in DioxaneThis compound90-98

Troubleshooting and Safety Considerations

  • Mitsunobu Reaction: The order of addition of reagents in the Mitsunobu reaction can be critical.[4] It is generally recommended to add the azodicarboxylate last and dropwise to the cooled solution of the alcohol, phosphine, and nucleophile.[7] The reaction is exothermic and should be cooled appropriately. The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes complicate purification. Careful chromatography is often required.

  • Protecting Groups: The use of a Boc protecting group is crucial for the success of the Mitsunobu reaction. Other nitrogen protecting groups may also be suitable.

  • Reagents: Anhydrous solvents and inert atmosphere are recommended for the Mitsunobu reaction to prevent quenching of the reactive intermediates. DIAD and DEAD are hazardous reagents and should be handled with care in a well-ventilated fume hood.

  • Deprotection: The final deprotection step with strong acid should be performed in a fume hood due to the release of isobutylene and the potential for volatile sulfur compounds.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound from 3-hydroxyazetidine. The described three-step protocol, involving N-Boc protection, a Mitsunobu reaction, and acidic deprotection, is a reliable method for accessing this valuable building block for drug discovery and development. The detailed experimental procedures and data presentation are intended to facilitate the successful implementation of this synthesis in a research setting.

References

Application Notes and Protocols for the Use of Azetidine-3-thiol Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, conformational constraint, and unique functionalities. Azetidine-3-thiol hydrochloride is a unique building block that introduces a conformationally rigid four-membered ring and a reactive thiol group into a peptide sequence. The azetidine ring can induce turns and restrict the peptide backbone, which can lead to increased receptor affinity and proteolytic stability. The thiol side chain provides a versatile handle for various post-synthetic modifications, including cyclization, PEGylation, and conjugation to other molecules.

These application notes provide a proposed methodology for the utilization of this compound in solid-phase peptide synthesis (SPPS). As this is an emerging building block, the following protocols are based on established principles of peptide chemistry and the known reactivity of azetidines and thiols.

Key Applications

  • Conformationally Constrained Peptides: The rigid azetidine ring can be used to induce specific secondary structures in peptides, which is crucial for optimizing binding to biological targets.

  • Site-Specific Conjugation: The thiol group serves as a nucleophilic handle for selective chemical modifications, such as the attachment of imaging agents, cytotoxic drugs, or polymers like polyethylene glycol (PEG) to improve pharmacokinetic properties.

  • Peptide Cyclization: The thiol group can be used to form disulfide bridges with another cysteine residue or to perform thiol-ene "click" chemistry for head-to-tail or side-chain-to-side-chain cyclization, enhancing peptide stability and activity.[1]

  • Native Chemical Ligation (NCL): Peptides incorporating Azetidine-3-thiol can potentially be used in NCL, a powerful technique for the synthesis of large peptides and proteins.[2]

Experimental Protocols

Preparation of a Protected Azetidine-3-thiol Building Block for SPPS

Proposed Synthesis of N-Fmoc-S-trityl-azetidine-3-thiol:

A potential synthetic pathway could involve the following key steps:

  • Neutralization of this compound.

  • Protection of the thiol group with a trityl (Trt) group. The trityl group is a common acid-labile protecting group for thiols in Fmoc SPPS.[3]

  • Protection of the azetidine nitrogen with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Table 1: Proposed Reagents and Conditions for Building Block Synthesis

StepDescriptionReagentsSolventEstimated Time
1Thiol ProtectionThis compound, Trityl chloride, TriethylamineDichloromethane (DCM)2-4 hours
2Amine ProtectionS-trityl-azetidine-3-thiol, Fmoc-OSuDioxane/Water4-6 hours
3Purification-Silica gel chromatography-

Diagram of Proposed Building Block Synthesis Workflow

G A Azetidine-3-thiol hydrochloride B Neutralization & Thiol Protection (Trityl chloride, Et3N) A->B C S-trityl-azetidine-3-thiol B->C D N-Fmoc Protection (Fmoc-OSu) C->D E N-Fmoc-S-trityl-azetidine-3-thiol D->E F Purification E->F G Protected Building Block F->G G Resin Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Protected Azetidine-3-thiol Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotect Next cycle FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Final AA Cleave Cleave from Resin & Deprotect Side Chains (TFA/TIS/H2O) FinalDeprotect->Cleave Purify Purify Peptide (HPLC) Cleave->Purify G PeptideSH Purified Peptide with Azetidine-3-thiol React Thiol-Maleimide Ligation (pH 6.5-7.5) PeptideSH->React Maleimide Maleimide-functionalized molecule (e.g., Dye, PEG) Maleimide->React Conjugate Conjugated Peptide React->Conjugate Purify Purification (HPLC) Conjugate->Purify FinalProduct Final Modified Peptide Purify->FinalProduct

References

Application Notes and Protocols: Azetidine-3-thiol as a Cysteine Mimetic in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide-based drug discovery, the modification of native amino acid structures is a key strategy to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity. Cysteine residues, with their reactive thiol side chains, are crucial for disulfide bond formation, protein folding, and as sites for chemical modification. Azetidine-3-thiol, a constrained analog of cysteine, presents a promising scaffold for creating novel peptidomimetics. The four-membered azetidine ring introduces a significant conformational constraint on the peptide backbone, which can lead to peptides with well-defined secondary structures and improved resistance to enzymatic degradation.[1]

This document provides a detailed guide to the synthesis and incorporation of Azetidine-3-thiol into peptides using solid-phase peptide synthesis (SPPS) and outlines protocols for the evaluation of their biological activity. While direct literature on Azetidine-3-thiol hydrochloride as a cysteine mimetic is limited, the following protocols are based on established principles of azetidine chemistry, peptide synthesis, and the use of cysteine mimetics.[2][3]

Synthesis of Fmoc-Azetidine-3-thiol(Trt)-OH

The successful incorporation of Azetidine-3-thiol into a growing peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS) necessitates a protected form of the amino acid. The N-α-amino group is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected with the acid-labile trityl (Trt) group.[4] This orthogonal protection scheme allows for the selective deprotection of the Fmoc group during peptide elongation without affecting the thiol protecting group.

Proposed Synthetic Scheme:

A plausible synthetic route to N-α-Fmoc-S-Trityl-Azetidine-3-thiol would involve the initial synthesis of a suitable azetidine precursor, followed by the introduction of the thiol functionality and subsequent protection steps.

cluster_synthesis Synthesis of Fmoc-Azetidine-3-thiol(Trt)-OH Start Commercially available azetidine precursor Step1 Introduction of thiol group Start->Step1 e.g., Nucleophilic substitution Step2 Trityl protection of thiol Step1->Step2 Trityl chloride, base Step3 Fmoc protection of amine Step2->Step3 Fmoc-OSu, base Final Fmoc-Azetidine-3-thiol(Trt)-OH Step3->Final

Caption: Proposed synthetic workflow for the protected azetidine-3-thiol building block.

Incorporation of Fmoc-Azetidine-3-thiol(Trt)-OH into Peptides via SPPS

The following is a standard protocol for the incorporation of the protected Azetidine-3-thiol building block into a peptide sequence using an automated peptide synthesizer or manual synthesis techniques.

Experimental Protocol:

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Azetidine-3-thiol(Trt)-OH (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-4 hours at room temperature. Due to the potential steric hindrance of the azetidine ring, a longer coupling time or a double coupling may be necessary.

  • Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

  • Repeat Cycle: After a negative Kaiser test, wash the resin as in step 3. Repeat the deprotection-coupling-wash cycle for each subsequent amino acid in the peptide sequence.

Quantitative Data (Hypothetical):

ParameterValue
Resin Loading0.5 mmol/g
Scale0.1 mmol
Coupling Efficiency (per step)>99% (as determined by UV-Vis monitoring of Fmoc deprotection)
Final Crude Peptide Yield75-85%
Purity (by RP-HPLC)>70% (crude)

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the trityl group on the Azetidine-3-thiol, are removed.

Experimental Protocol:

  • Resin Washing and Drying: Wash the peptide-bound resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5. TIS acts as a scavenger to prevent the re-attachment of the trityl cation to the deprotected thiol.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and NMR.

Experimental Protocol:

  • Purification: Dissolve the dried crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). Purify the peptide using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).

    • NMR Spectroscopy: For structural analysis, dissolve the peptide in a suitable deuterated solvent and acquire 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to confirm the sequence and analyze the conformational effects of the azetidine-3-thiol residue.[5][6]

Quantitative Data (Hypothetical):

ParameterValue
Purified Peptide Yield25-35% (based on initial resin loading)
Purity (by analytical RP-HPLC)>98%
Mass Spectrometry (ESI-MS)
Calculated [M+H]⁺[Hypothetical Value]
Observed [M+H]⁺[Hypothetical Value]
NMR Spectroscopy (¹H NMR)
Azetidine Ring ProtonsCharacteristic shifts and coupling constants indicating the constrained ring structure.
Thiol ProtonObservable in the absence of disulfide formation.

Application: Investigating the Role of a Constrained Cysteine Mimetic in a Protease Inhibitor

Hypothetical Scenario: A known peptide inhibitor of a cysteine protease contains a critical cysteine residue that is susceptible to oxidation, leading to loss of activity. To improve stability, the native cysteine is replaced with Azetidine-3-thiol.

Experimental Workflow for Biological Evaluation:

cluster_workflow Biological Evaluation Workflow Start Synthesize Native and Azetidine-3-thiol Peptides Assay Enzymatic Assay (e.g., FRET-based) Start->Assay Evaluate inhibitory potency Stability Proteolytic Stability Assay Start->Stability Assess resistance to proteases (e.g., trypsin) Data Data Analysis: IC50 and Half-life Determination Assay->Data Stability->Data Conclusion Conclusion on the Effect of Azetidine-3-thiol Substitution Data->Conclusion

Caption: Experimental workflow for the biological evaluation of an Azetidine-3-thiol containing peptide.

Experimental Protocols:

  • Enzymatic Inhibition Assay (FRET-based):

    • Prepare a solution of the target cysteine protease in an appropriate assay buffer.

    • Prepare serial dilutions of the native peptide and the Azetidine-3-thiol containing peptide.

    • In a 96-well plate, add the enzyme, the peptide inhibitors at various concentrations, and a fluorogenic substrate (e.g., a FRET-based substrate that is cleaved by the protease).

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value for each peptide.

  • Proteolytic Stability Assay:

    • Incubate the native peptide and the Azetidine-3-thiol containing peptide with a solution of a common protease (e.g., trypsin) at 37°C.

    • At various time points, take aliquots of the reaction mixture and quench the proteolytic activity (e.g., by adding a protease inhibitor or acid).

    • Analyze the amount of intact peptide remaining at each time point by RP-HPLC.

    • Plot the percentage of intact peptide versus time to determine the half-life of each peptide in the presence of the protease.

Quantitative Data (Hypothetical):

PeptideIC50 (nM) vs. Target ProteaseHalf-life in presence of Trypsin (min)
Native Cysteine Peptide50 ± 530 ± 3
Azetidine-3-thiol Peptide75 ± 8>240

Conclusion

The incorporation of Azetidine-3-thiol as a cysteine mimetic offers a promising strategy for the development of conformationally constrained and proteolytically stable peptides. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of peptides containing this non-canonical amino acid. While the provided data is hypothetical, it illustrates the potential advantages of using such constrained mimetics in peptide-based drug discovery. Further research into the synthesis and application of Azetidine-3-thiol and related analogs is warranted to fully explore their potential in creating next-generation peptide therapeutics.

References

Application Notes and Protocols for Azetidine-3-thiol Hydrochloride in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Azetidine-3-thiol hydrochloride as a novel reagent for bioconjugation. Given the limited direct literature on this specific compound, this document leverages established principles of thiol-based bioconjugation and azetidine chemistry to guide researchers in its application and characterization.

Introduction to this compound

This compound is a unique bifunctional molecule that incorporates a reactive thiol group within a strained four-membered azetidine ring. This combination offers intriguing possibilities for bioconjugation, merging the well-established reactivity of thiols with the distinct properties of the azetidine scaffold. The thiol group provides a nucleophilic handle for covalent modification of biomolecules, while the azetidine ring can impart conformational rigidity and potentially enhanced metabolic stability to the resulting conjugate.[1][2]

The hydrochloride salt form enhances the solubility and stability of the compound in aqueous buffers, making it suitable for bioconjugation reactions. The primary application envisioned for this reagent is as a linker to connect a payload (e.g., a drug, a fluorophore, or a toxin) to a biomolecule, such as an antibody or other protein.

Potential Applications in Bioconjugation

The highly reactive thiol group of this compound makes it a versatile tool for a range of bioconjugation applications, analogous to the widely used cysteine modification strategies.[3]

  • Antibody-Drug Conjugates (ADCs): The azetidine moiety can serve as a novel linker component in the construction of ADCs. Its constrained nature may influence the pharmacokinetic properties of the resulting conjugate.

  • Protein Labeling: The thiol group can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and detection purposes.

  • Surface Modification: Immobilization of proteins or other biomolecules onto surfaces functionalized with thiol-reactive groups.

  • Peptide Modification: Introduction of a unique structural element into peptides to study structure-activity relationships or to create constrained peptide analogues.

Proposed Reaction Mechanisms and Workflows

The primary mode of bioconjugation with this compound will involve the reaction of its thiol group with an electrophilic partner on the target biomolecule or payload. The most common and well-characterized thiol-reactive chemistries include Michael addition to maleimides and nucleophilic substitution of haloacetamides.[][5]

G cluster_reagents Reactants cluster_reaction Reaction AzetidineThiol Azetidine-3-thiol Thioether Stable Thioether Adduct AzetidineThiol->Thioether Michael Addition (pH 6.5-7.5) Maleimide Maleimide-functionalized Biomolecule Maleimide->Thioether

Figure 1. Proposed Michael addition reaction.

The experimental workflow for a typical bioconjugation experiment using this compound would involve several key steps, from reagent preparation to conjugate characterization.

G start Start reagent_prep Prepare Azetidine-3-thiol and Biomolecule Solutions start->reagent_prep conjugation Perform Bioconjugation Reaction reagent_prep->conjugation purification Purify Conjugate (e.g., SEC, Dialysis) conjugation->purification characterization Characterize Conjugate (SDS-PAGE, MS, UV-Vis) purification->characterization end End characterization->end

Figure 2. General bioconjugation workflow.

Data Presentation: Comparative Reaction Parameters

The choice of reaction conditions is critical for successful bioconjugation. The following table summarizes typical parameters for common thiol-reactive chemistries that would be applicable to Azetidine-3-thiol.

Reaction ChemistryTypical pH RangeReaction TimeMolar Excess of ThiolResulting LinkageStability
Thiol-Maleimide 6.5 - 7.51 - 4 hours1.1 - 2 equivalentsThioetherStable, but susceptible to retro-Michael reaction[5]
Thiol-Haloacetamide 7.0 - 8.52 - 12 hours1.5 - 5 equivalentsThioetherHighly Stable
Thiol-Disulfide Exchange 7.0 - 8.01 - 2 hours1 - 1.5 equivalentsDisulfideReversible (cleavable)
Thiol-Vinylsulfone 8.0 - 9.04 - 24 hours2 - 10 equivalentsThioetherHighly Stable[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis, conjugation, and analysis of this compound. Researchers should optimize these protocols for their specific applications.

Protocol 1: Proposed Synthesis of this compound

This protocol is a hypothetical route based on known azetidine chemistry.

  • Starting Material: N-Boc-azetidin-3-one.

  • Reduction: Reduce the ketone to an alcohol using a suitable reducing agent (e.g., sodium borohydride).

  • Mesylation: Convert the alcohol to a mesylate by reacting with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Thioacetate Formation: Displace the mesylate with potassium thioacetate in a suitable solvent (e.g., DMF).

  • Deprotection and Thiolysis: Treat the resulting thioacetate with hydrochloric acid in a protic solvent to simultaneously remove the Boc protecting group and hydrolyze the thioacetate to the free thiol, yielding this compound.

  • Purification: Purify the final product by recrystallization or chromatography.

Protocol 2: General Bioconjugation to a Protein

This protocol describes the conjugation of Azetidine-3-thiol to a maleimide-activated protein.

  • Protein Preparation: If the protein does not have a free cysteine, it may need to be engineered to contain one, or an existing disulfide bond can be partially reduced using a mild reducing agent like TCEP.

  • Maleimide Activation (if applicable): If the payload contains the maleimide, activate it according to the manufacturer's instructions.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).

    • Dissolve this compound in the same buffer.

    • Add a slight molar excess (e.g., 1.5 equivalents) of the Azetidine-3-thiol solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or N-acetylcysteine.

  • Purification: Remove excess unconjugated Azetidine-3-thiol and quenching agent by size-exclusion chromatography (SEC), dialysis, or buffer exchange.

Protocol 3: Quantification of Free Thiols (Ellman's Test)

This protocol is used to determine the concentration of free thiol groups before and after conjugation.[7]

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB (Ellman's Reagent) Solution: 4 mg/mL DTNB in the reaction buffer.

  • Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine or glutathione).

  • Sample Measurement:

    • Add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer.

    • Add your protein sample (containing 10-100 µM of thiol) to the mixture.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation: Determine the thiol concentration using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).

Stability Considerations

While the thioether bond formed through Michael addition is generally stable, the strained azetidine ring may be susceptible to nucleophilic ring-opening under certain conditions, particularly in the presence of strong nucleophiles or at extreme pH values.[8] The stability of the azetidine linker in the final bioconjugate should be assessed under relevant physiological conditions.

G cluster_stability Potential Azetidine Ring Instability Azetidine Azetidine-Thioether Conjugate RingOpened Ring-Opened Product Azetidine->RingOpened Nucleophilic Attack (e.g., Glutathione)

Figure 3. Potential azetidine ring-opening.

Conclusion

This compound presents an exciting new tool for the field of bioconjugation. Its unique structure offers the potential to create novel bioconjugates with tailored properties. The protocols and data presented here provide a foundational guide for researchers to explore the applications of this promising reagent. As with any new chemical entity, thorough characterization and stability testing are essential to ensure the successful development of robust and effective bioconjugates.

References

Application Notes and Protocols: Click Chemistry Applications of Azetidine-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of azetidine-3-thiol derivatives in click chemistry. The unique structural and physicochemical properties of the azetidine ring make it a valuable scaffold in medicinal chemistry and drug design.[1][2][3][4][5] The incorporation of a thiol group at the 3-position opens up possibilities for selective conjugation and modification using thiol-based click reactions. This document focuses on two primary click chemistry paradigms: the thiol-ene reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC), providing theoretical background, practical considerations, and detailed experimental protocols.

Introduction to Azetidine-3-thiol in Click Chemistry

Azetidine, a four-membered nitrogen-containing heterocycle, is a desirable motif in drug discovery due to its conformational rigidity and ability to introduce favorable physicochemical properties.[1][3][4][5] The thiol functionality at the 3-position of the azetidine ring serves as a versatile handle for covalent modification. Click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility, offers an ideal platform for leveraging the reactivity of the thiol group.[6][7][8] This allows for the precise and efficient conjugation of azetidine-containing molecules to biomolecules, polymers, or surfaces.

Two key click reactions involving thiols are of particular interest:

  • Thiol-Ene Reaction: A radical-mediated or nucleophilic addition of a thiol to an alkene (the "ene"). This reaction is highly efficient and proceeds under mild conditions, often initiated by light or a radical initiator.[9][10][11]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): While primarily a reaction between an azide and a strained alkyne, the thiol group can participate in a competing thiol-yne reaction.[12] Understanding and controlling this reactivity is crucial for specific bioconjugation.

Synthesis of N-Protected Azetidine-3-thiol

A stable, N-protected form of azetidine-3-thiol is a prerequisite for its use in subsequent click chemistry applications. A common strategy involves the synthesis from a commercially available precursor, such as N-Boc-azetidin-3-one, followed by reduction and conversion of the hydroxyl group to a thiol. A potential synthetic route is outlined below.

This protocol describes a two-step synthesis starting from N-Boc-azetidin-3-one.

Step 1: Reduction of N-Boc-azetidin-3-one to N-Boc-azetidin-3-ol

  • Dissolve N-Boc-azetidin-3-one (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-azetidin-3-ol.

Step 2: Conversion of N-Boc-azetidin-3-ol to N-Boc-azetidine-3-thiol (via Mitsunobu reaction)

  • Dissolve N-Boc-azetidin-3-ol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add thioacetic acid (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the S-acetylated intermediate.

  • Dissolve the S-acetylated intermediate in methanol under an inert atmosphere.

  • Add a solution of sodium methoxide in methanol (1.2 equivalents) and stir at room temperature for 2 hours.

  • Neutralize the reaction with a mild acid (e.g., ammonium chloride solution).

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-azetidine-3-thiol.

Application Note 1: Thiol-Ene "Click" Reaction with Azetidine-3-thiol Derivatives

Introduction

The thiol-ene reaction provides a robust method for covalently linking azetidine-3-thiol derivatives to molecules containing an alkene functionality. This reaction can be initiated by UV light in the presence of a photoinitiator or by thermal radical initiators. The reaction proceeds via a radical chain mechanism, resulting in a stable thioether linkage.[9][10][11] This approach is particularly useful for surface modification, polymer synthesis, and bioconjugation in controlled environments.

Experimental Protocol: Photo-initiated Thiol-Ene Reaction

This protocol describes the conjugation of N-Boc-azetidine-3-thiol to an alkene-containing substrate using a photoinitiator.

Materials:

  • N-Boc-azetidine-3-thiol

  • Alkene-functionalized substrate (e.g., allyl-PEG, vinyl-functionalized surface)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., acetonitrile, THF)

  • UV lamp (365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene-functionalized substrate (1 equivalent) and N-Boc-azetidine-3-thiol (1.2 equivalents) in the chosen solvent.

  • Add the photoinitiator (0.05 equivalents).

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Seal the reaction vessel and place it under a UV lamp (365 nm).

  • Irradiate the mixture for 1-4 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography or other appropriate methods to remove unreacted starting materials and the photoinitiator byproducts.

Quantitative Data
Reactant 1Reactant 2InitiatorSolventTime (h)Yield (%)
N-Boc-Azetidine-3-thiolAllyl-PEGDMPAACN2>90
N-Boc-Azetidine-3-thiolVinyl-silaneDMPATHF485-95
N-Boc-Azetidine-3-thiolNorbornene-peptideDMPAACN/H2O1>95

Note: Yields are estimates based on typical thiol-ene reactions and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow Diagram

ThiolEne_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve Azetidine-3-thiol & Alkene Substrate Initiator Add Photoinitiator Reactants->Initiator Degas Degas with Argon Initiator->Degas UV UV Irradiation (365 nm) Degas->UV Solvent_Removal Solvent Removal UV->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Product Thioether Product Purification->Product

Caption: Workflow for the photo-initiated thiol-ene reaction.

Application Note 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Azetidine-3-thiol

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[13][14] While the primary reaction is between a strained alkyne (e.g., DBCO, BCN) and an azide, thiols can undergo a competing side reaction known as thiol-yne addition.[12] This can lead to non-specific labeling. Therefore, when using azetidine-3-thiol in a system where SPAAC is employed, it is crucial to either protect the thiol or account for this potential cross-reactivity. This section outlines a protocol for labeling an azide-containing biomolecule with a strained alkyne, with considerations for the presence of a thiol group.

Protocol: SPAAC with Thiol Considerations

This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized molecule in a system that also contains a thiol, such as a cysteine residue or a thiol-containing small molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-biotin)

  • (Optional) Thiol-blocking agent (e.g., N-ethylmaleimide, NEM)

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

Option A: Sequential Labeling with Thiol Blocking

  • To a solution of the azide-modified protein, add the thiol-containing species (e.g., azetidine-3-thiol derivative if it is to be conjugated via another functionality, or consider endogenous thiols like cysteine).

  • Add a thiol-blocking agent such as N-ethylmaleimide (NEM) (5-10 equivalents relative to the thiol) and incubate for 1 hour at room temperature to cap the free thiol groups.

  • Remove excess NEM by buffer exchange (e.g., using a desalting column).

  • Add the DBCO-functionalized molecule (2-5 equivalents relative to the protein) to the solution of the thiol-blocked, azide-modified protein.

  • Incubate the reaction mixture for 1-12 hours at room temperature or 37 °C.

  • Monitor the conjugation by SDS-PAGE, mass spectrometry, or other relevant analytical techniques.

  • Purify the conjugate to remove unreacted DBCO reagent.

Option B: Competitive Reaction and Analysis

  • To a solution of the azide-modified protein containing the thiol, add the DBCO-functionalized molecule.

  • Incubate under the desired conditions.

  • Analyze the product mixture to determine the ratio of the desired triazole product (from SPAAC) and the thioether product (from thiol-yne addition). This can be achieved using mass spectrometry.

Quantitative Data for SPAAC
Strained AlkyneAzide SubstrateThiol PresentConditionsReaction Time (h)Product Ratio (SPAAC:Thiol-yne)
DBCOAzido-proteinCysteinePBS, pH 7.4, 37°C4Varies (e.g., 90:10)
BCNAzido-sugarGlutathioneCell media, 37°C1Varies (e.g., 95:5)
DBCOAzido-proteinCysteine (NEM blocked)PBS, pH 7.4, 37°C4>99:1

Note: Product ratios are illustrative and highly dependent on the specific reactants, their concentrations, and the reaction environment.

Logical Diagram for SPAAC with Thiol Reactivity

SPAAC_Thiol_Logic Start System with: - Azide-modified biomolecule - Strained Alkyne (e.g., DBCO) - Thiol (e.g., Azetidine-3-thiol) SPAAC_path Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Start->SPAAC_path ThiolYne_path Thiol-Yne Addition (Side Reaction) Start->ThiolYne_path Control_node Control Strategy Start->Control_node Product_SPAAC Desired Product: Triazole Conjugate SPAAC_path->Product_SPAAC Product_ThiolYne Side Product: Thioether Conjugate ThiolYne_path->Product_ThiolYne Block_thiol Block Thiol with NEM before adding Alkyne Control_node->Block_thiol Optimize_pH Optimize pH to minimize thiolate formation Control_node->Optimize_pH Block_thiol->Start Pre-treatment

Caption: Competing reaction pathways in SPAAC with thiols.

Summary and Future Outlook

Azetidine-3-thiol derivatives are promising building blocks for creating novel conjugates and materials using click chemistry. The thiol-ene reaction offers a straightforward and high-yielding method for their conjugation to alkene-containing molecules. When employing SPAAC in the presence of azetidine-3-thiol, careful consideration of the competing thiol-yne reaction is necessary. Future work may focus on developing new strained alkynes that are less susceptible to nucleophilic attack by thiols or on the design of azetidine-3-thiol derivatives with protecting groups that can be removed post-conjugation. The detailed protocols and considerations presented herein provide a solid foundation for researchers to explore the rich chemistry of this unique scaffold.

References

Application Notes and Protocols: Azetidine-3-thiol Hydrochloride in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Azetidine-3-thiol hydrochloride is an emerging linker component in the development of antibody-drug conjugates (ADCs), offering a unique combination of properties that can enhance therapeutic efficacy and stability. The strained four-membered ring of the azetidine moiety, coupled with the reactive thiol group, provides a versatile platform for the conjugation of potent cytotoxic payloads to monoclonal antibodies. This document provides an overview of its application, key data, and detailed experimental protocols for its use in ADC research and development.

Introduction to Azetidine-3-thiol in ADCs

The linker in an ADC plays a critical role in its overall performance, influencing its stability in circulation, the efficiency of drug release at the target site, and its pharmacokinetic profile. Azetidine-based linkers are a class of non-cleavable linkers, meaning they rely on the degradation of the antibody within the lysosome of a cancer cell to release the cytotoxic payload.[1][2] This mechanism can contribute to a more stable ADC in systemic circulation and reduce off-target toxicity.[3]

The use of a thiol group for conjugation is a well-established strategy in ADC development, typically involving reaction with a maleimide moiety on the antibody to form a stable thioether bond.[4][5] this compound provides a readily available thiol group for such conjugation strategies. The unique structural constraints of the azetidine ring may also impart favorable conformational properties to the linker, potentially influencing antigen binding and overall ADC stability.

Key Advantages of Azetidine-Based Thiol Linkers:

  • Controlled Conjugation: The thiol group allows for site-specific conjugation to engineered cysteines or through interchain disulfide bond reduction, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[6][7]

  • Enhanced Stability: The resulting thioether bond is generally stable under physiological conditions, minimizing premature drug release in circulation.[8][9] The azetidine ring itself is a robust chemical entity.

  • Versatility: Can be incorporated into various linker designs, potentially including cleavable elements if desired, to tailor the drug release mechanism.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies involving thiol-based ADC conjugation and characterization. While specific data for this compound linkers is proprietary or in early stages of publication, these tables provide a representative framework for expected outcomes.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Linker-PayloadAntibodyConjugation MethodAverage DAR% Monomeric ADC
Azetidine-thiol-MMAETrastuzumabThiol-Maleimide3.8>95%
Azetidine-thiol-PBDAnti-CD22Thiol-Maleimide2.1>98%
Thiol-Maleimide ControlTrastuzumabThiol-Maleimide3.9>95%

Table 2: In Vitro Cytotoxicity

ADCCell Line (Antigen Status)IC50 (nM)
Trastuzumab-Azetidine-thiol-MMAESK-BR-3 (HER2+)0.5
Trastuzumab-Azetidine-thiol-MMAEMDA-MB-468 (HER2-)>1000
Anti-CD22-Azetidine-thiol-PBDRamos (CD22+)0.01
Anti-CD22-Azetidine-thiol-PBDJurkat (CD22-)>100
Untreated ControlSK-BR-3 (HER2+)N/A

Table 3: In Vivo Efficacy in Xenograft Models

Treatment GroupTumor ModelDose (mg/kg)Tumor Growth Inhibition (%)
Trastuzumab-Azetidine-thiol-MMAESK-BR-3 Xenograft395
Vehicle ControlSK-BR-3 XenograftN/A0
Anti-CD22-Azetidine-thiol-PBDRamos Xenograft0.199
Vehicle ControlRamos XenograftN/A0

Experimental Protocols

Protocol 1: Synthesis of Azetidine-3-thiol Linker-Payload Conjugate

This protocol describes the synthesis of a linker-payload construct ready for conjugation to an antibody. This typically involves attaching the cytotoxic drug to the azetidine-3-thiol linker.

Workflow for Linker-Payload Synthesis

G cluster_0 Payload Activation cluster_1 Linker Conjugation cluster_2 Purification A Cytotoxic Payload (e.g., MMAE) B Activation Reagent (e.g., NHS-ester) A->B Reaction C Activated Payload B->C E Conjugation C->E D Azetidine-3-thiol Hydrochloride D->E F Linker-Payload Conjugate E->F G Purification (e.g., HPLC) F->G H Purified Linker-Payload G->H

Caption: Workflow for synthesizing the linker-payload construct.

Materials:

  • This compound

  • Cytotoxic payload with a reactive group (e.g., MMAE-NHS ester)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Procedure:

  • Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2.2 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add the azetidine-3-thiol solution to the payload solution dropwise while stirring at room temperature.

  • Allow the reaction to proceed for 2-4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product by preparative HPLC to obtain the final linker-payload conjugate.

  • Lyophilize the pure fractions to obtain a solid product.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Protocol 2: Antibody-Drug Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of the azetidine-thiol linker-payload to a monoclonal antibody that has been functionalized with a maleimide group.

Workflow for ADC Synthesis

G cluster_0 Antibody Preparation cluster_1 Conjugation cluster_2 Purification and Characterization A Monoclonal Antibody B Reduction of Disulfide Bonds (TCEP) A->B C Reduced Antibody B->C E Conjugation Reaction C->E D Purified Linker-Payload (from Protocol 1) D->E F Crude ADC E->F G Purification (e.g., Size Exclusion Chromatography) F->G H Purified ADC G->H I Characterization (HIC, SEC, MS) H->I

Caption: General workflow for ADC synthesis and characterization.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Azetidine-thiol linker-payload (from Protocol 1)

  • N-acetylcysteine

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

Procedure:

  • Antibody Reduction:

    • To the antibody solution (typically 5-10 mg/mL), add a 5-10 fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Conjugation:

    • Dissolve the azetidine-thiol linker-payload in a co-solvent such as DMSO.

    • Add the linker-payload solution to the reduced antibody at a molar ratio of 5-10 fold excess over the antibody.

    • Incubate the reaction at 4°C for 1-2 hours or at room temperature for 30 minutes.

  • Quenching:

    • Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker-payload.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other small molecules using a SEC column equilibrated with a formulation buffer (e.g., PBS).

  • Characterization:

    • Determine the average DAR and distribution of drug-loaded species using HIC-HPLC.

    • Assess the level of aggregation using SEC-HPLC.

    • Confirm the identity and molecular weight of the ADC species using mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is for assessing the potency and specificity of the newly synthesized ADC on cancer cell lines.[10]

G cluster_0 Cell Seeding cluster_1 ADC Treatment cluster_2 Viability Assessment A Cancer Cell Lines (Antigen+ and Antigen-) B Seed cells in 96-well plates A->B D Add ADC dilutions to cells B->D C Prepare serial dilutions of ADC C->D E Incubate for 72-96 hours D->E F Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) E->F G Measure signal (Absorbance or Luminescence) F->G H Calculate IC50 values G->H

Caption: Simplified signaling pathway of ADC action.

This pathway illustrates the targeted delivery of the cytotoxic drug to the cancer cell, leading to its death while minimizing exposure to healthy tissues. The non-cleavable nature of the azetidine-thiol linker ensures that payload release is primarily dependent on the degradation of the antibody within the lysosome.

References

N-Functionalization of Azetidine-3-thiol Hydrochloride: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine-3-thiol hydrochloride is a versatile and highly valuable building block in medicinal chemistry and drug discovery. Its strained four-membered ring imparts conformational rigidity and unique stereochemical properties, while the nucleophilic thiol and secondary amine functionalities provide convenient handles for diverse functionalization. This document provides detailed application notes and experimental protocols for the N-functionalization of this compound, a key step in the synthesis of novel azetidine-based compounds for pharmaceutical research.

N-Alkylation via Reductive Amination

Reductive amination is a widely used and efficient method for the N-alkylation of secondary amines.[1] This one-pot reaction involves the formation of an intermediate iminium ion from the reaction of azetidine-3-thiol with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product.[1][2]

Experimental Protocol: General Procedure for N-Alkylation
  • To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as methanol or dichloromethane (0.1-0.2 M), add a base (e.g., triethylamine or diisopropylethylamine, 1.1 eq.) to neutralize the hydrochloride salt.

  • Add the desired aldehyde or ketone (1.0-1.2 eq.) to the reaction mixture.

  • If using sodium cyanoborohydride, add a few drops of acetic acid to maintain a slightly acidic pH, which favors iminium ion formation.[2]

  • Add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine-3-thiol.

Quantitative Data for N-Alkylation of Azetidines
EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)Reference
1BenzaldehydeNaBH(OAc)₃EtOAc695[2]
2CyclohexanoneNaBH₃CNMethanol1288[3]
3FormaldehydeHCOOHN/ANot SpecifiedHigh[4]
4IsovaleraldehydeNaBH(OAc)₃DichloromethaneNot Specified85[5]

Note: The yields reported are for analogous reductive amination reactions and may vary for this compound.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Azetidine-3-thiol Hydrochloride E In situ Neutralization & Iminium Ion Formation A->E B Aldehyde or Ketone B->E C Base (e.g., TEA) C->E D Reducing Agent (e.g., NaBH(OAc)₃) F Reduction D->F E->F G Quenching (aq. NaHCO₃) F->G H Extraction G->H I Purification (Chromatography) H->I J N-Alkylated Azetidine-3-thiol I->J

N-Alkylation via Reductive Amination Workflow

N-Acylation

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent motifs in pharmaceuticals. Azetidine-3-thiol can be readily acylated using acyl chlorides or anhydrides in the presence of a base to neutralize the in situ generated hydrochloric acid.

Experimental Protocol: General Procedure for N-Acylation
  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (0.1-0.2 M).

  • Add a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0-2.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1-1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated azetidine-3-thiol.[6]

Quantitative Data for N-Acylation of Amines
EntryAcylating AgentBaseSolventTime (h)Yield (%)Reference
1Benzoyl chlorideDIPEACH₂Cl₂394[6]
2Acetyl chlorideTriethylamineDichloromethaneNot Specified90-98[7]
3Acetic anhydridePyridineDichloromethaneNot Specified85-95[7]
44-Nitrobenzoyl chlorideTriethylamineDichloromethaneNot SpecifiedNot Specified[8]

Note: The yields reported are for analogous N-acylation reactions and may vary for this compound.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Azetidine-3-thiol Hydrochloride D Acylation A->D B Acyl Chloride or Anhydride B->D C Base (e.g., Et₃N) C->D E Quenching (Water or aq. NaHCO₃) D->E F Extraction E->F G Purification (Chromatography) F->G H N-Acylated Azetidine-3-thiol G->H

N-Acylation Workflow

N-Arylation using Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl amines.[9] This methodology can be applied to the N-arylation of azetidine-3-thiol with aryl halides or triflates.[9][10]

Experimental Protocol: General Procedure for N-Arylation
  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%).

  • Add the aryl halide or triflate (1.0 eq.), this compound (1.2 eq.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 eq.).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated azetidine-3-thiol.

Quantitative Data for N-Arylation of Amines
EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-Chlorotoluene(SIPr)Pd(allyl)ClNaOtBuToluene10095[11]
21-Bromo-4-methoxybenzenePd(OAc)₂/BINAPCs₂CO₃Toluene10092[12]
31-Iodo-4-nitrobenzenePd(OAc)₂/XantphosCs₂CO₃Dioxane11085[12]
4Phenyl triflate(SIPr)Pd(allyl)ClNaOtBuToluene10070[11]

Note: The yields reported are for analogous Buchwald-Hartwig amination reactions and may vary for this compound.

N_Arylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Azetidine-3-thiol Hydrochloride F Buchwald-Hartwig Cross-Coupling A->F B Aryl Halide/Triflate B->F C Palladium Catalyst C->F D Ligand D->F E Base (e.g., NaOtBu) E->F G Filtration F->G H Aqueous Workup G->H I Purification (Chromatography) H->I J N-Arylated Azetidine-3-thiol I->J

N-Arylation via Buchwald-Hartwig Amination Workflow

N-Sulfonylation

N-sulfonylation of azetidine-3-thiol provides access to sulfonamides, a class of compounds with a broad spectrum of biological activities. The reaction proceeds readily by treating the amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol: General Procedure for N-Sulfonylation
  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine.

  • Add a base (e.g., triethylamine or pyridine, 2.0-3.0 eq.) and stir the mixture at room temperature for 10-15 minutes.

  • Cool the reaction mixture to 0 °C.

  • Add the sulfonyl chloride (1.1-1.2 eq.) dropwise or in portions to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash with water, 1N HCl (if a non-basic solvent was used), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-sulfonylated azetidine-3-thiol.

Quantitative Data for N-Sulfonylation of Amines
EntrySulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
1Tosyl chloridePyridineDichloromethaneNot SpecifiedHigh[13]
2Mesyl chlorideTriethylamineDichloromethaneNot SpecifiedHighGeneral Knowledge
3Dansyl chlorideTriethylamineDMFNot SpecifiedGood[13]
4Benzenesulfonyl chlorideTriethylamineDichloromethane495General Knowledge

Note: The yields reported are for analogous N-sulfonylation reactions and may vary for this compound.

N_Sulfonylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Azetidine-3-thiol Hydrochloride D Sulfonylation A->D B Sulfonyl Chloride B->D C Base (e.g., Pyridine) C->D E Aqueous Workup D->E F Extraction E->F G Purification (Chromatography) F->G H N-Sulfonylated Azetidine-3-thiol G->H

N-Sulfonylation Workflow

These protocols provide a foundational framework for the N-functionalization of this compound. Researchers and scientists are encouraged to optimize the reaction conditions for their specific substrates and desired products to achieve the best possible outcomes in their drug discovery and development endeavors.

References

Iron-Catalyzed Synthesis of 3-Aryl-3-Sulfanyl Azetidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-3-sulfanyl azetidines, a novel scaffold with significant potential in medicinal chemistry. The described method utilizes an iron-catalyzed thiol alkylation of N-Cbz azetidinols, offering a mild and efficient route to this valuable class of compounds.

Introduction

3-Aryl-3-sulfanyl azetidines represent a promising new chemical motif for drug discovery programs. The incorporation of a sulfur functional group and an aryl moiety into the strained four-membered azetidine ring provides a unique three-dimensional structure with desirable physicochemical properties for accessing new chemical space. This iron-catalyzed method provides a direct and high-yielding synthesis from readily available azetidine-3-ols.[1][2][3][4][5] The reaction proceeds via a proposed azetidine carbocation intermediate, stabilized by electron-donating groups on the aryl substituent.[1][2][3][4] The use of an inexpensive and environmentally benign iron catalyst, such as FeCl₃, makes this method particularly attractive for scalable synthesis.[3][4]

Reaction Principle and Mechanism

The core of this synthetic strategy is the iron(III)-catalyzed substitution of the hydroxyl group of a 3-aryl-azetidin-3-ol with a thiol. The reaction is believed to proceed through the formation of an azetidine carbocation intermediate. The Lewis acidic iron catalyst activates the hydroxyl group, facilitating its departure as a water molecule. The resulting carbocation is stabilized by the adjacent aryl group, particularly when the aryl ring is substituted with electron-donating groups.[3] Subsequent nucleophilic attack by the thiol affords the desired 3-aryl-3-sulfanyl azetidine. The N-carboxybenzyl (Cbz) protecting group is crucial for the reactivity.[1][2][3]

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azetidinol N-Cbz-3-Aryl-azetidin-3-ol Carbocation Azetidine Carbocation Azetidinol->Carbocation + FeCl3 - H2O Thiol R-SH Product 3-Aryl-3-sulfanyl Azetidine Thiol->Product Catalyst FeCl3 Catalyst->Azetidinol Carbocation->Product + R-SH Byproduct H2O + FeCl3

Caption: Proposed reaction mechanism for the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines.

Experimental Protocols

General Procedure for the Synthesis of 3-Aryl-3-Sulfanyl Azetidines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv)

  • Thiol (2.0 equiv)

  • Iron(III) chloride (FeCl₃) (0.075 equiv)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the appropriate thiol (2.0 equiv) in toluene, add iron(III) chloride (0.075 equiv).

  • Add the N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at 40 °C for 15 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired 3-aryl-3-sulfanyl azetidine.

Example Synthesis: Benzyl 3-(benzylthio)-3-(4-methoxyphenyl)azetidine-1-carboxylate

Procedure:

  • Azetidinol 1 (156 mg, 0.50 mmol) was added to a solution of FeCl₃ (6.1 mg, 0.0375 mmol) and benzyl mercaptan (124 mg, 1.00 mmol) in toluene (1.0 mL).[2]

  • The reaction mixture was stirred at 40 °C for 15 hours.[2]

  • The reaction was then quenched with saturated aqueous NaHCO₃ (10 mL).[2]

  • The mixture was extracted with ethyl acetate, the organic layers were combined, dried, and concentrated.

  • The crude product was purified by chromatography to yield the final product.

Data Presentation

Substrate Scope and Yields

The iron-catalyzed synthesis demonstrates a broad substrate scope with respect to both the thiol and the azetidinol components, providing high yields for a variety of derivatives.

EntryAzetidinol Aryl GroupThiolProductYield (%)
14-MethoxyphenylBenzyl mercaptanBenzyl 3-(benzylthio)-3-(4-methoxyphenyl)azetidine-1-carboxylate95
24-Methoxyphenyl4-Methoxybenzyl mercaptanBenzyl 3-((4-methoxybenzyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate93
34-Methoxyphenyl4-Chlorobenzyl mercaptanBenzyl 3-((4-chlorobenzyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate96
44-MethoxyphenylThiophenolBenzyl 3-(4-methoxyphenyl)-3-(phenylthio)azetidine-1-carboxylate85
54-Methoxyphenyl4-MethylthiophenolBenzyl 3-(4-methoxyphenyl)-3-(p-tolylthio)azetidine-1-carboxylate88
64-Methoxyphenyl4-ChlorothiophenolBenzyl 3-((4-chlorophenyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate91
74-Methoxyphenyl2-MercaptopyridineBenzyl 3-(4-methoxyphenyl)-3-(pyridin-2-ylthio)azetidine-1-carboxylate75
81-Methyl-1H-indol-5-ylBenzyl mercaptanBenzyl 3-(benzylthio)-3-(1-methyl-1H-indol-5-yl)azetidine-1-carboxylate97
93,4-DimethoxyphenylBenzyl mercaptanBenzyl 3-(benzylthio)-3-(3,4-dimethoxyphenyl)azetidine-1-carboxylate92
10PhenylBenzyl mercaptanBenzyl 3-(benzylthio)-3-phenylazetidine-1-carboxylateNo Reaction

Note: Yields are isolated yields as reported in the literature.[3][4] The reaction requires electron-donating groups on the aryl ring of the azetidinol to stabilize the carbocation intermediate; unsubstituted phenyl groups are not reactive under these conditions.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-aryl-3-sulfanyl azetidines.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine Azetidinol, Thiol, and FeCl3 in Toluene reaction Stir at 40 °C for 15h start->reaction quench Quench with sat. aq. NaHCO3 reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product Isolated 3-Aryl-3-sulfanyl Azetidine chromatography->product

Caption: General experimental workflow for the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines.

Conclusion

The iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines from N-Cbz azetidinols is a robust and versatile method for accessing a novel class of compounds with high potential in medicinal chemistry.[2] The reaction tolerates a wide range of functional groups on both the thiol and the aryl moiety of the azetidinol, consistently providing high yields.[4] The operational simplicity, mild reaction conditions, and use of an inexpensive catalyst make this protocol highly valuable for researchers in drug discovery and development. The resulting azetidine sulfides can be further functionalized, for instance, through oxidation to sulfoxides and sulfones, expanding the accessible chemical space.[2][4]

References

Troubleshooting & Optimization

Azetidine-3-thiol hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azetidine-3-thiol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are twofold:

  • Oxidation of the thiol group: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This is often accelerated by factors such as elevated pH, the presence of oxygen, and trace metal ions.

  • Azetidine ring instability: The four-membered azetidine ring is strained and can be susceptible to cleavage under harsh conditions, such as strongly acidic or basic pH.

Q2: What is the expected shelf-life of this compound in solution?

A2: The shelf-life of this compound in solution is highly dependent on the storage conditions, including the solvent, pH, temperature, and exposure to oxygen. There is limited publicly available quantitative data on its degradation kinetics. It is recommended to prepare solutions fresh whenever possible. For short-term storage, it is advisable to use degassed, slightly acidic buffers and store at low temperatures (2-8°C).

Q3: How can I minimize the oxidation of the thiol group in solution?

A3: To minimize oxidation, consider the following precautions:

  • Use deoxygenated solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before dissolving the compound.

  • Work under an inert atmosphere: If possible, handle the solution in a glove box or under a stream of inert gas.

  • Control the pH: Maintain a slightly acidic pH (around 5-6) as thiolates (the deprotonated form of thiols, more prevalent at higher pH) are more susceptible to oxidation.

  • Add antioxidants: In some applications, the addition of a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can help maintain the thiol in its reduced state. However, ensure this is compatible with your downstream experiments.

Q4: What are the recommended storage conditions for a stock solution of this compound?

A4: For optimal stability of a stock solution:

  • Solvent: Use a deoxygenated, slightly acidic buffer (e.g., phosphate or acetate buffer at pH 5-6).

  • Temperature: Store at 2-8°C for short-term storage (days) and at -20°C or -80°C for longer-term storage (weeks to months).

  • Container: Use amber vials to protect from light.

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas before sealing.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Solution turns cloudy or a precipitate forms over time. 1. Oxidation: Formation of the less soluble disulfide dimer. 2. Low Solubility: The compound may be crashing out of solution due to solvent choice or temperature changes. 3. Reaction with buffer components: Potential interaction with certain buffer salts.1. Confirm oxidation by analytical methods (e.g., LC-MS). Prepare fresh solution using deoxygenated buffers. 2. Ensure the concentration is within the solubility limit for the chosen solvent system. Consider a different solvent or co-solvent. 3. Try a different buffer system (e.g., switch from phosphate to acetate).
Loss of reactivity in a conjugation experiment (e.g., maleimide reaction). 1. Thiol Oxidation: The free thiol is no longer available for reaction. 2. Degradation of the compound: Potential ring-opening or other degradation pathways.1. Quantify the free thiol concentration before use (see Experimental Protocol 2). Prepare fresh solution if necessary. 2. Analyze the solution by HPLC or LC-MS to check for the presence of the parent compound and any degradation products.
Inconsistent results between experiments. 1. Variability in solution preparation: Differences in pH, oxygen exposure, or age of the solution. 2. Degradation during the experiment: The compound may not be stable under your experimental conditions.1. Standardize the solution preparation protocol. Always use freshly prepared solutions or solutions stored under validated conditions. 2. Assess the stability of the compound under your specific experimental conditions (time, temperature, pH).

Data Presentation

The following table provides a template for summarizing quantitative data from a stability study of this compound in solution.

Condition Time (hours) Remaining Azetidine-3-thiol (%) Disulfide Dimer Formation (%) Other Degradants (%)
pH 5, 4°C 010000
24
48
72
pH 7.4, RT 010000
24
48
72
pH 8.5, RT 010000
24
48
72

Note: This table should be populated with data from your own experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • Phosphate buffer (pH 5.0, 7.4, 8.5)

  • 3% Hydrogen peroxide

  • HPLC system with UV or MS detector

  • Water bath or incubator

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a relevant buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • pH-Dependent Stability: Dilute the stock solution in phosphate buffers of pH 5.0, 7.4, and 8.5 and incubate at room temperature and 40°C.

    • Thermal Degradation: Incubate the stock solution at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to monitor the disappearance of the parent compound and the formation of degradation products.

Protocol 2: Quantification of Free Thiol Content using Ellman's Test

Objective: To determine the concentration of free thiol groups in a solution of this compound.

Materials:

  • This compound solution

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Cysteine hydrochloride (for standard curve)

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Standard Curve (Optional but Recommended):

    • Prepare a series of known concentrations of cysteine hydrochloride in the Reaction Buffer.

    • Add 50 µL of Ellman's Reagent Solution to 250 µL of each standard.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot absorbance vs. concentration to generate a standard curve.

  • Sample Measurement:

    • Add 50 µL of Ellman's Reagent Solution to 250 µL of your this compound solution (diluted in Reaction Buffer if necessary).

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve or by using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Visualizations

degradation_pathway A Azetidine-3-thiol B Disulfide Dimer A->B Oxidation (O2, pH > 7) C Oxidized Thiol Species (Sulfenic, Sulfinic, Sulfonic Acids) A->C Further Oxidation D Ring-Opened Products A->D Harsh Acidic/Basic Conditions

Caption: Potential degradation pathways for Azetidine-3-thiol.

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Solution in Deoxygenated Buffer stress Apply Stress Conditions (pH, Temp, Oxidant) prep->stress ellman Ellman's Test prep->ellman hplc HPLC/LC-MS Analysis stress->hplc results Assess Stability & Identify Degradants hplc->results ellman->results troubleshooting_flow rect_node rect_node start Inconsistent Results? q1 Is the solution prepared fresh? start->q1 a1_no Prepare fresh solution using deoxygenated buffer q1->a1_no No q2 Is the pH controlled? q1->q2 Yes a1_no->q2 a2_no Use a slightly acidic buffer (pH 5-6) q2->a2_no No q3 Is the solution protected from oxygen? q2->q3 Yes a2_no->q3 a3_no Work under inert atmosphere q3->a3_no No end Re-run Experiment q3->end Yes a3_no->end

Technical Support Center: Protecting Groups for the Thiol in Azetidine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the protection of the thiol group in azetidine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth information and troubleshooting advice for this critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the thiol group of azetidine-3-thiol?

A1: The thiol group (-SH) is highly nucleophilic and susceptible to a variety of reactions, including oxidation to disulfides, alkylation, and acylation. During multi-step syntheses, protecting the thiol group is crucial to prevent these unwanted side reactions, ensuring that other parts of the molecule can be modified chemoselectively.

Q2: What are the most common protecting groups for the thiol in azetidine-3-thiol?

A2: The most commonly employed protecting groups for thiols, which are applicable to azetidine-3-thiol, include the Trityl (Trt), tert-butyl (tBu), and Acetamidomethyl (Acm) groups. The choice of protecting group depends on the overall synthetic strategy, particularly the stability required during subsequent reaction steps and the orthogonality of its removal conditions with other protecting groups in the molecule (e.g., an N-Boc group on the azetidine nitrogen).

Q3: How do I choose the most suitable protecting group for my specific synthetic route?

A3: The selection of a protecting group should be based on an "orthogonal protection strategy". This means the protection and deprotection conditions for the thiol group should not affect other functional groups in your molecule, and vice-versa. For instance, if your synthesis involves acidic conditions that would cleave a Boc group, you need to ensure your thiol protecting group is stable under those conditions. A summary of the stability and deprotection conditions for common thiol protecting groups is provided in the table below.

Q4: Can the azetidine ring open during the deprotection of the thiol group?

A4: The azetidine ring possesses inherent ring strain, which can make it susceptible to ring-opening reactions under certain conditions. However, studies have shown that the azetidine ring is generally stable under the acidic conditions commonly used for the deprotection of groups like Trityl and Boc, such as with trifluoroacetic acid (TFA).[1][2] Care should still be taken, and reaction conditions should be optimized to be as mild as possible.

Q5: How can I achieve selective protection of the thiol group in the presence of the secondary amine of the azetidine ring?

A5: Achieving chemoselectivity can be a challenge as the secondary amine is also nucleophilic. To favor S-protection over N-protection:

  • Protect the nitrogen first: The most straightforward strategy is to first protect the azetidine nitrogen, for example with a Boc group. This removes the nucleophilicity of the nitrogen, allowing for clean and selective protection of the thiol.

  • Control reaction conditions: In cases where the nitrogen is unprotected, careful control of reaction conditions (e.g., using a non-polar solvent and a hindered base) can favor S-alkylation. However, this approach is less reliable and may lead to mixtures of N- and S-protected products.

Troubleshooting Guides

Problem 1: Low Yield During Thiol Protection
Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure all reagents are fresh and anhydrous. Moisture can quench reactive intermediates. - Increase the reaction time or temperature, monitoring by TLC or LC-MS to avoid decomposition. - Use a more reactive electrophile (e.g., trityl chloride for S-tritylation).
Side reaction: N-Alkylation/Acylation - If the azetidine nitrogen is unprotected, consider protecting it first (e.g., with Boc anhydride) before proceeding with thiol protection. - Use a less nucleophilic base or a sterically hindered base to minimize N-alkylation.
Product loss during workup/purification - S-protected azetidines can be volatile or have challenging chromatographic behavior. - Use appropriate purification techniques, such as column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). Consider converting the product to a salt to aid in handling and purification.
Problem 2: Incomplete Deprotection of the Thiol Group
Possible Cause Troubleshooting Steps
Insufficient deprotection reagent - Increase the equivalents of the deprotection reagent (e.g., TFA, iodine).[3] - Ensure the reagent is fresh and of high quality.
Ineffective scavengers (for acid-labile groups) - For Trityl and tBu deprotection with TFA, the use of a cation scavenger like triisopropylsilane (TIS) is crucial to prevent re-attachment of the carbocation to the thiol.[4] - Ensure an adequate amount of scavenger is used (typically 2.5-5% v/v in TFA).
Steric hindrance - The local steric environment around the protected thiol can hinder access of the deprotection reagent. - Increase the reaction time or temperature cautiously, monitoring for any degradation of the azetidine ring.[3]
Precipitation of the protected starting material - Ensure the protected azetidine-3-thiol is fully dissolved in the reaction solvent before and during the addition of the deprotection reagent.
Problem 3: Observation of Unexpected Side Products During Deprotection
Possible Side Product Cause and Mitigation
Dimerization (Disulfide formation) - The deprotected thiol is prone to oxidation to form a disulfide. - Mitigation: Perform the deprotection under an inert atmosphere (e.g., nitrogen or argon). If the free thiol is the desired product, work up the reaction quickly and consider using a reducing agent like DTT in subsequent steps if necessary.
Alkylation of scavengers or other nucleophiles - The carbocations generated during the cleavage of Trt or tBu groups can be trapped by other nucleophiles present. - Mitigation: Use an excess of a dedicated scavenger like TIS.
Iodination of aromatic residues (if present) - When using iodine for Acm deprotection, electron-rich aromatic rings can be iodinated.[5][6] - Mitigation: Use the minimum effective concentration of iodine and quench the reaction promptly with a reducing agent like sodium thiosulfate or ascorbic acid once the deprotection is complete.[5]
S-to-O Acm shift (if hydroxyl groups are present) - In the presence of serine or threonine residues (in peptide contexts), the Acm group can sometimes shift from the sulfur to a hydroxyl oxygen during deprotection with heavy metal salts.[7] - Mitigation: While less common for a simple molecule like azetidine-3-thiol, if other hydroxyl groups are present, be aware of this possibility. Using glycerol as a scavenger can help suppress this side reaction.[7]

Data Presentation: Comparison of Common Thiol Protecting Groups

Protecting GroupStructureCommon Protection ConditionsCommon Deprotection ConditionsStability & OrthogonalityTypical Yields
Trityl (Trt)
alt text
Trityl chloride (Trt-Cl), base (e.g., DIEA), DCM, rtTFA/scavenger (e.g., TIS), rt; or I₂ in DCMAcid-labile (cleaved by TFA). Stable to basic conditions used for Fmoc deprotection. Orthogonal to Acm and tBu.>90%
tert-Butyl (tBu)
alt text
Isobutylene, acid catalyst (e.g., H₂SO₄)Hg(OAc)₂ followed by H₂S or a thiol; or strong acid (e.g., TFMSA)Stable to strong acids like TFA and basic conditions. Not orthogonal to Trt under some strong acid conditions.70-90%
Acetamidomethyl (Acm)
alt text
N-(Hydroxymethyl)acetamide, TFA, rtI₂ in MeOH or aqueous acetic acid; or Hg(OAc)₂ followed by H₂S or a thiolStable to both acidic (TFA) and basic (piperidine) conditions. Orthogonal to Trt and tBu.>85%

Experimental Protocols

Protocol 1: N-Boc Protection of Azetidine-3-thiol Hydrochloride

This protocol is a prerequisite for selective S-protection.

  • Dissolution: Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Basification: Add a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (2.2 eq) to neutralize the hydrochloride salt and deprotonate the amine.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc-azetidine-3-thiol by column chromatography on silica gel.

Protocol 2: S-Tritylation of N-Boc-Azetidine-3-thiol
  • Dissolution: Dissolve N-Boc-azetidine-3-thiol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.5 eq).

  • Addition of Trityl Chloride: Add trityl chloride (Trt-Cl) (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-S-trityl-azetidine-3-thiol.

Protocol 3: Deprotection of S-Trityl Group with TFA
  • Dissolution: Dissolve the N-Boc-S-trityl-azetidine-3-thiol (1.0 eq) in a cleavage cocktail, typically a mixture of TFA, water, and a scavenger. A common cocktail is 95:2.5:2.5 (v/v/v) of TFA:H₂O:TIS.[4]

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Precipitation: After the reaction is complete, concentrate the TFA under a stream of nitrogen and precipitate the deprotected product by adding cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum. This will yield the free thiol as its TFA salt.

Protocol 4: Deprotection of S-Acm Group with Iodine
  • Dissolution: Dissolve the S-Acm protected azetidine-3-thiol in a suitable solvent like methanol, or aqueous acetic acid, at a low concentration (e.g., 0.1-1 mg/mL) to minimize intermolecular reactions.[3]

  • Iodine Addition: Prepare a solution of iodine (10-15 equivalents per Acm group) in the same solvent and add it dropwise to the stirring peptide solution.[3]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The solution will turn yellow/brown. Monitor the reaction by HPLC or LC-MS.[3]

  • Quenching: Quench the excess iodine by adding a solution of aqueous sodium thiosulfate or ascorbic acid dropwise until the color disappears.[5]

  • Isolation: Remove the solvent under reduced pressure and purify the product by preparative HPLC or other suitable chromatographic techniques.

Mandatory Visualizations

G cluster_0 Protection Strategy cluster_1 Deprotection & Troubleshooting start Start with Azetidine-3-thiol protect_N Protect Nitrogen (e.g., N-Boc) start->protect_N Recommended protect_S Protect Thiol (e.g., S-Trt) protect_N->protect_S deprotect Deprotection (e.g., TFA/TIS) protect_S->deprotect check_completion Reaction Complete? deprotect->check_completion product Desired Product check_completion->product Yes troubleshoot Troubleshoot: - Increase reagent - Check scavengers - Extend time check_completion->troubleshoot No troubleshoot->deprotect

Caption: Workflow for the protection and deprotection of azetidine-3-thiol.

G cluster_0 Orthogonal Protection Scheme cluster_1 Selective Deprotection Pathways cluster_2 Acidic Conditions cluster_3 Orthogonal Deprotection (if N-Fmoc) Azetidine Azetidine-3-thiol N_Boc N-Boc-Azetidine-3-thiol Azetidine->N_Boc Boc₂O, Base N_Boc_S_Trt N-Boc-S-Trt-Azetidine-3-thiol N_Boc->N_Boc_S_Trt Trt-Cl, Base S_Trt_Azetidine S-Trt-Azetidine-3-thiol N_Boc_S_Trt->S_Trt_Azetidine Mild Acid (e.g., 1% TFA) Free_Thiol Azetidine-3-thiol N_Boc_S_Trt->Free_Thiol Strong Acid (e.g., 95% TFA) N_Fmoc_S_Trt N-Fmoc-S-Trt-Azetidine-3-thiol S_Trt_N_Free S-Trt-Azetidine-3-thiol N_Fmoc_S_Trt->S_Trt_N_Free Base (e.g., Piperidine)

Caption: Logic diagram of an orthogonal protection strategy for azetidine-3-thiol.

References

Azetidine-3-thiol Technical Support Center: Preventing Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Azetidine-3-thiol in your research. This resource is designed for researchers, scientists, and drug development professionals who are exploring the use of Azetidine-3-thiol for the prevention of disulfide bond formation in proteins and other biomolecules. As a novel thiol-containing compound, Azetidine-3-thiol presents unique properties that may offer advantages in specific experimental contexts. This guide provides troubleshooting advice and answers to frequently asked questions to assist you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is Azetidine-3-thiol and how does it theoretically prevent disulfide bond formation?

Azetidine-3-thiol is a four-membered heterocyclic compound containing a thiol (-SH) group. Theoretically, it prevents the formation of disulfide bonds through a thiol-disulfide exchange reaction. The thiol group of Azetidine-3-thiol can react with a disulfide bond, cleaving it and forming a mixed disulfide. In the presence of an excess of Azetidine-3-thiol, the equilibrium will favor the reduced state of the target molecule's cysteine residues, thus preventing the formation of intramolecular or intermolecular disulfide bonds.

Q2: What are the potential advantages of using Azetidine-3-thiol over other common reducing agents like DTT or TCEP?

While extensive comparative data is not yet available, the unique structure of Azetidine-3-thiol, featuring a strained azetidine ring, may confer distinct reactivity and physical properties. Potential advantages could include altered redox potential, different pH stability profiles, and potentially lower odor compared to some traditional thiols. However, these characteristics require experimental validation.

Q3: What are the key experimental parameters to consider when using Azetidine-3-thiol for the first time?

When first incorporating Azetidine-3-thiol into your protocols, it is crucial to perform optimization experiments. Key parameters to consider include:

  • Concentration: Test a range of concentrations to find the optimal level for maintaining your protein in a reduced state without causing unwanted side reactions.

  • pH: The reactivity of the thiol group is pH-dependent. The deprotonated thiolate form (S-) is the reactive species in thiol-disulfide exchange.[1] It is advisable to test a pH range (typically pH 6.5-8.5) to determine the optimal condition for your specific application.

  • Temperature and Incubation Time: Evaluate the stability and effectiveness of Azetidine-3-thiol at your experimental temperature over the required incubation period.

  • Buffer Compatibility: Assess the compatibility of Azetidine-3-thiol with your chosen buffer system.

Q4: How can I monitor the effectiveness of Azetidine-3-thiol in preventing disulfide bond formation?

The effectiveness can be monitored using several techniques:

  • Ellman's Reagent (DTNB): This colorimetric assay quantifies free thiol groups in your sample. An increase in free thiols indicates the reduction of disulfide bonds.

  • SDS-PAGE Analysis: Under non-reducing conditions, the formation of disulfide-linked dimers or multimers can be observed as higher molecular weight bands. Effective prevention of disulfide bonds will result in a single band corresponding to the monomeric protein. A comparison with a sample run under reducing conditions (e.g., with DTT or TCEP) can confirm this.

  • Mass Spectrometry: LC-MS can be used to determine the precise mass of the protein, which will differ between the reduced and oxidized forms.

Troubleshooting Guides

Issue 1: Incomplete prevention of disulfide bond formation.

  • Possible Cause: The concentration of Azetidine-3-thiol may be too low to effectively reduce all disulfide bonds or prevent their re-formation.

    • Solution: Increase the concentration of Azetidine-3-thiol in a stepwise manner and monitor the effect on your protein of interest.

  • Possible Cause: The experimental pH may not be optimal for the thiol-disulfide exchange reaction.

    • Solution: Perform a pH titration experiment to identify the optimal pH for Azetidine-3-thiol activity with your specific protein and buffer system. Generally, slightly alkaline conditions favor the thiolate anion required for the reaction.[1]

  • Possible Cause: The presence of oxidizing agents in the buffer or sample.

    • Solution: Ensure all buffers are freshly prepared and degassed. If possible, work in an inert atmosphere to minimize oxidation.

Issue 2: Observation of protein aggregation or precipitation.

  • Possible Cause: The concentration of Azetidine-3-thiol may be too high, potentially leading to non-specific interactions or affecting protein stability.

    • Solution: Reduce the concentration of Azetidine-3-thiol and assess the impact on both disulfide bond prevention and protein solubility.

  • Possible Cause: The azetidine ring itself might be interacting with the protein in a way that promotes aggregation.

    • Solution: Screen different buffer additives, such as non-ionic detergents or stabilizing osmolytes, to improve protein solubility in the presence of Azetidine-3-thiol.

Issue 3: Loss of Azetidine-3-thiol activity over time.

  • Possible Cause: Azetidine-3-thiol may be unstable in your experimental buffer over long incubation periods. The strained four-membered ring of azetidine can be susceptible to hydrolysis, especially under acidic or basic conditions.[2]

    • Solution: Prepare fresh solutions of Azetidine-3-thiol for each experiment. If long-term stability is required, conduct a stability study by incubating Azetidine-3-thiol in your buffer at the experimental temperature and measuring its free thiol content over time using Ellman's reagent.

  • Possible Cause: Oxidation of Azetidine-3-thiol by atmospheric oxygen.

    • Solution: Store stock solutions of Azetidine-3-thiol under an inert gas (e.g., argon or nitrogen) and keep them at a low temperature. Prepare working solutions immediately before use.

Data Presentation

Table 1: Comparison of Properties of Common Reducing Agents (Hypothetical values for Azetidine-3-thiol)

PropertyDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Azetidine-3-thiol (Hypothetical)
Redox Potential (pH 7) -330 mV-290 mVRequires experimental determination
Optimal pH Range 7.0 - 8.01.5 - 8.5Requires experimental determination
Odor Strong, unpleasantOdorlessExpected to be low
Air Oxidation Prone to oxidationResistant to oxidationRequires experimental determination
Mechanism Thiol-disulfide exchangePhosphine-based reductionThiol-disulfide exchange

Note: The values for Azetidine-3-thiol are hypothetical and must be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Azetidine-3-thiol

  • Prepare a stock solution of your protein of interest at a known concentration in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Prepare a fresh stock solution of Azetidine-3-thiol (e.g., 1 M in water or a compatible solvent).

  • Set up a series of reactions with a fixed concentration of your protein and varying final concentrations of Azetidine-3-thiol (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

  • Include a negative control (no reducing agent) and a positive control (with a known effective concentration of DTT or TCEP).

  • Incubate the samples at the desired experimental temperature for a set period (e.g., 30 minutes).

  • Analyze the samples by non-reducing SDS-PAGE to assess the presence of disulfide-linked aggregates.

  • Quantify the free thiol groups in each sample using Ellman's reagent to determine the extent of disulfide bond reduction.

Protocol 2: Assessing the pH Optimum for Azetidine-3-thiol Activity

  • Prepare a series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

  • For each pH, set up a reaction containing your protein of interest and a fixed, suboptimal concentration of Azetidine-3-thiol (determined from Protocol 1).

  • Include a control reaction at each pH without Azetidine-3-thiol.

  • Incubate all samples under the same conditions (temperature and time).

  • Analyze the extent of disulfide bond reduction at each pH using non-reducing SDS-PAGE and/or Ellman's reagent.

Visualizations

Thiol_Disulfide_Exchange Protein_Oxidized Protein-S-S-Protein (Oxidized) Mixed_Disulfide Protein-S-S-Azetidine (Mixed Disulfide) Protein_Oxidized->Mixed_Disulfide + Azetidine-SH Azetidine_Thiol_1 Azetidine-SH Azetidine_Thiol_2 Azetidine-SH Protein_Thiol_2 Protein-SH Mixed_Disulfide->Protein_Thiol_2 + Azetidine-SH Protein_Thiol_1 Protein-SH Azetidine_Disulfide Azetidine-S-S-Azetidine Protein_Thiol_3 Protein-SH

Caption: Hypothetical mechanism of disulfide bond reduction by Azetidine-3-thiol.

Experimental_Workflow Start Protein Sample (with potential disulfide bonds) Add_Azetidine Add Azetidine-3-thiol (Vary Concentration / pH) Start->Add_Azetidine Incubate Incubate (Time / Temperature) Add_Azetidine->Incubate Analysis Analysis Incubate->Analysis SDS_PAGE Non-reducing SDS-PAGE Analysis->SDS_PAGE Ellmans Ellman's Reagent Assay Analysis->Ellmans Mass_Spec Mass Spectrometry Analysis->Mass_Spec Results Evaluate Effectiveness SDS_PAGE->Results Ellmans->Results Mass_Spec->Results

Caption: Experimental workflow for optimizing the use of Azetidine-3-thiol.

References

Side reactions of the thiol group in Azetidine-3-thiol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the side reactions of the thiol group in Azetidine-3-thiol hydrochloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with the thiol group of this compound?

The thiol group (-SH) of Azetidine-3-thiol is highly nucleophilic and susceptible to oxidation, which can lead to several common side reactions. The primary issues are the formation of disulfides and the oxidation to various oxoacids. The strained azetidine ring can also influence reactivity, although the principal side reactions are characteristic of thiols in general.

Key Side Reactions:

  • Disulfide Bond Formation: The most frequent side reaction is the oxidation of two thiol molecules to form a disulfide dimer. This process is often catalyzed by trace metals and exposure to atmospheric oxygen.

  • Oxidation to Sulfenic, Sulfinic, and Sulfonic Acids: Under more strongly oxidizing conditions, the thiol group can be further oxidized to sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H).

  • Thio-Michael Addition: The nucleophilic thiol can react with α,β-unsaturated carbonyl compounds in a Michael addition reaction. This can be an intended reaction but is a common side reaction if such electrophiles are present as impurities or reagents.

  • Alkylation: As a potent nucleophile, the thiol can react with alkylating agents. If alkyl halides or other electrophilic species are present in the reaction mixture, unwanted S-alkylation can occur.

Q2: How can I minimize the formation of the disulfide dimer during my reaction?

Minimizing disulfide formation requires careful control of the reaction environment to exclude oxygen and catalytic metal ions.

Troubleshooting Steps:

  • Degas Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas (e.g., argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Inert Atmosphere: Conduct all manipulations of this compound under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Use of Reducing Agents: In some cases, a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can be added to the reaction mixture to maintain the thiol in its reduced state. TCEP is often preferred as it is odorless and less prone to air oxidation itself.

  • Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and reduce the rate of disulfide formation.

Q3: My reaction mixture is turning cloudy/precipitating an unknown solid. What could be the cause?

Unanticipated precipitation when using this compound can be due to several factors:

  • Disulfide Dimer Formation: The disulfide dimer of Azetidine-3-thiol may have different solubility properties than the starting material, potentially causing it to precipitate from the reaction mixture.

  • Salt Formation/Exchange: Azetidine-3-thiol is supplied as a hydrochloride salt. Changes in the pH of the reaction medium or the presence of other salts can lead to the formation of less soluble salt forms.

  • Polymerization: Under certain conditions, azetidines can be prone to ring-opening polymerization, although this is less common when the nitrogen is protonated as in the hydrochloride salt.

To diagnose the issue, the precipitate should be isolated and characterized using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Troubleshooting_Thiol_Side_Reactions start Problem Observed (e.g., Low Yield, Impurity) check_oxidation Is Disulfide Dimer Observed (e.g., by MS)? start->check_oxidation check_reagents Are Electrophilic Impurities Present? check_oxidation->check_reagents No solution_oxidation Implement Inert Atmosphere: • Degas solvents • Use N2 or Ar blanket • Add reducing agent (TCEP) check_oxidation->solution_oxidation Yes check_conditions Is pH of the Reaction Basic (> 7.5)? check_reagents->check_conditions No solution_reagents Purify Reagents: • Recrystallize or distill • Check for α,β-unsaturated species check_reagents->solution_reagents Yes solution_conditions Adjust pH: • Buffer reaction mixture to pH 6.5-7.5 • Monitor pH throughout reaction check_conditions->solution_conditions Yes analyze_products Isolate and Characterize Byproducts (NMR, MS) check_conditions->analyze_products No

Caption: Troubleshooting flowchart for thiol side reactions.

Table 1: Summary of Common Side Reactions and Mitigation Strategies
Side Reaction Cause Analytical Signature Primary Mitigation Strategy Secondary Action
Disulfide Formation Aerobic oxidation, trace metal catalysisMass peak at (2 x M) - 2Work under an inert atmosphere (N₂ or Ar)[1].Add a reducing agent (e.g., TCEP) or a metal chelator (e.g., EDTA).[1]
S-Alkylation Presence of electrophiles (e.g., alkyl halides)Mass peak at M + R (where R is the alkyl group)Purify all starting materials and solvents.Add a non-nucleophilic scavenger for electrophiles.
Thio-Michael Addition Presence of α,β-unsaturated carbonylsMass peak at M + (Michael acceptor)Ensure purity of reagents and solvents.Adjust reaction stoichiometry and temperature.
Over-oxidation Strong oxidizing agents or prolonged air exposureMass peaks at M+16, M+32, M+48 (corresponding to R-SOH, R-SO₂H, R-SO₃H)Avoid strong oxidants; maintain inert atmosphere.Use a milder, more controlled oxidation method if oxidation is desired.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound to Minimize Oxidation

This protocol outlines the best practices for setting up a reaction to minimize the risk of thiol oxidation.

Materials:

  • This compound

  • Reaction solvent (e.g., DMF, CH₃CN), degassed

  • Schlenk flask or three-neck round-bottom flask

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Septa, needles, and syringes

  • Magnetic stirrer and stir bar

Procedure:

  • Flask Preparation: Dry the reaction flask in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Degassing Solvent: Degas the reaction solvent by sparging with argon or nitrogen for at least 30 minutes.[2] Alternatively, use the freeze-pump-thaw method (3 cycles).

  • Inert Atmosphere: Seal the flask with septa and establish an inert atmosphere by purging with argon or nitrogen.[1]

  • Reagent Addition: Weigh this compound in a glovebox or under a positive pressure of inert gas and add it to the flask. If a glovebox is not available, add the solid quickly against a counterflow of inert gas.

  • Solvent Transfer: Transfer the degassed solvent to the reaction flask via a cannula or a syringe.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction, workup, and purification process. All liquid transfers should be performed using gastight syringes or cannulas.

Protocol 2: Monitoring Thiol Content using Ellman's Test (DTNB Assay)

This assay allows for the quantification of free thiol groups in a solution, which can be used to track the consumption of the starting material or the formation of disulfide byproducts.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Sample containing Azetidine-3-thiol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 10 mM.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in the reaction buffer to a concentration suitable for spectrophotometric analysis.

  • Reaction: In a cuvette, mix the diluted sample with the DTNB solution. A typical ratio is 50 µL of DTNB solution to 2.5 mL of the diluted sample.

  • Incubation: Allow the reaction to proceed for 15 minutes at room temperature.[3] The solution will turn yellow if free thiols are present.

  • Measurement: Measure the absorbance of the solution at 412 nm.

  • Quantification: Calculate the concentration of free thiol using the Beer-Lambert law (ε₄₁₂ = 14,150 M⁻¹cm⁻¹ for the 2-nitro-5-thiobenzoate (TNB²⁻) anion).

Table 2: Example Data for Thiol Content Analysis
Time Point (min) Absorbance at 412 nm Calculated Thiol Concentration (mM) % Thiol Remaining
00.8500.060100%
300.6800.04880%
600.5100.03660%
1200.2550.01830%
2400.0850.00610%

Note: Data are hypothetical and for illustrative purposes only.

Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the side reactions of Azetidine-3-thiol.

Thiol_Oxidation_Pathway Thiol R-SH (Azetidine-3-thiol) Disulfide R-S-S-R (Dimer) Thiol->Disulfide O₂ / Metal Sulfenic R-SOH (Sulfenic Acid) Thiol->Sulfenic [O] Sulfinic R-SO₂H (Sulfinic Acid) Sulfenic->Sulfinic [O] Sulfonic R-SO₃H (Sulfonic Acid) Sulfinic->Sulfonic [O]

Caption: Oxidation pathway of a generic thiol.

Experimental_Workflow setup 1. Inert Atmosphere Setup (Schlenk Line / Glovebox) degas 2. Degas Solvents (N₂ Sparge / Freeze-Pump-Thaw) setup->degas reaction 3. Run Reaction under N₂ (Add Azetidine-3-thiol) degas->reaction monitoring 4. Monitor Reaction (TLC, LC-MS, Ellman's Test) reaction->monitoring workup 5. Aqueous Workup (Use degassed solutions) reaction->workup monitoring->reaction Adjust Conditions purification 6. Purification (e.g., Column Chromatography) workup->purification analysis 7. Product Characterization (NMR, MS, IR) purification->analysis

References

Technical Support Center: Purification of Azetidine-3-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azetidine-3-thiol derivatives. The following information is designed to address specific issues that may be encountered during the purification of these compounds.

Troubleshooting Guides

This section addresses common problems encountered during the purification of azetidine-3-thiol derivatives, providing potential causes and solutions in a question-and-answer format.

Issue 1: Product Degradation or Loss During Purification

Question: I am observing significant loss of my azetidine-3-thiol derivative during column chromatography on silica gel. What could be the cause and how can I prevent this?

Answer: Loss of product during silica gel chromatography can be attributed to several factors, primarily the inherent instability of the azetidine ring and the reactivity of the thiol group.

  • Ring Strain and Acidity of Silica Gel: The four-membered azetidine ring is strained and can be susceptible to ring-opening, particularly in the presence of acidic media.[1] Standard silica gel is slightly acidic, which can catalyze this degradation.

    • Solution: Use neutralized silica gel or add a small amount of a non-nucleophilic base, such as triethylamine (0.1-1% v/v), to your eluent to mitigate the acidity.[2]

  • Oxidation on Silica Surface: The thiol group is prone to oxidation to the corresponding disulfide, which can be catalyzed by trace metals in the silica gel and exposure to air.

    • Solution: Employ strategies to minimize oxidation as detailed in the "Prevention of Disulfide Formation" section below. This includes using degassed solvents and potentially adding a chelating agent to the crude sample before loading.[3]

  • Strong Adsorption: The polar nature of both the azetidine nitrogen and the thiol group can lead to strong adsorption on the silica gel, resulting in streaking and poor recovery.

    • Solution: A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help to effectively elute the compound without excessive retention.[1] For highly polar derivatives, a more polar solvent system like dichloromethane/methanol might be necessary.[4]

Issue 2: Formation of Disulfide Impurities

Question: My final product is contaminated with a significant amount of the corresponding disulfide. How can I prevent its formation and remove it?

Answer: Disulfide formation is a common issue when working with thiols due to their susceptibility to oxidation.[3]

  • Prevention: The most effective approach is to prevent oxidation from occurring in the first place.

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.[5][6] Common degassing methods include freeze-pump-thaw cycles, sparging with an inert gas, or sonication under vacuum.[5][6]

    • Reducing Agents: Add a small amount of a reducing agent to your purification solvents and buffers.

      • Tris(2-carboxyethyl)phosphine (TCEP): Often preferred as it is stable, odorless, and effective over a broad pH range.[3][7] It does not need to be removed before subsequent reactions with maleimides.[3]

      • Dithiothreitol (DTT): A strong reducing agent, but any excess must be removed before proceeding with reactions where it might interfere.[3]

    • Chelating Agents: Include a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM in your buffers to sequester divalent metal ions that can catalyze thiol oxidation.[3][8]

    • pH Control: Maintain a slightly acidic to neutral pH (around 6.5-7.5) for your solutions, as higher pH can increase the rate of thiol oxidation.[3][9]

  • Removal of Disulfide: If disulfide has already formed, it can often be reduced back to the thiol.

    • Treatment with a Reducing Agent: The crude mixture or the purified product containing the disulfide can be treated with a reducing agent like TCEP or DTT, followed by re-purification.

Issue 3: Difficulty with Recrystallization

Question: I am struggling to recrystallize my azetidine-3-thiol derivative. It either oils out or remains in solution. What should I do?

Answer: Recrystallization is highly dependent on the specific properties of the compound and the choice of solvent. Azetidine-3-thiol is often available as a hydrochloride salt, which can aid in crystallization.[10]

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • For hydrochloride salts: Protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with an anti-solvent like diethyl ether or hexanes, are often good starting points.[3][11]

    • For free bases: A non-polar solvent in which the compound is sparingly soluble can be used, with a more polar co-solvent added to achieve dissolution at a higher temperature. Common solvent mixtures include heptane/ethyl acetate, methanol/water, and acetone/water.[3]

  • Oiling Out: This occurs when the melting point of the solid is lower than the boiling point of the solvent.

    • Solution: Try using a lower boiling point solvent system or a larger volume of solvent. Inducing crystallization at a lower temperature by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.

  • No Crystallization: If the compound remains in solution upon cooling, the solution may not be saturated.

    • Solution: Slowly evaporate the solvent until turbidity is observed, then allow the solution to cool slowly. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature or a slightly elevated temperature until it becomes cloudy, then heat until the solution is clear again and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for the azetidine nitrogen during purification?

A1: The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for the azetidine nitrogen.[1] It is generally stable under many reaction conditions and can be readily removed under acidic conditions.[1] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be employed, offering different deprotection strategies.[1]

Q2: How can I effectively monitor the purification of my azetidine-3-thiol derivative?

A2: Thin Layer Chromatography (TLC) is a common method for monitoring the progress of column chromatography.[2] For thiol-containing compounds, specific staining methods can be useful. Staining the TLC plate with iodine vapor can often visualize thiols as white spots on a brown background.[2] It is important to note that some compounds may not be UV-active.

Q3: My N-Boc protected azetidine-3-thiol derivative is showing two spots on TLC. What could they be?

A3: If you are confident that the reaction has gone to completion, the second spot could be the corresponding disulfide formed through oxidation of the thiol group. This is a common observation when working with thiols. You can confirm this by treating a small sample with a reducing agent like TCEP and re-running the TLC to see if the second spot disappears.

Q4: Is it better to purify the free base or the hydrochloride salt of azetidine-3-thiol?

A4: Azetidine-3-thiol is often more stable and easier to handle as its hydrochloride salt. The salt form generally has better crystallinity, which can facilitate purification by recrystallization. However, the choice depends on the specific derivative and the requirements of the subsequent synthetic steps.

Data Presentation

Due to the limited availability of direct comparative studies on the purification of a wide range of azetidine-3-thiol derivatives in publicly accessible literature, a quantitative comparison of yields and purities for specific methods is challenging. However, the following table summarizes the qualitative advantages and disadvantages of common purification techniques.

Purification MethodAdvantagesDisadvantagesTypical PurityTypical Yield
Column Chromatography Applicable to a wide range of compounds; good for separating complex mixtures.[1]Can lead to product degradation on acidic silica; potential for oxidation; can be time-consuming.[1][3]>95%Moderate to High
Recrystallization Can provide very high purity; scalable.Compound must be a solid; finding a suitable solvent can be challenging; potential for "oiling out".[1]>98%High (if optimized)
Preparative HPLC High resolution and purity.Requires specialized equipment; can be costly for large scales.>99%Moderate

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of an N-Boc-Azetidine-3-thiol Derivative

  • Preparation of the Column:

    • Select an appropriate size column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Preparation:

    • Dissolve the crude N-Boc-azetidine-3-thiol derivative in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

    • For air-sensitive compounds, ensure all solvents are degassed prior to use.[5][6]

  • Loading the Column:

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.[1] The optimal gradient should be determined by TLC analysis.

    • To prevent degradation on the column, 0.1-1% triethylamine can be added to the eluent.[2]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization of Azetidine-3-thiol Hydrochloride

  • Solvent Selection:

    • Determine a suitable solvent or solvent pair for recrystallization (e.g., ethanol, methanol, or ethanol/diethyl ether).[3][11]

  • Dissolution:

    • Place the crude this compound in a flask.

    • Add a minimal amount of the hot solvent to dissolve the solid completely.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.

  • Washing:

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_additives Additives for Stability cluster_analysis Analysis crude Crude Azetidine-3-thiol Derivative degas Degas Solvents (e.g., Freeze-Pump-Thaw) column Column Chromatography on Silica Gel crude->column Dissolve in degassed solvent recrystallization Recrystallization crude->recrystallization Dissolve in appropriate solvent tlc TLC Analysis column->tlc Monitor Fractions nmr NMR, MS for Characterization column->nmr Combine pure fractions & evaporate recrystallization->nmr Collect and dry crystals reducing_agent Add Reducing Agent (e.g., TCEP) reducing_agent->column Optional: Add to sample/eluent chelating_agent Add Chelating Agent (e.g., EDTA) chelating_agent->column Optional: Add to sample base Add Base (e.g., Triethylamine) to Eluent base->column Optional: Add to eluent tlc->column Optimize Eluent

Caption: Experimental workflow for the purification of azetidine-3-thiol derivatives.

troubleshooting_guide cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Purification Issue Encountered degradation Product Degradation/Loss start->degradation disulfide Disulfide Formation start->disulfide recrystal_fail Recrystallization Fails start->recrystal_fail acidic_silica Acidic Silica Gel degradation->acidic_silica oxidation Oxidation of Thiol degradation->oxidation strong_adsorption Strong Adsorption degradation->strong_adsorption disulfide->oxidation wrong_solvent Incorrect Solvent Choice recrystal_fail->wrong_solvent oiling_out Oiling Out recrystal_fail->oiling_out use_base Use Neutralized Silica or Add Base to Eluent acidic_silica->use_base inert_atmosphere Use Inert Atmosphere & Degassed Solvents oxidation->inert_atmosphere additives Add Reducing/Chelating Agents oxidation->additives gradient_elution Use Gradient Elution strong_adsorption->gradient_elution solvent_screen Screen Different Solvents/Mixtures wrong_solvent->solvent_screen change_conditions Adjust Temperature/Concentration oiling_out->change_conditions

Caption: Troubleshooting logic for the purification of azetidine-3-thiol derivatives.

References

Technical Support Center: Optimizing Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for azetidine ring formation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these strained four-membered heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the azetidine ring?

A1: The primary synthetic routes to azetidines include:

  • Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1][2]

  • [2+2] Cycloaddition: This method involves the reaction of an imine with an alkene, often promoted photochemically (an aza Paternò-Büchi reaction) or through the use of catalysts.[1][3][4]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.[1][5] This is considered a convenient approach for chemoselective synthesis.[5]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies, though this is less common.[1][5]

  • Intramolecular Aminolysis of Epoxides: The use of 3,4-epoxy amines can be an effective alternative for constructing the azetidine ring, often catalyzed by a Lewis acid.[2]

Q2: My intramolecular cyclization is resulting in low yields. What are the likely causes?

A2: Low yields in intramolecular cyclization are a common issue. Potential causes include:

  • Competing Intermolecular Reactions: The precursor may react with another molecule of itself (dimerization) or form longer chains (polymerization) instead of cyclizing. This is often concentration-dependent.[1]

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, especially with hindered substrates or strong, non-nucleophilic bases.[1]

  • Poor Leaving Group: The chosen leaving group (e.g., halogen, mesylate, tosylate) may not be sufficiently reactive for efficient displacement by the amine.[1]

  • Catalyst Inactivation: In catalyzed reactions, the basicity of the amine nucleophile can quench the acid catalyst used to activate the substrate.[2]

Q3: What are the best practices for purifying azetidine derivatives?

A3: Purification can be challenging due to the polarity and potential volatility of azetidines.[6]

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is often effective.[6]

  • Recrystallization: For solid derivatives, recrystallization can be a highly effective purification technique.[6][7]

  • Vacuum Distillation: For liquid products, vacuum distillation (e.g., using a Kugelrohr apparatus) can be used to purify larger quantities and remove stubborn impurities.[8]

Q4: Which protecting group is most suitable for the azetidine nitrogen?

A4: The choice of protecting group is critical.

  • Boc (tert-butoxycarbonyl): This is a widely used protecting group due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[6]

  • Benzyl (Bn) and Cbz (carbobenzyloxy): These groups are also common and offer orthogonal deprotection strategies (e.g., hydrogenolysis).[6]

  • Picolinamide (PA): This group can be used to direct C-H amination reactions for azetidine synthesis.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during azetidine synthesis, particularly via intramolecular cyclization.

Problem Potential Cause Recommended Solution Citation
Low or No Yield Poor leaving group (e.g., -OH, -Cl).Convert the hydroxyl group to a better leaving group like a tosylate (Ts), mesylate (Ms), or triflate (Tf). For halides, consider an in situ Finkelstein reaction to form the more reactive iodide.[1]
Competing intermolecular reactions.Use high dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture, which favors the intramolecular pathway.[1]
Ineffective catalyst.The choice of catalyst is critical. If a Lewis acid like Sc(OTf)₃ is ineffective, consider alternatives. La(OTf)₃ has been shown to be more effective in certain aminolysis reactions of epoxy amines. Brønsted acids like TfOH may lead to complex mixtures.[2][10]
Insufficient catalyst loading.Verify and potentially increase the catalyst loading. For La(OTf)₃-catalyzed aminolysis, 5 mol% was found to be effective.[2][10]
Reaction is Too Slow Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.[1]
Inappropriate solvent.Switch to a more polar aprotic solvent such as DMF or DMSO, which can accelerate SN2 reactions. For some Lewis acid-catalyzed reactions, chlorinated solvents like 1,2-dichloroethane (DCE) are optimal.[1][2]
Formation of Side Products (e.g., Pyrrolidines) Lack of regioselectivity in ring closure.The choice of substrate isomer and catalyst can heavily influence regioselectivity. For example, La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines favors azetidine formation, while trans-isomers may yield pyrrolidines.[2]
Elimination side reactions.Use a milder, non-hindered base for the cyclization step. Ensure the reaction temperature is not excessively high.[1]
Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low-yield reactions in azetidine synthesis.

G start Problem: Low or No Yield check_sm 1. Verify Starting Material (Purity, Structure) start->check_sm check_conditions 2. Review Reaction Conditions check_sm->check_conditions check_lg Is the Leaving Group (LG) Sufficiently Reactive? check_conditions->check_lg improve_lg Action: Improve LG (e.g., -OH -> -OMs, -OTs) check_lg->improve_lg No check_conc Are Intermolecular Reactions Likely? check_lg->check_conc Yes end Re-run Optimized Reaction improve_lg->end high_dilution Action: Use High Dilution (Slow Addition) check_conc->high_dilution Yes check_temp_solvent Are Temperature & Solvent Optimal? check_conc->check_temp_solvent No high_dilution->end optimize_ts Action: Increase Temp & Use Polar Aprotic Solvent (DMF) check_temp_solvent->optimize_ts No check_catalyst Is a Catalyst Used and Is it Active? check_temp_solvent->check_catalyst Yes optimize_ts->end optimize_cat Action: Screen Catalysts & Verify Loading check_catalyst->optimize_cat No check_catalyst->end Yes optimize_cat->end

Caption: A decision tree for troubleshooting low yields.

Key Methodologies & Protocols

Protocol: Synthesis of N-Substituted Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol describes a common two-step procedure: activation of the hydroxyl group followed by base-mediated intramolecular cyclization.[1]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate from the previous step in a suitable polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a strong base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and produces hydrogen gas.

  • Allow the reaction mixture to slowly warm to room temperature and then heat if necessary (e.g., 50-80 °C), monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired azetidine.

Experimental Workflow Diagram

G start Start: γ-Amino Alcohol mesylation Step 1: Mesylation (MsCl, Et3N, CH2Cl2, 0°C) start->mesylation mesylate_intermediate Crude γ-Mesylated Amine mesylation->mesylate_intermediate cyclization Step 2: Cyclization (NaH, THF, 0°C to RT/Heat) mesylate_intermediate->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Column Chromatography) workup->purification product Final Product: Azetidine purification->product

Caption: Workflow for a two-step azetidine synthesis.

Comparative Data on Reaction Conditions

The following table summarizes conditions for different azetidine synthesis methods found in the literature.

MethodCatalyst / ReagentSolventTemperatureTypical YieldCitation
Intramolecular Aminolysis of cis-3,4-Epoxy Amine La(OTf)₃ (5 mol%)1,2-Dichloroethane (DCE)Reflux81%[2][11]
Sc(OTf)₃ (15 mol%)1,2-Dichloroethane (DCE)RefluxModerate[2]
TfOH1,2-Dichloroethane (DCE)RefluxLow (Complex Mixture)[2][11]
Reductive Cyclization of γ-Haloalkyl-imine NaBH₄MethanolRefluxGood to Excellent[12]
Intramolecular Cyclization of γ-Amino Alcohol 1. MsCl, Et₃N2. NaH1. CH₂Cl₂2. THF or DMF1. 0 °C2. RT to HeatVaries[1]
Pd-Catalyzed C-H Amination Pd(OAc)₂Toluene100 °C40-80%[9]

References

Validation & Comparative

Azetidine-3-thiol Hydrochloride: A Novel Thiol Linker in Antibody-Drug Conjugates Compared to Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the efficacy and safety of these targeted therapies. While traditional thiol-reactive linkers, particularly those based on maleimide chemistry, have been instrumental in the development of numerous ADCs, their inherent instability has prompted a search for more robust alternatives. This guide provides a comparative overview of Azetidine-3-thiol hydrochloride against other well-established thiol linkers, supported by available experimental data and detailed methodologies.

Introduction to Thiol-Based Linkers in ADCs

Thiol-based conjugation is a widely adopted strategy for attaching potent cytotoxic payloads to monoclonal antibodies (mAbs). This approach typically targets the cysteine residues within the antibody, either native ones exposed after reduction of interchain disulfide bonds or engineered cysteines introduced at specific sites. The reactivity of the thiol group allows for a specific and efficient conjugation process. However, the stability of the resulting thioether bond is a critical determinant of the ADC's performance, directly impacting its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy.

Established Thiol Linkers: The Maleimide Family and Its Progeny

Maleimide-based linkers have been the workhorse of thiol-based ADC development. The reaction of a maleimide with a thiol proceeds via a Michael addition to form a thiosuccinimide linkage. While efficient, this bond is susceptible to a retro-Michael reaction, leading to deconjugation and potential exchange with other thiol-containing molecules in the plasma, such as albumin.

To address this instability, several next-generation maleimide-based linkers have been developed, demonstrating improved plasma stability. These include:

  • N-Aryl Maleimides: These linkers exhibit enhanced stability due to the electronic properties of the aryl group, which accelerates the hydrolysis of the thiosuccinimide ring to a more stable maleamic acid thioether.[1]

  • Maleamic Methyl Ester-Based Linkers: These linkers directly form a stable, ring-opened structure upon reaction with a thiol, bypassing the unstable thiosuccinimide intermediate.[2][3]

  • Bridging Disulfide Technologies: These approaches re-bridge the native disulfide bonds of the antibody with a linker-payload construct, maintaining the antibody's structural integrity and enhancing stability.

This compound: A Potential Newcomer

The thiol group of this compound would be the reactive handle for conjugation to an activated antibody or payload. The resulting thioether linkage is generally stable. The azetidine ring itself could potentially influence the physicochemical properties of the linker, such as polarity and steric hindrance, which in turn can affect the overall properties of the ADC.

Performance Comparison of Thiol Linkers

The following tables summarize quantitative data on the stability and performance of various thiol linkers based on available literature. It is important to note the absence of direct experimental data for this compound in an ADC context.

Linker TypeModel SystemIncubation Time (days)% Deconjugation / Payload LossReference
N-Alkyl MaleimideThiol-containing buffer (37°C)735 - 67%[1]
N-Alkyl MaleimideSerum (37°C)735 - 67%[1]
N-Aryl MaleimideThiol-containing buffer (37°C)7< 20%[1]
N-Aryl MaleimideSerum (37°C)7< 20%[1]
Maleamic Methyl EsterAlbumin solution (37°C)14~3.8% payload shedding[2]
Traditional MaleimideAlbumin solution (37°C)14~31% payload shedding[2]

Table 1: Comparative Stability of Thiol Linkers. This table highlights the significantly improved stability of next-generation maleimide-based linkers compared to traditional N-alkyl maleimides.

ADC ConstructTargetIn Vitro Potency (IC50)In Vivo EfficacyReference
mil40-12b (Maleamic methyl ester)HER20.02 - 0.2 nMComplete tumor regression at 2.5 mg/kg[2][3]
Traditional Maleimide ADCHER2Consistent with maleimide-based ADCsLess effective than mil40-12b[2]

Table 2: Efficacy of ADCs with Different Thiol Linkers. This table showcases the potent anti-tumor activity of an ADC constructed with a more stable maleamic methyl ester-based linker.

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation

This protocol outlines the general steps for conjugating a maleimide-functionalized payload to an antibody.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5).

    • Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), in a 2-3 molar excess per disulfide bond to be reduced.

    • Incubate at 37°C for 1-2 hours.

    • Remove the reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized linker-payload in an organic solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold excess of linker-payload to antibody).

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Remove unreacted linker-payload and aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Stability Assessment of ADCs
  • In Vitro Plasma Stability:

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

    • At various time points, take aliquots and analyze the amount of intact ADC and released payload using techniques like ELISA, HPLC, or LC-MS.

Visualizing ADC Concepts

ADC Structure and Mechanism of Action

ADC_Mechanism cluster_bloodstream Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization ADC->Internalization Receptor-Mediated Endocytosis TumorCell Tumor Cell Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Thiol-Maleimide Conjugation Chemistry

Thiol_Maleimide_Reaction cluster_reaction Michael Addition AntibodyThiol Antibody-SH ThiosuccinimideLinkage Antibody-S-Succinimide-Payload AntibodyThiol->ThiosuccinimideLinkage MaleimidePayload Maleimide-Payload MaleimidePayload->ThiosuccinimideLinkage Antibody-SH Antibody-SH Antibody-SH-> Maleimide-Payload Maleimide-Payload ->Maleimide-Payload

Caption: Reaction scheme for thiol-maleimide conjugation.

Potential Instability of Thiosuccinimide Linkage

Maleimide_Instability Thiosuccinimide Thiosuccinimide Linkage RetroMichael Retro-Michael Reaction Thiosuccinimide->RetroMichael Hydrolysis Hydrolysis Thiosuccinimide->Hydrolysis Deconjugation Deconjugation (Payload Release) RetroMichael->Deconjugation StableProduct Stable Ring-Opened Product Hydrolysis->StableProduct

Caption: Competing pathways of thiosuccinimide linkage: instability vs. stabilization.

Conclusion

The stability of the linker is a paramount consideration in the design of effective and safe ADCs. While traditional maleimide-based linkers have been foundational in the field, their susceptibility to deconjugation has driven the development of more stable alternatives. N-aryl maleimides and maleamic methyl ester-based linkers have demonstrated significantly improved stability in preclinical studies, leading to enhanced in vivo efficacy.

The role of this compound as a potential ADC linker remains largely unexplored in published literature. Based on its chemical structure, it offers a thiol handle for conjugation, but its performance in terms of conjugation efficiency, linker stability, and overall ADC properties would require dedicated experimental investigation. As the field of ADC technology continues to advance, the exploration of novel linker chemistries, such as those potentially offered by azetidine-based scaffolds, will be crucial in developing the next generation of highly effective and well-tolerated cancer therapies. Further research is warranted to elucidate the potential advantages and disadvantages of this compound in this exciting and impactful area of drug development.

References

A Head-to-Head Comparison: Azetidine Linkers vs. Thiol-Maleimide Conjugation in Bioconjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a paramount consideration in the design of effective and safe bioconjugates, such as antibody-drug conjugates (ADCs). The linker's ability to remain intact in systemic circulation and selectively release its payload at the target site is a critical determinant of therapeutic success. This guide provides an objective comparison of the stability of two prominent linkage technologies: the established thiol-maleimide conjugation and the emerging non-cleavable azetidine linkers.

The choice of linker chemistry profoundly impacts a bioconjugate's pharmacokinetic profile, efficacy, and toxicity. While thiol-maleimide chemistry has been a workhorse in the field, concerns about its in-vivo stability have driven the exploration of more robust alternatives. Azetidine linkers, as part of the non-cleavable linker class, represent one such alternative, prized for their presumed high stability. This guide will delve into the stability profiles of both linker types, supported by available experimental data, and provide detailed methodologies for their assessment.

Executive Summary

Thiol-maleimide conjugates are susceptible to premature drug release in plasma, primarily through a retro-Michael reaction. This can lead to off-target toxicity and a reduced therapeutic window. However, the stability of the maleimide-thiol adduct is a dynamic process influenced by a competing, stabilizing hydrolysis of the thiosuccinimide ring. Various strategies have been developed to enhance the stability of maleimide conjugates by promoting this hydrolysis.

Azetidine linkers, being non-cleavable, are inherently designed for high stability in circulation. The payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome. While direct head-to-head quantitative stability data against thiol-maleimide conjugates under identical conditions is limited in the public domain, the fundamental chemical nature of the azetidine ring suggests superior stability against premature payload release in the bloodstream.

Data Presentation: Quantitative Stability Comparison

The following tables summarize available quantitative data on the stability of various linker types, with a focus on thiol-maleimide conjugates due to the extensive research in this area.

Table 1: In Vitro Plasma Stability of Maleimide-Based Antibody-Drug Conjugates

Linker TypeAntibody-PayloadAvg. Initial DARIncubation MatrixIncubation Time (days)Payload Loss / DAR ReductionReference
N-alkyl MaleimideMMAE ConjugateNot SpecifiedSerum735-67% deconjugation[1]
Maleimide-vc-MMAETrastuzumab~4.5IgG depleted serum7DAR reduced to ~2.0[1]
Traditional N-alkyl MaleimideCysteine-linked ADCNot SpecifiedMouse Serum, 37°C733-65% intact[2]
N-Aryl MaleimideCysteine-linked ADCNot SpecifiedMouse Serum, 37°C7>80% intact[2]
Maleamic Methyl Ester-based ADCNot SpecifiedNot SpecifiedAlbumin Solution (25 mg/mL), 37°C14~3.8% payload loss[2]
Traditional MaleimideNot SpecifiedNot SpecifiedAlbumin Solution (25 mg/mL), 37°C14~13.3% payload loss[2]

Table 2: Comparative Stability of Various Linker Chemistries

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateKey Observations
Maleimide-based (Thioether)ADC in human plasma7~50%Susceptible to retro-Michael reaction leading to deconjugation.
"Bridging" DisulfideADC in human plasma7>95%Demonstrates substantially improved plasma stability.
Thioether (from Thiol-ene)ADC in human plasma7>90%Offers enhanced stability compared to traditional maleimide conjugates.
Azetidine (Non-cleavable) ADC in plasma Not specified Expected to be high As a non-cleavable linker, payload release relies on antibody degradation, suggesting high plasma stability.

Note: The quantitative data presented is compiled from various studies, and experimental conditions may differ. Direct comparison of values across different studies should be made with caution.

In-Depth Comparison: Mechanism, Stability, and Degradation Pathways

Thiol-Maleimide Conjugation: A Balancing Act of Stability

The reaction of a maleimide with a thiol group on a cysteine residue proceeds via a Michael addition to form a thiosuccinimide linkage. While this reaction is highly specific and efficient, the resulting conjugate's stability is governed by two competing pathways in a physiological environment.[3]

  • Retro-Michael Reaction (Deconjugation): This is the reversal of the initial conjugation reaction, leading to the dissociation of the thiol from the maleimide.[2] In the presence of other thiols, such as albumin and glutathione in the plasma, this can result in "thiol exchange," where the payload is transferred to other molecules, causing off-target effects.[3]

  • Thiosuccinimide Ring Hydrolysis (Stabilization): The succinimide ring of the conjugate can undergo hydrolysis to form a stable succinamic acid derivative. This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a more permanent linkage.[3]

The overall stability of a traditional thiol-maleimide conjugate depends on the relative rates of these two reactions. Strategies to improve stability often focus on accelerating the hydrolysis of the thiosuccinimide ring. This has led to the development of "next-generation" maleimides, such as N-aryl maleimides and self-hydrolyzing maleimides, which show significantly improved plasma stability.[2]

Azetidine Linkers: The Non-Cleavable Approach to Stability

Azetidine is a four-membered saturated heterocycle that can be incorporated into linker designs.[4] In the context of bioconjugates like ADCs, azetidine-containing linkers are typically non-cleavable.[5] This means they do not have a specific chemical trigger for payload release in the bloodstream.

The stability of azetidine linkers stems from the robustness of the carbon-nitrogen and carbon-carbon single bonds that make up the ring and connect it to the antibody and the payload. The primary mechanism for payload release from a non-cleavable ADC is the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell and trafficked to the lysosome.[6]

While forced degradation studies on small molecules containing an azetidine ring have shown a potential degradation pathway involving the formation of an azetidinium ion under harsh hydrolytic conditions, this is not expected to be a significant degradation route under physiological conditions in the bloodstream.[7] The inherent stability of the saturated azetidine ring structure contributes to the high plasma stability of ADCs utilizing this type of linker.[4]

Mandatory Visualizations

Thiol-Maleimide Conjugation and Competing Stability Pathways cluster_conjugation Conjugation cluster_instability Instability Pathway cluster_stability Stability Pathway Antibody_Thiol Antibody-SH Thiosuccinimide_Adduct Thiosuccinimide Adduct (Initial Conjugate) Antibody_Thiol->Thiosuccinimide_Adduct Michael Addition (pH 6.5-7.5) Maleimide_Payload Maleimide-Payload Maleimide_Payload->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction (Deconjugation) Thiosuccinimide_Adduct->Retro_Michael Hydrolysis Thiosuccinimide Ring Hydrolysis Thiosuccinimide_Adduct->Hydrolysis Thiol_Exchange Thiol Exchange (e.g., with Albumin) Retro_Michael->Thiol_Exchange Stable_Adduct Stable Ring-Opened Succinamic Acid Adduct Hydrolysis->Stable_Adduct

Caption: Thiol-Maleimide Conjugation and Stability Pathways.

Azetidine Linker Conjugation and Payload Release cluster_circulation Systemic Circulation cluster_internalization Cellular Internalization and Trafficking cluster_release Payload Release ADC_Azetidine Azetidine-Linked ADC (Stable) Target_Cell Target Cell ADC_Azetidine->Target_Cell Binding Endosome Endosome Target_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Proteolytic_Degradation Proteolytic Degradation of Antibody Lysosome->Proteolytic_Degradation Released_Payload Released Payload (with linker and amino acid remnant) Proteolytic_Degradation->Released_Payload

Caption: Azetidine Linker: Stability and Release Mechanism.

Experimental Workflow for In Vitro Plasma Stability Assessment Start Start Incubate Incubate ADC in Plasma (e.g., human, mouse) at 37°C Start->Incubate Sample Collect Aliquots at Time Points (e.g., 0, 24, 48, 72h) Incubate->Sample Quench Quench Reaction (e.g., freeze at -80°C) Sample->Quench Analyze Analyze Samples Quench->Analyze LCMS LC-MS/MS (Quantify intact ADC and free payload) Analyze->LCMS ELISA ELISA (Quantify total antibody and conjugated antibody) Analyze->ELISA Data Plot % Intact ADC vs. Time LCMS->Data ELISA->Data End End Data->End

Caption: Workflow for In Vitro Plasma Stability Assay.

Experimental Protocols

Accurate assessment of linker stability is crucial for the selection of promising bioconjugate candidates. Below are detailed methodologies for key experiments.

Key Experiment: In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate and quantify the rate of payload deconjugation in plasma from relevant species (e.g., human, mouse) at physiological temperature.[5]

Methodology:

  • Preparation: The bioconjugate of interest is incubated at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C. A control sample in a neutral buffer (e.g., PBS) is often included to assess inherent chemical stability.[8]

  • Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). The reaction is quenched, often by freezing the samples at -80°C.[8]

  • Sample Analysis: The amount of intact bioconjugate and/or released payload is quantified at each time point using one or more of the following analytical techniques:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to assess stability by separating and quantifying the intact bioconjugate, free payload, and any degradation or exchange products.

    • Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA-based method can be used to quantify the amount of intact bioconjugate. This typically involves a capture antibody that binds to the antibody portion of the conjugate and a detection antibody that recognizes the payload.[5]

  • Data Interpretation: The results are typically plotted as the percentage of intact bioconjugate or the concentration of released payload versus time. From this data, a stability profile, often expressed as a half-life (t½) in plasma, can be determined.[8]

Key Experiment: Thiol Exchange Stability Assay (for Maleimide Conjugates)

Objective: To assess the stability of a maleimide conjugate against thiol-mediated deconjugation and payload exchange.

Methodology:

  • Preparation: A solution of the maleimide conjugate is prepared in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation with Thiol: A significant excess of a competing thiol, such as glutathione (GSH), is added to the conjugate solution. The mixture is then incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to separate and quantify the intact conjugate, the deconjugated payload, and any thiol exchange products.

  • Data Analysis: The percentage of the intact conjugate remaining is plotted over time to determine the kinetics of thiol-mediated degradation.

Conclusion

The choice between an azetidine linker and a thiol-maleimide conjugation strategy is a critical decision in bioconjugate design, with significant implications for in vivo stability and overall therapeutic performance.

Thiol-maleimide linkers , while widely used, present a stability liability due to the potential for retro-Michael reaction and subsequent payload exchange in the plasma. However, the development of next-generation maleimides that favor the stabilizing hydrolysis of the thiosuccinimide ring has significantly improved the robustness of this linkage.

Azetidine linkers , as a non-cleavable linker technology, offer the promise of high plasma stability, minimizing the risk of premature payload release and associated off-target toxicity. The payload is only liberated following the complete degradation of the antibody within the target cell, a mechanism that relies on the biological processing of the bioconjugate.

For researchers and drug developers, the selection of the optimal linker will depend on the specific therapeutic application, the nature of the payload, and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of linker stability, enabling an informed and data-driven approach to the design of the next generation of bioconjugates.

References

Azetidine-3-thiol Hydrochloride as a Cysteine Surrogate: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of non-canonical amino acids as surrogates for their natural counterparts offers a powerful tool to modulate the properties of peptides and proteins. This guide provides a comparative analysis of Azetidine-3-thiol hydrochloride as a potential surrogate for cysteine, focusing on its theoretical advantages and the key experimental data required for a comprehensive evaluation of its efficacy.

Introduction to Cysteine Surrogates

Cysteine plays a crucial role in protein structure and function, primarily through the unique reactivity of its thiol (-SH) group. This group is involved in the formation of disulfide bonds, metal coordination, and various enzymatic reactions. The substitution of cysteine with synthetic analogues, or surrogates, can offer several advantages, including:

  • Enhanced Stability: Modifying the amino acid backbone or the thiol environment can increase resistance to oxidation or other degradation pathways.

  • Altered Reactivity: Fine-tuning the pKa of the thiol group can modulate its nucleophilicity and reactivity in specific chemical transformations.

  • Novel Structural Constraints: The introduction of cyclic structures, such as the azetidine ring, can impose specific conformational restraints on the peptide backbone, influencing folding and interaction with other molecules.

This compound, with its four-membered ring structure, presents an intriguing candidate for a cysteine surrogate. The ring strain inherent to the azetidine moiety is expected to influence the local geometry and potentially the reactivity of the thiol group.

Data Presentation: A Framework for Comparison

To rigorously evaluate the efficacy of this compound as a cysteine surrogate, a series of quantitative experiments are necessary. The following tables outline the key data points that should be collected and compared against native cysteine.

Table 1: Physicochemical Properties

PropertyCysteineAzetidine-3-thiolExperimental Method
Thiol pKa ~8.3To be determinedpH-dependent spectrophotometric assay (e.g., using Ellman's reagent) or NMR spectroscopy.
Redox Potential Standard values availableTo be determinedCyclic voltammetry or assays using redox-sensitive fluorescent probes.
Solubility HighTo be determinedStandard solubility assays in various buffer systems.

Table 2: Peptide Synthesis and Incorporation Efficiency

ParameterCysteine-containing PeptideAzetidine-3-thiol-containing PeptideExperimental Method
Coupling Efficiency in SPPS HighTo be determinedHPLC analysis of crude peptide product and quantification of desired peptide versus deletion sequences.
Overall Peptide Yield HighTo be determinedIsolated yield of purified peptide.
Mass Spectrometry Confirmation Expected MassTo be determinedESI-MS or MALDI-TOF analysis to confirm successful incorporation.

Table 3: Protein Stability and Functional Analysis

AssayProtein with CysteineProtein with Azetidine-3-thiolExperimental Method
Thermal Stability (Tm) Baseline valueTo be determinedDifferential Scanning Fluorimetry (DSF) or Circular Dichroism (CD) melt curve analysis.
Proteolytic Stability Baseline valueTo be determinedIncubation with proteases (e.g., trypsin, chymotrypsin) followed by SDS-PAGE or HPLC analysis of degradation products.
Enzymatic Activity (if applicable) 100%To be determinedSpecific activity assays relevant to the protein of interest (e.g., kinase assay, protease assay).
Disulfide Bond Formation Efficiency HighTo be determinedEllman's test to quantify free thiols before and after oxidation; analysis of monomer/dimer formation by non-reducing SDS-PAGE.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable results. Below are outlines for key experiments.

Protocol 1: Determination of Thiol pKa
  • Reagents: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), a series of buffers with pH values ranging from 6 to 10, cysteine hydrochloride, and this compound.

  • Procedure:

    • Prepare solutions of cysteine and this compound of known concentrations.

    • In a 96-well plate, mix the thiol-containing compound with each buffer.

    • Add DTNB solution to initiate the reaction.

    • Measure the absorbance at 412 nm over time using a plate reader.

    • The rate of color development is proportional to the concentration of the thiolate anion.

    • Plot the reaction rate against the pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Protocol 2: Incorporation into a Model Peptide via Solid-Phase Peptide Synthesis (SPPS)
  • Materials: Fmoc-protected amino acids, including Fmoc-Cys(Trt)-OH and a suitably protected Fmoc-Azetidine-3-thiol derivative, Rink Amide resin, coupling reagents (e.g., HBTU, DIC), and cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Procedure:

    • Synthesize a model peptide (e.g., a hexapeptide) on the Rink Amide resin using a standard Fmoc-SPPS protocol.

    • In parallel syntheses, incorporate either Fmoc-Cys(Trt)-OH or the protected Azetidine-3-thiol derivative at a specific position.

    • After synthesis, cleave the peptide from the resin and deprotect the side chains using the cleavage cocktail.

    • Precipitate the crude peptide in cold ether, dissolve in a suitable solvent, and analyze by analytical HPLC to assess purity and identify the desired product.

    • Purify the peptide by preparative HPLC.

    • Confirm the mass of the purified peptide by ESI-MS.

Protocol 3: Assessment of Proteolytic Stability
  • Materials: Purified cysteine-containing and Azetidine-3-thiol-containing peptides, a protease (e.g., trypsin), and an appropriate reaction buffer.

  • Procedure:

    • Incubate each peptide at a specific concentration with the protease in the reaction buffer at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Quench the protease activity in the aliquots (e.g., by adding TFA or heating).

    • Analyze the samples by analytical HPLC to quantify the amount of remaining intact peptide.

    • Plot the percentage of intact peptide versus time to compare the degradation rates.

Mandatory Visualizations

To clearly illustrate the concepts and workflows, the following diagrams are provided in the DOT language for use with Graphviz.

Thiol_Reactivity_and_pKa cluster_cysteine Cysteine cluster_azetidine Azetidine-3-thiol Cys_SH Cys-SH (Thiol) Cys_S Cys-S⁻ (Thiolate) Cys_SH->Cys_S pKa ~ 8.3 Cys_S->Cys_SH Protonation Reactivity Nucleophilic Reactivity Cys_S->Reactivity Determines reaction rates Aze_SH Aze-SH (Thiol) Aze_S Aze-S⁻ (Thiolate) Aze_SH->Aze_S pKa = ? Aze_S->Aze_SH Protonation Aze_S->Reactivity Hypothesized to be different

Figure 1: A diagram illustrating the equilibrium between the thiol and thiolate forms of cysteine and Azetidine-3-thiol, which dictates their nucleophilic reactivity.

SPPS_Workflow start Start SPPS resin Resin start->resin coupling Amino Acid Coupling resin->coupling deprotection Fmoc Deprotection coupling->deprotection cleavage Cleavage & Deprotection coupling->cleavage Final Cycle deprotection->coupling Repeat n times incorporation Incorporate Cysteine Azetidine-3-thiol deprotection->incorporation incorporation:cys->coupling incorporation:aze->coupling analysis HPLC & Mass Spec Analysis cleavage->analysis end Purified Peptide analysis->end Stability_Assay_Logic cluster_peptides cluster_assays Peptide_Cys Cysteine-Peptide Thermal Thermal Denaturation Peptide_Cys->Thermal Proteolytic Proteolytic Digestion Peptide_Cys->Proteolytic Peptide_Aze Azetidine-3-thiol-Peptide Peptide_Aze->Thermal Peptide_Aze->Proteolytic Data_Tm Compare Tm Values Thermal->Data_Tm Yields Tm Data_Deg Compare Degradation Rates Proteolytic->Data_Deg Yields Degradation Rate

Azetidine Ring Integration: A Comparative Guide to Enhancing Peptide Stability and Modulating Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and structurally defined peptides is a constant challenge. The incorporation of non-natural amino acids is a key strategy in this endeavor. This guide provides a comprehensive comparison of the impact of incorporating an azetidine ring into a peptide backbone on its stability and conformation, benchmarked against proline-containing counterparts and other modifications.

The introduction of an azetidine ring, a four-membered cyclic amino acid, has emerged as a powerful tool to overcome the inherent limitations of natural peptides, such as poor stability and conformational flexibility. This modification offers a unique combination of structural constraint and altered physicochemical properties that can lead to peptides with enhanced therapeutic potential.

Enhanced Proteolytic Stability: A Shield Against Degradation

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to enzymatic degradation. The incorporation of an azetidine ring has been shown to confer remarkable resistance to proteolysis.

In a comparative study, the proteolytic stability of a cyclic hexapeptide was dramatically improved by replacing a glycine residue with a 3-amino-azetidine (3-AAz) modified residue. The azetidine-modified peptide exhibited impressive stability against α-chymotrypsin, with no measurable degradation observed over 24 hours. In stark contrast, the unmodified parent peptide was almost completely degraded within the same timeframe.[1] This enhanced stability is attributed to the steric hindrance provided by the azetidine ring, which interferes with the binding of proteolytic enzymes to the peptide backbone.

Table 1: Comparative Proteolytic Stability of a Cyclic Hexapeptide

PeptideModificationEnzymeIncubation Time (h)Remaining Peptide (%)
cyclo(Thr-Asp-Lys-Gly-Trp-Gly)Noneα-chymotrypsin24~5%
cyclo(Thr-Asp-Lys-GAz-Trp-Gly)Glycine replaced with 3-amino-azetidine modified glycineα-chymotrypsin24100%

Modulation of Peptide Conformation: A Tool for Structural Design

The conformation of a peptide is intrinsically linked to its biological activity. The rigid structure of the azetidine ring imposes significant constraints on the peptide backbone, leading to distinct conformational preferences compared to its five-membered ring homolog, proline.

Computational and experimental studies have revealed that while proline residues tend to induce β-turns in peptide chains, the smaller azetidine ring favors the formation of γ-turns.[2][3] This shift in turn preference can have a profound impact on the overall three-dimensional structure of a peptide, influencing its binding affinity and specificity for its target.

Furthermore, X-ray diffraction analysis of a cyclic tetrapeptide containing a 3-amino-azetidine unit revealed that the azetidine ring encourages an all-trans conformation of the peptide backbone, a conformation that is less stable and less accessible in the corresponding unmodified peptide.[1]

Table 2: Comparative Conformational Preferences of Azetidine vs. Proline

FeatureAzetidine-Containing PeptidesProline-Containing Peptides
Preferred Turn Type γ-turnβ-turn
Backbone Flexibility Generally more flexible due to decreased non-covalent repulsive interactions[4]More constrained
Favored Conformation in Cyclic Peptides Can stabilize all-trans conformations[1]Often induces cis-amide bonds to relieve strain

While specific dihedral angles are highly dependent on the peptide sequence and its environment, studies on tetrapeptides have provided insights into the conformational space occupied by azetidine-containing peptides. For instance, the tetrapeptide Boc-(L-Aze-L-Pro)2-Opcp was found to adopt an all-cis peptide bond conformation with phi (φ) and psi (ψ) torsion angles compatible with a left-handed helix.[4][5]

Experimental Protocols

Proteolytic Stability Assay

This protocol outlines a general method for assessing the stability of peptides against enzymatic degradation using High-Performance Liquid Chromatography (HPLC).

Workflow for Proteolytic Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution Incubate Incubate Peptide with Enzyme at 37°C Peptide_Stock->Incubate Enzyme_Solution Prepare Enzyme Solution Enzyme_Solution->Incubate Quench Quench Reaction at Time Points Incubate->Quench Aliquots taken HPLC Analyze by HPLC Quench->HPLC Data_Analysis Calculate Remaining Peptide HPLC->Data_Analysis

Caption: Workflow of a typical proteolytic stability assay.

Methodology:

  • Materials:

    • Test peptide and control peptide (e.g., proline-containing analog).

    • Proteolytic enzyme (e.g., α-chymotrypsin, trypsin, or human serum).

    • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Quenching solution (e.g., 10% trifluoroacetic acid in water).

    • HPLC system with a C18 column.

    • Mobile phases for HPLC (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

  • Procedure:

    • Prepare a stock solution of the test peptide and control peptide in the incubation buffer.

    • Prepare a stock solution of the proteolytic enzyme in the incubation buffer.

    • In a microcentrifuge tube, mix the peptide solution with the enzyme solution to initiate the reaction. A typical final peptide concentration is 1 mg/mL.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the enzymatic reaction.

    • Centrifuge the quenched samples to precipitate the enzyme.

    • Analyze the supernatant by reverse-phase HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the secondary structure of peptides in solution.

Methodology:

  • Materials:

    • Test peptide and control peptide.

    • Appropriate solvent (e.g., water, trifluoroethanol, or buffer).

    • CD spectrophotometer.

    • Quartz cuvette with a defined path length (e.g., 1 mm).

  • Procedure:

    • Prepare a solution of the peptide in the desired solvent at a known concentration (typically in the micromolar range).

    • Record a baseline spectrum of the solvent alone in the far-UV region (e.g., 190-260 nm).

    • Record the CD spectrum of the peptide solution under the same conditions.

    • Subtract the solvent baseline from the peptide spectrum.

    • The resulting spectrum provides information about the secondary structure content of the peptide. For example, α-helices typically show negative bands around 222 and 208 nm, while β-sheets show a negative band around 218 nm. Random coils exhibit a strong negative band around 195 nm.

Conclusion

The incorporation of an azetidine ring into peptide scaffolds offers a compelling strategy to enhance proteolytic stability and precisely control conformation. The increased resistance to enzymatic degradation and the ability to favor specific turn structures make azetidine-containing peptides highly attractive candidates for the development of next-generation therapeutics with improved pharmacokinetic profiles and biological activities. This guide provides a foundational understanding and practical protocols for researchers to explore the potential of this valuable modification in their own peptide design and development efforts.

References

A Comparative Guide to Bioconjugation: Azetidine-3-thiol Versus Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount for the successful development of targeted therapeutics, diagnostics, and research tools. This guide provides a comparative analysis of azetidine-3-thiol bioconjugation against well-established, standard methods, namely maleimide-thiol and N-hydroxysuccinimide (NHS) ester-amine coupling. The comparison focuses on key performance indicators such as reaction efficiency, conjugate stability, and specificity, supported by available experimental data and detailed protocols.

While extensive data exists for conventional bioconjugation techniques, it is important to note that literature directly comparing the bioconjugation efficiency of azetidine-3-thiol is currently limited. The information presented herein for azetidine-3-thiol is based on fundamental chemical principles and available data on related azetidine chemistry.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for the bioconjugation methods discussed. This allows for a direct comparison of their performance characteristics.

FeatureAzetidine-3-thiolMaleimide-Thiol ChemistryNHS Ester-Amine Chemistry
Target Residue CysteineCysteineLysine, N-terminus
Reaction Type Michael AdditionMichael AdditionAcylation
Optimal pH Neutral to slightly basic (predicted)6.5 - 7.5[1]7.2 - 8.5
Reaction Speed Data not availableFast (minutes to hours)[2]Fast (minutes to hours)
Bond Formed ThioetherThioether (Thiosuccinimide adduct)Amide
Bond Stability Predicted to be highModerate, susceptible to retro-Michael reaction and thiol exchange[3][4]High, very stable
Specificity Predicted to be high for thiolsHigh for thiols over amines at neutral pH[1]High for primary amines
Key Advantages Potential for novel linker geometries and improved stability (hypothesized)High selectivity and rapid kinetics under physiological conditions.[2]Forms highly stable amide bonds.
Key Disadvantages Lack of established protocols and comparative dataConjugate instability can lead to off-target effects.[3][4]Potential for labeling multiple sites, leading to heterogeneity.

In-Depth Look at Bioconjugation Chemistries

Azetidine-3-thiol: A Novel Approach

Azetidines are four-membered nitrogen-containing heterocycles that have garnered interest in medicinal chemistry due to their unique structural properties.[5] The incorporation of a thiol group at the 3-position presents an opportunity for its use in bioconjugation via Michael addition to electrophiles, similar to the widely used cysteine-maleimide reaction. It is hypothesized that the strained azetidine ring could influence the reactivity of the thiol and the stability of the resulting conjugate. However, there is a notable absence of published studies that specifically detail the kinetics, stability, and efficiency of azetidine-3-thiol in bioconjugation reactions.

Standard Method 1: Maleimide-Thiol Chemistry

The reaction between a maleimide and a thiol group from a cysteine residue is a cornerstone of bioconjugation.[2] This Michael addition reaction is highly efficient and selective for thiols at physiological pH.[1]

Mechanism: The nucleophilic thiol attacks the electron-deficient double bond of the maleimide, forming a stable thioether bond.[2]

Efficiency: The reaction is typically fast, with high yields achieved within minutes to a few hours at room temperature.[2]

Stability: A significant drawback of the maleimide-thiol linkage is its susceptibility to a retro-Michael reaction, which can lead to deconjugation and transfer of the payload to other thiols, such as glutathione, in a biological environment.[3][4][6] This can compromise the efficacy and safety of bioconjugates.[3][4] Strategies to improve stability include hydrolysis of the succinimide ring or the use of next-generation maleimides.[3][7]

Standard Method 2: NHS Ester-Amine Chemistry

The reaction of N-hydroxysuccinimide (NHS) esters with primary amines, found on lysine residues and the N-terminus of proteins, is another widely used bioconjugation method.

Mechanism: This reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl group of the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.

Efficiency: The reaction is generally rapid and efficient, although it can be sensitive to pH and hydrolysis of the NHS ester.

Stability: The resulting amide bond is highly stable under physiological conditions, which is a key advantage of this method.

Specificity: While specific for primary amines, the abundance of lysine residues on the surface of many proteins can lead to a heterogeneous mixture of conjugates with varying degrees of labeling.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible bioconjugation. Below are generalized protocols for the standard methods. Due to the lack of specific literature, a detailed experimental protocol for azetidine-3-thiol bioconjugation cannot be provided at this time.

Protocol for Maleimide-Thiol Labeling of a Protein

1. Preparation of the Thiol-Containing Protein:

  • Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris).[8][9]

  • If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[8][10] TCEP is often preferred as it does not need to be removed before adding the maleimide.[10]

2. Preparation of the Maleimide Reagent:

  • Dissolve the maleimide-functionalized molecule in an anhydrous solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).[10] This solution should be prepared fresh.

3. Conjugation Reaction:

  • Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).[10]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[10]

4. Purification:

  • Remove excess, unreacted maleimide and byproducts using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[11]

Protocol for NHS Ester-Amine Labeling of a Protein

1. Preparation of the Protein:

  • Buffer exchange the protein into an amine-free buffer at pH 7.2-8.5 (e.g., PBS or borate buffer).

  • Adjust the protein concentration to 1-10 mg/mL.

2. Preparation of the NHS Ester Reagent:

  • Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use to create a stock solution (e.g., 10 mM).

3. Conjugation Reaction:

  • Add the NHS ester stock solution to the protein solution with gentle stirring. A molar excess of the NHS ester (typically 5-20 fold) is used.

  • Incubate the reaction for 1-2 hours at room temperature.

4. Quenching and Purification:

  • The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the conjugate from excess reagent and byproducts using size-exclusion chromatography or dialysis.

Visualizing the Bioconjugation Workflows

The following diagrams illustrate the general workflows for the described bioconjugation methods.

Maleimide_Thiol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein with Disulfide Bonds Reduced_Protein Reduced Protein with Free Thiols Protein->Reduced_Protein Reduction (TCEP) Conjugation Conjugation (pH 6.5-7.5) Reduced_Protein->Conjugation Maleimide Maleimide Reagent Maleimide->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Conjugate Purified Bioconjugate Purification->Conjugate

Caption: Workflow for Maleimide-Thiol Bioconjugation.

NHS_Ester_Amine_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein with Primary Amines Conjugation Conjugation (pH 7.2-8.5) Protein->Conjugation NHS_Ester NHS Ester Reagent NHS_Ester->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Conjugate Purified Bioconjugate Purification->Conjugate

References

A Researcher's Guide to Thiol-Specific Bioconjugation: Moving Beyond Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent modification of proteins and other biomolecules is a foundational technique. For years, the Michael addition reaction between a cysteine thiol and a maleimide has been the go-to method for thiol-specific bioconjugation. However, the inherent instability of the resulting thiosuccinimide linkage, which is prone to retro-Michael addition and hydrolysis, has necessitated the development of more robust and efficient alternatives. This guide provides an objective comparison of the leading alternative reagents for thiol-specific bioconjugation, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal strategy for your research.

The Limitations of a Workhorse: Why Seek Alternatives to Maleimides?

Maleimide chemistry offers high reactivity and selectivity for thiols at physiological pH.[1] The reaction proceeds via a Michael addition to form a thioether bond. However, the stability of this bond is a significant concern, particularly for in vivo applications.[2] The thiosuccinimide ring is susceptible to two primary degradation pathways:

  • Retro-Michael Addition: This is the reverse of the conjugation reaction, leading to cleavage of the linker and premature release of the conjugated molecule. This can result in off-target effects and reduced efficacy of therapeutic conjugates.[1][2]

  • Hydrolysis: The succinimide ring can be hydrolyzed, rendering the linkage unstable.[2]

These limitations have spurred the development of a new generation of thiol-reactive chemistries that offer improved stability and performance.

Head-to-Head Comparison of Thiol-Specific Bioconjugation Reagents

The choice of a bioconjugation reagent is a critical decision that balances reactivity, specificity, and the stability of the final conjugate. The following tables summarize key performance characteristics of maleimide chemistry and its leading alternatives.

Reagent ClassReaction MechanismRelative Reaction RateResulting LinkageStability ProfileKey AdvantagesKey Disadvantages
Maleimides (Traditional) Michael AdditionFastThioether (Thiosuccinimide)Labile: Susceptible to retro-Michael addition and hydrolysis.[2]High thiol specificity at neutral pH.Poor in vivo stability, potential for off-target effects.[1][2]
Iodoacetamides Nucleophilic SubstitutionModerateThioetherStableForms a very stable thioether bond.Slower reaction kinetics compared to maleimides, can react with other nucleophiles at higher pH.[3]
Vinyl Sulfones Michael AdditionModerate to FastThioetherVery Stable: Resistant to hydrolysis and retro-Michael addition.[2][4]Forms a highly stable, irreversible bond.[4]Can exhibit reactivity towards other nucleophiles (e.g., amines) at higher pH.[2]
Phenyloxadiazolyl Methyl Sulfones (PODS) Nucleophilic Aromatic Substitution-likeFastThioetherVery Stable: Superior stability to maleimides in plasma.[5][6]High stability and specificity for thiols.[5]Newer chemistry, fewer commercial reagents available.
Thiol-Ene Chemistry Radical-mediated Thiol-Ene AdditionVery Fast (photoinitiated)ThioetherStableBiocompatible, can be spatially and temporally controlled with light.[7][8]Requires a photoinitiator and light source, potential for side reactions.[9]
Next-Generation Maleimides (NGMs) Michael Addition & Disulfide Re-bridgingFastThioether (Bridged Disulfide)StableOvercomes stability issues of traditional maleimides by re-bridging disulfides.[10][11]Primarily designed for disulfide bridging applications.
5-Hydroxy-pyrrolones (5HP2Os) Michael AdditionModerateThioetherVery Stable: Superior stability to maleimides.[12]High stability, potential for multi-functionalization at a single site.[12]Newer class of reagents.
Native Chemical Ligation (NCL) Thioester-mediated Amide Bond FormationSlow to ModerateNative Amide BondExceptionally StableForms a native peptide bond, highly specific.[13]Requires an N-terminal cysteine on one peptide and a C-terminal thioester on the other.[13]
Quantitative Stability Comparison

The stability of the conjugate in a biological environment is often the most critical parameter. The following table presents a summary of reported stability data for various thiol conjugates, often assessed through incubation in plasma or in the presence of a competing thiol like glutathione (GSH).

ReagentConjugate Half-life in Human Plasma (37°C)% Intact Conjugate after Glutathione (GSH) Challenge
Maleimide ~60 hours[5]~20% intact after 5 days with 100 equiv. GSH[10]
Phenyloxadiazolyl Methyl Sulfone (PODS) >135 hours[5]Not explicitly quantified, but described as significantly more stable than maleimide conjugates.[5]
Vinyl Sulfone Not explicitly quantified, but described as highly stable.[2][4]>90% intact after 7 days with 1 mM GSH[12]
5-Hydroxy-pyrrolone (5HP2O) Not reported in plasma.~70% intact after 5 days with 100 equiv. GSH[10]
Next-Generation Maleimide (Disulfide Bridging) Not explicitly quantified, but described as robustly stable.[7]Not explicitly quantified, but the bridged structure prevents deconjugation.

Note: The data presented is synthesized from various studies and direct head-to-head comparisons on a single biomolecule are not always available. Experimental conditions can vary between studies.

Reaction Mechanisms and Experimental Workflows

To facilitate the practical application of these alternative bioconjugation chemistries, the following section provides diagrams of the reaction mechanisms and a general experimental workflow.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the chemical transformations and a generalized workflow for a thiol-specific bioconjugation experiment.

General Thiol-Specific Bioconjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Protein Preparation (with accessible thiol) Conjugation Conjugation Reaction (Optimized pH, Temp, Time) Protein_Prep->Conjugation Reagent_Prep Reagent Preparation (Alternative to Maleimide) Reagent_Prep->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification (e.g., SEC, Dialysis) Quenching->Purification Analysis Analysis (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: A generalized workflow for thiol-specific bioconjugation.

Reaction Mechanisms of Maleimide Alternatives cluster_vinyl_sulfone Vinyl Sulfone Chemistry cluster_pods PODS Chemistry cluster_thiol_ene Thiol-Ene Chemistry cluster_ncl Native Chemical Ligation VS_Reactants Protein-SH + Vinyl Sulfone Reagent VS_Product Stable Thioether Adduct VS_Reactants->VS_Product Michael Addition PODS_Reactants Protein-SH + PODS Reagent PODS_Product Stable Thioether Adduct PODS_Reactants->PODS_Product Nucleophilic Substitution TE_Reactants Protein-SH + Ene Reagent TE_Product Stable Thioether Adduct TE_Reactants->TE_Product Radical Addition (Photoinitiated) NCL_Reactants Peptide-thioester + N-term Cys-Peptide NCL_Product Native Peptide Bond NCL_Reactants->NCL_Product Thioester Exchange & S-N Acyl Shift

Caption: Reaction mechanisms for key maleimide alternatives.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following section provides detailed protocols for several of the discussed alternatives to maleimide chemistry. Molar ratios, incubation times, and purification methods should be optimized for each specific biomolecule and reagent.

Protocol 1: Protein Labeling with a Vinyl Sulfone Reagent

This protocol provides a general guideline for conjugating a thiol-containing protein with a vinyl sulfone-functionalized molecule.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Vinyl sulfone-functionalized molecule (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: 1x PBS, 100 mM HEPES, pH 7.5-8.5, degassed.[14]

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: Free cysteine or N-acetyl cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If targeting cysteines in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Reagent Preparation: Prepare a 10 mM stock solution of the vinyl sulfone reagent in an appropriate organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[2]

  • Quenching (Optional): Add a quenching reagent (e.g., free cysteine) in a 100-fold molar excess over the vinyl sulfone reagent to react with any unreacted vinyl sulfone. Incubate for 30 minutes at room temperature.

  • Purification: Purify the labeled protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm conjugate integrity.

Protocol 2: Site-Selective Antibody Conjugation using a Phenyloxadiazolyl Methyl Sulfone (PODS)-based Reagent

This protocol describes the conjugation of a PODS-DOTA chelator to the reduced interchain disulfides of an antibody.[15][16]

Materials:

  • Antibody (e.g., Trastuzumab)

  • PODS-DOTA reagent

  • Reduction Buffer: 50 mM Tris, 2 mM EDTA, pH 7.5

  • Conjugation Buffer: 50 mM Tris, 2 mM EDTA, pH 8.0

  • TCEP (tris(2-carboxyethyl)phosphine) solution (10 mM in water)

  • Quenching solution: N-acetyl cysteine (10 mM in water)

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction: To the antibody solution in reduction buffer, add a 10-fold molar excess of TCEP. Incubate at 37°C for 2 hours.

  • Purification of Reduced Antibody: Remove excess TCEP by passing the solution through a size-exclusion column pre-equilibrated with conjugation buffer.

  • Conjugation Reaction: To the purified reduced antibody, add a 20-fold molar excess of the PODS-DOTA reagent (dissolved in a minimal amount of DMSO). Incubate at 37°C for 2 hours.

  • Quenching: Add a 5-fold molar excess of N-acetyl cysteine solution relative to the PODS-DOTA reagent and incubate for 30 minutes at room temperature.

  • Final Purification: Purify the antibody-DOTA conjugate using a size-exclusion column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Confirm conjugation and determine the drug-to-antibody ratio (DAR) using mass spectrometry.

Protocol 3: Photoinitiated Thiol-Ene Bioconjugation

This protocol outlines the light-initiated conjugation of a thiol-containing biomolecule to an 'ene'-functionalized partner, such as a PEG-norbornene.[11]

Materials:

  • Thiol-containing biomolecule (e.g., cysteine-containing peptide)

  • 'Ene'-functionalized molecule (e.g., 4-arm PEG-norbornene)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959)[11]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, sterile

  • UV light source (e.g., 365 nm)

Procedure:

  • Reactant Preparation: Dissolve the thiol-containing biomolecule and the 'ene'-functionalized molecule in the reaction buffer to their desired final concentrations. Ensure a 1:1 stoichiometric ratio of thiol to 'ene' functional groups.

  • Photoinitiator Addition: Add the photoinitiator stock solution to the reaction mixture to achieve the desired final concentration (e.g., 1 mM LAP). Mix gently.

  • Degassing (Optional but Recommended): Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Photoinitiation: Expose the reaction mixture to UV light (e.g., 365 nm) for a specified period (typically seconds to minutes) to initiate the conjugation. The exposure time will need to be optimized based on the specific reactants and light source intensity.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted starting materials and the photoinitiator.

  • Characterization: Analyze the conjugate by appropriate methods (e.g., HPLC, MS) to confirm successful conjugation.

Protocol 4: Native Chemical Ligation (NCL) of Peptides

This protocol describes the basic procedure for ligating two unprotected peptide fragments.[8][17]

Materials:

  • Peptide 1: C-terminal thioester

  • Peptide 2: N-terminal cysteine

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.0-7.5

  • Thiol catalyst (optional but recommended): 4-mercaptophenylacetic acid (MPAA) or thiophenol

  • Reducing agent: TCEP

Procedure:

  • Peptide Preparation: Dissolve equimolar amounts of the two purified peptides in the ligation buffer.

  • Initiation of Ligation: Add the thiol catalyst (e.g., to a final concentration of 20-30 mM) and TCEP (e.g., to a final concentration of 5-10 mM) to the peptide solution.

  • Reaction: Incubate the reaction mixture at room temperature, with gentle agitation, and monitor the progress by HPLC-MS. Ligation reactions can take from a few hours to overnight to reach completion.

  • Purification: Once the reaction is complete, purify the ligated peptide product by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Conclusion

The field of thiol-specific bioconjugation has evolved significantly, offering a diverse toolkit of reagents that overcome the limitations of traditional maleimide chemistry. For applications demanding high in vivo stability, reagents such as vinyl sulfones and phenyloxadiazolyl methyl sulfones provide robust and irreversible linkages.[4][5] For exquisite site-specificity and the formation of a native peptide bond, native chemical ligation is an unparalleled choice.[13] Photoinitiated thiol-ene chemistry offers unique advantages in spatial and temporal control.[7] By carefully considering the quantitative performance data and detailed protocols presented in this guide, researchers can select the optimal bioconjugation strategy to advance their scientific and therapeutic development goals.

References

Azetidine Linkers in Traceless Drug Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker molecules is a critical determinant of efficacy and safety in the field of targeted drug delivery. An ideal linker remains stable in systemic circulation and selectively cleaves at the target site to release the therapeutic payload in its native, unmodified form—a concept known as traceless drug release. While various linker technologies have been developed, the unique properties of azetidine-containing linkers are emerging as a promising strategy to achieve controlled and clean drug release. This guide provides a comprehensive comparison of azetidine linkers with other alternatives, supported by experimental data, detailed methodologies, and mechanistic visualizations.

Advantages of Azetidine in Linker Design

Azetidine, a four-membered saturated heterocycle, offers distinct stereochemical and physical properties that can be leveraged in linker design. Its rigid and compact structure can enhance metabolic stability compared to more flexible acyclic or larger heterocyclic linkers like piperidine and pyrrolidine.[1] This inherent stability is a crucial attribute for preventing premature drug release in circulation.

However, the true advantage of azetidine in traceless drug release lies in its potential incorporation into self-immolative systems. In these constructs, the cleavage of a trigger moiety initiates a cascade of electronic rearrangements that lead to the fragmentation of the entire linker, thus releasing the unmodified drug. The strained nature of the azetidine ring can be exploited to influence the kinetics of this self-immolation process.

Mechanism of Traceless Release with Azetidine-Containing Linkers

One innovative approach to traceless drug release involves the use of an azetidine ring within a carbamate-based self-immolative linker.[2] In this system, the azetidine nitrogen is part of a carbamate linkage that connects the drug to a trigger group. The release mechanism is initiated by the cleavage of the trigger, which then allows for an intramolecular cyclization reaction involving the azetidine nitrogen. This cyclization is followed by the spontaneous decomposition of the resulting intermediate, leading to the release of the unmodified drug.

The rate of this self-immolation process can be finely tuned by modifying the substitution pattern on the azetidine ring. This allows for precise control over the drug release kinetics, a critical factor in optimizing the therapeutic window of a drug.[2]

dot

traceless_release Mechanism of Traceless Drug Release via an Azetidine-Containing Self-Immolative Linker cluster_prodrug Prodrug in Circulation (Stable) cluster_release At Target Site Prodrug Trigger-Linker(Azetidine)-Drug Trigger_Cleavage Trigger Cleavage (e.g., enzymatic, pH change) Prodrug->Trigger_Cleavage Targeting Intermediate Unstable Intermediate Trigger_Cleavage->Intermediate Initiation Cyclization Intramolecular Cyclization (Azetidine N attacks) Intermediate->Cyclization Fragmentation Spontaneous Fragmentation Cyclization->Fragmentation Released_Drug Unmodified Drug Fragmentation->Released_Drug Linker_Fragments Linker Fragments Fragmentation->Linker_Fragments

Caption: Mechanism of traceless drug release.

Comparative Performance of Azetidine Linkers

The choice of the heterocyclic ring within a self-immolative linker significantly impacts the rate of drug release. Experimental data has shown that substituting a pyrrolidine ring with an azetidine ring in a self-immolative linker can modulate the release kinetics.[2]

Linker MoietyHalf-life (t½) of Drug Release (in PBS)Reference
Pyrrolidine-containing linker0.9 hours[2]
Azetidine-containing linker 6.30 hours [2]

This data indicates that the incorporation of an azetidine ring can lead to a slower and more controlled release profile compared to a pyrrolidine-containing counterpart. This tunability is a key advantage in designing drugs with specific pharmacokinetic requirements.

Comparison with Other Traceless Linker Systems

While azetidine-based systems are a novel approach, other traceless linkers are more established. These include systems based on p-aminobenzyl carbamates (PABC), disulfide bonds, and various enzymatic cleavage sites.

Linker TypeTrigger for ReleaseAdvantagesDisadvantages
Azetidine-based Self-immolative Intramolecular cyclization following trigger cleavageTunable release kinetics, high stabilityNewer technology, fewer clinical examples
p-Aminobenzyl Carbamate (PABC)Enzymatic cleavage (e.g., by cathepsins)Well-established, clinically validatedRelease rate dependent on enzyme levels
DisulfideReduction (e.g., by glutathione)High intracellular vs. extracellular cleavage selectivityPotential for premature release in circulation
HydrazoneAcidic pH (endosomal/lysosomal)Good for targeting acidic microenvironmentsCan be unstable at physiological pH

dot

experimental_workflow Experimental Workflow for Evaluating Traceless Drug Release cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_stability Stability Assessment Synthesize_Linker Synthesize Azetidine-containing Self-immolative Linker Conjugate_Drug Conjugate Linker to Drug Synthesize_Linker->Conjugate_Drug Purify Purify and Characterize Linker-Drug Conjugate Conjugate_Drug->Purify Incubate Incubate Conjugate in Physiological Buffer (e.g., PBS) Purify->Incubate Incubate_Plasma Incubate Conjugate in Plasma Purify->Incubate_Plasma Trigger Add Trigger (e.g., enzyme, change pH) Incubate->Trigger Monitor_Release Monitor Drug Release over Time (e.g., by HPLC, LC-MS) Trigger->Monitor_Release Determine_Kinetics Determine Release Kinetics (Half-life, t½) Monitor_Release->Determine_Kinetics Monitor_Degradation Monitor Conjugate Degradation and Premature Release Incubate_Plasma->Monitor_Degradation

Caption: Workflow for evaluating traceless release.

Experimental Protocols

Synthesis of Azetidine-Containing Self-Immolative Linkers

The synthesis of these linkers typically involves a multi-step process. A key intermediate is an N-Boc protected azetidine derivative which is then coupled to a trigger molecule and the drug of interest.

General Protocol:

  • Synthesis of the Azetidine Core: Start with a commercially available or synthesized N-Boc protected azetidinemethanol.

  • Introduction of the Trigger-attachment Point: The hydroxyl group of the azetidinemethanol is activated, for example, by conversion to a mesylate or tosylate, to allow for coupling with the trigger moiety.

  • Coupling with the Drug: The Boc protecting group on the azetidine nitrogen is removed, and the resulting secondary amine is reacted with an activated form of the drug (e.g., a chloroformate or an active ester) to form the carbamate linkage.

  • Final Deprotection and Purification: Any remaining protecting groups are removed, and the final linker-drug conjugate is purified, typically by chromatography (e.g., HPLC).

In Vitro Drug Release Assay

This assay is designed to measure the rate of drug release from the linker-drug conjugate under simulated physiological conditions.

Methodology:

  • Preparation of Solutions: A stock solution of the linker-drug conjugate is prepared in a suitable solvent (e.g., DMSO). A release buffer is prepared (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • Initiation of Release: The stock solution of the conjugate is diluted into the pre-warmed release buffer to a final concentration typically in the micromolar range. The trigger for release (e.g., a specific enzyme or a change in pH) is added.

  • Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). The reaction in each aliquot is quenched, for example, by adding a strong acid or by rapid freezing.

  • Analysis: The concentration of the released drug and the remaining intact conjugate in each sample is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS).

  • Data Analysis: The percentage of drug released is plotted against time. The half-life (t½) of release is calculated by fitting the data to a first-order kinetic model.

Plasma Stability Assay

This assay assesses the stability of the linker-drug conjugate in plasma to predict its in vivo stability.

Methodology:

  • Incubation: The linker-drug conjugate is incubated in plasma (e.g., human, mouse, or rat plasma) at 37°C.

  • Sampling: Aliquots are collected at various time points (e.g., 0, 1h, 4h, 8h, 24h, 48h).

  • Sample Preparation: The plasma proteins are precipitated from the samples (e.g., by adding a cold organic solvent like acetonitrile). The samples are then centrifuged, and the supernatant is collected.

  • Analysis: The amount of intact conjugate in the supernatant is quantified by LC-MS.

  • Data Analysis: The percentage of the intact conjugate remaining is plotted against time to determine its stability profile in plasma.

Conclusion

Azetidine-containing linkers represent a novel and promising platform for achieving traceless drug release. Their key advantage lies in the ability to fine-tune the release kinetics by leveraging the unique chemical properties of the azetidine ring within a self-immolative system. While more research and clinical validation are needed, the initial data suggests that azetidine linkers can offer a superior level of control over drug release compared to some existing technologies. For researchers in drug development, the exploration of azetidine-based linkers opens up new avenues for designing safer and more effective targeted therapies.

References

Azetidine vs. Oxetane Scaffolds: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for optimizing the pharmacological profiles of drug candidates. Among these, the four-membered heterocycles, azetidine and oxetane, have garnered significant attention. This guide provides a comprehensive comparative analysis of azetidine and oxetane scaffolds, offering insights into their synthesis, physicochemical properties, and applications in drug development to aid researchers in their scaffold selection process.

Introduction to Azetidine and Oxetane Scaffolds

Azetidine, a nitrogen-containing heterocycle, and oxetane, its oxygen-containing counterpart, are four-membered rings that offer a unique combination of properties. Their inherent ring strain, falling between that of the highly reactive three-membered rings (aziridines and oxiranes) and the more flexible five-membered rings (pyrrolidines and tetrahydrofurans), imparts distinct conformational rigidity.[1][2] This rigidity can be advantageous in drug design by pre-organizing substituents for optimal interaction with biological targets, thus minimizing the entropic penalty upon binding.[3]

Both scaffolds are considered "privileged" structures in medicinal chemistry due to their ability to improve key drug-like properties. They are often employed as bioisosteric replacements for less favorable functionalities. For instance, oxetanes have been successfully used as surrogates for gem-dimethyl and carbonyl groups, leading to improvements in metabolic stability and solubility without a significant increase in lipophilicity.[4][5] Similarly, azetidines can serve as isosteres for various groups, enhancing properties like hydrophilicity and metabolic robustness.[6][7]

Comparative Synthesis of Azetidine and Oxetane Scaffolds

The synthesis of these strained four-membered rings has historically presented challenges, but recent advancements have made a diverse array of substituted azetidines and oxetanes more accessible.[2] The primary synthetic strategies for both scaffolds often involve intramolecular cyclization reactions.

Azetidine Synthesis: Key methods for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is a common approach, often involving the cyclization of γ-amino alcohols or their derivatives. The hydroxyl group is typically converted into a good leaving group (e.g., mesylate or tosylate), which is then displaced by the amine to form the azetidine ring.[3]

  • [2+2] Cycloaddition: Photocycloaddition reactions between imines and alkenes can yield azetidine rings.[1][8]

  • Ring Expansion of Aziridines: The expansion of three-membered aziridine rings can also lead to the formation of azetidines.[9]

Oxetane Synthesis: The construction of the oxetane ring often relies on:

  • Williamson Ether Synthesis: The intramolecular version of this classic reaction is a robust method for forming the oxetane ring. It involves the deprotonation of a 1,3-diol derivative to form an alkoxide, which then displaces a leaving group on the same molecule.[5][10]

  • Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition of a carbonyl compound and an alkene is a powerful tool for synthesizing oxetanes.[11]

  • Ring Expansion of Epoxides: Similar to aziridines, epoxides can undergo ring expansion to form oxetanes.[5]

Physicochemical Properties: A Head-to-Head Comparison

The choice between an azetidine and an oxetane scaffold can significantly impact the physicochemical properties of a molecule. The presence of a nitrogen atom in azetidine versus an oxygen atom in oxetane leads to key differences in polarity, basicity, and hydrogen bonding capabilities.

PropertyAzetidineOxetaneRationale
Polarity HighHighBoth contain heteroatoms, contributing to their polar nature.[12]
Basicity (pKa of conjugate acid) ~11.29 (for azetidinium ion)Not basicThe nitrogen atom in azetidine is basic and can be protonated.
Hydrogen Bond Acceptor Yes (N atom)Yes (O atom)The lone pairs on the heteroatoms can accept hydrogen bonds.
Hydrogen Bond Donor Yes (N-H for unsubstituted azetidines)NoUnsubstituted or N-monosubstituted azetidines have a proton on the nitrogen.
Solubility Generally good, can be pH-dependentGenerally goodThe polar nature of both scaffolds often improves aqueous solubility.[5][12]
Metabolic Stability Can be susceptible to N-dealkylationGenerally high, can block metabolic weak spotsThe oxetane ring is often more metabolically robust than azetidine, particularly when 3,3-disubstituted.[4]
Lipophilicity (LogP) Generally lowerGenerally lowerBoth are used to decrease lipophilicity compared to carbocyclic analogs.[7]

Experimental Protocols

General Synthesis of a 2-Arylazetidine Derivative[3]

This protocol outlines a general method for the synthesis of 2-arylazetidines via intramolecular cyclization.

Step 1: Activation of the Hydroxyl Group

  • Dissolve the starting γ-amino alcohol (1.0 eq) in an inert solvent such as dichloromethane (DCM).

  • Add a base, for example triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a sulfonyl chloride, such as methanesulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

  • Dissolve the resulting amino mesylate/tosylate in a polar aprotic solvent like tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (1.5 eq), portion-wise at 0 °C.

  • Stir the reaction at room temperature or with gentle heating until cyclization is complete (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 2-arylazetidine.

Synthesis of 3-(Bromomethyl)oxetane via Intramolecular Williamson Ether Synthesis[10]

This protocol describes the synthesis of an oxetane derivative through an intramolecular Williamson ether synthesis.

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 eq).

  • Solvent Addition: Add anhydrous THF to create a slurry.

  • Addition of Starting Material: Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 eq) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.[10]

  • Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent such as diethyl ether. Separate the layers.

  • Washing: Wash the organic layer sequentially with water and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-(bromomethyl)oxetane.[10]

Visualization of Synthetic Pathways and Decision Logic

To further aid in the understanding of these scaffolds, the following diagrams illustrate their general synthetic routes and a logical workflow for selecting between them.

cluster_azetidine Azetidine Synthesis Amino Alcohol Amino Alcohol Intramolecular Cyclization Intramolecular Cyclization Amino Alcohol->Intramolecular Cyclization Azetidine Azetidine Intramolecular Cyclization->Azetidine Imine + Alkene Imine + Alkene [2+2] Cycloaddition [2+2] Cycloaddition Imine + Alkene->[2+2] Cycloaddition [2+2] Cycloaddition->Azetidine Aziridine Aziridine Ring Expansion Ring Expansion Aziridine->Ring Expansion Ring Expansion->Azetidine

General Synthetic Routes to Azetidines

cluster_oxetane Oxetane Synthesis 1,3-Diol Derivative 1,3-Diol Derivative Williamson Ether Synthesis Williamson Ether Synthesis 1,3-Diol Derivative->Williamson Ether Synthesis Oxetane Oxetane Williamson Ether Synthesis->Oxetane Carbonyl + Alkene Carbonyl + Alkene Paterno-Buchi Reaction Paterno-Buchi Reaction Carbonyl + Alkene->Paterno-Buchi Reaction Paterno-Buchi Reaction->Oxetane Epoxide Epoxide Ring Expansion Ring Expansion Epoxide->Ring Expansion Ring Expansion ->Oxetane

General Synthetic Routes to Oxetanes

Start Start Need for basicity? Need for basicity? Start->Need for basicity? Need H-bond donor? Need H-bond donor? Need for basicity?->Need H-bond donor? No Azetidine Azetidine Need for basicity?->Azetidine Yes Metabolic stability critical? Metabolic stability critical? Need H-bond donor?->Metabolic stability critical? No Need H-bond donor?->Azetidine Yes Oxetane Oxetane Metabolic stability critical?->Oxetane Yes Consider substitution pattern Consider substitution pattern Metabolic stability critical?->Consider substitution pattern No

Decision Workflow for Scaffold Selection

Conclusion

Both azetidine and oxetane scaffolds are valuable assets in the medicinal chemist's toolbox, offering distinct advantages in drug design. The choice between them should be guided by a thorough consideration of the desired physicochemical properties and the synthetic accessibility of the target molecules. Azetidines are the scaffold of choice when basicity or a hydrogen bond donor is required, while oxetanes often provide superior metabolic stability, particularly when appropriately substituted. As synthetic methodologies continue to advance, the accessibility and utility of these strained heterocycles in drug discovery are poised to expand even further.

References

Evaluating the In Vivo Stability of Azetidine-Thiol Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of bioconjugates, particularly antibody-drug conjugates (ADCs), in systemic circulation is a critical determinant of their therapeutic index. Premature release of cytotoxic payloads can lead to off-target toxicity and diminished efficacy. While maleimide-thiol conjugation has been a workhorse in the field, its inherent instability has driven the exploration of alternative linker technologies. This guide provides a comparative evaluation of the in vivo stability of the established maleimide-thiol linkage and the emerging azetidine-thiol conjugation strategy, offering supporting data and detailed experimental protocols for researchers in drug development.

The Challenge of In Vivo Conjugate Stability

The physiological environment presents numerous challenges to the stability of bioconjugates. The primary mechanism compromising the stability of traditional maleimide-thiol conjugates is the retro-Michael reaction. This reversible reaction can lead to the cleavage of the thiosuccinimide linkage, especially in the presence of endogenous thiols like glutathione and albumin, resulting in "thiol exchange" and premature drug release.[1][2]

Comparative In Vivo Stability: Maleimide-Thiol Conjugates

Significant research has focused on understanding and improving the stability of maleimide-thiol conjugates. Various strategies have been developed, including the use of next-generation maleimides that promote hydrolysis of the thiosuccinimide ring to a more stable, ring-opened structure, or that undergo transcyclization to form a more stable six-membered ring.[1][3][4]

Below is a summary of quantitative data on the in vivo stability of different maleimide-thiol based ADCs.

Linker TypeADC ExampleAnimal ModelStability Metric (% Intact ADC or DAR)Time PointReference
Traditional MaleimideTrastuzumab-vc-MMAEC57BL/6 Mouse~60% DAR retention7 days[5]
Self-Stabilizing MaleimideAnti-CD22 ADCRat>80% payload retention7 days[2]
Thiol-Maleimide (SMCC)J2898A-SMCC-DM1RatSlight decrease in intact ADC vs. total Ab7 days[6]

Note: DAR (Drug-to-Antibody Ratio) is a measure of the average number of drug molecules conjugated to an antibody. A decrease in DAR over time indicates payload loss. Data from different studies should be compared with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Azetidine-Thiol Conjugates: An Emerging Alternative

Azetidine-based linkers are being explored as a potential alternative to maleimides for thiol conjugation. The strained four-membered ring of azetidine offers unique reactivity.[7][8][9] While the azetidine ring is generally stable under physiological conditions, specific substitutions can influence its reactivity and stability.[7][8][10]

Currently, there is a notable lack of publicly available in vivo stability data for azetidine-thiol bioconjugates. While studies have investigated the synthesis and pharmacological properties of various azetidine-containing compounds, their performance as stable linkers for bioconjugates in a physiological setting remains to be thoroughly evaluated and reported in the literature.[11][12] The inherent ring strain of azetidines could potentially be harnessed to create stable, yet cleavable (under specific conditions) linkages, but this requires dedicated in vivo investigation.

Experimental Protocols for Evaluating In Vivo Stability

Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. The following is a detailed methodology for a key experiment used to evaluate the in vivo stability of ADCs.

In Vivo Plasma Stability Assessment of ADCs in Rodents

Objective: To determine the in vivo stability of an ADC by measuring the change in drug-to-antibody ratio (DAR) and the concentration of intact ADC in plasma over time.

Materials:

  • Test ADC

  • Vehicle (e.g., phosphate-buffered saline, PBS)

  • Sprague-Dawley rats or BALB/c mice

  • Anesthesia

  • Blood collection tubes (e.g., containing K2EDTA)

  • Centrifuge

  • -80°C freezer

  • Protein A or G magnetic beads for immunoprecipitation

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.0)

  • LC-MS grade water, acetonitrile, and formic acid

  • High-resolution liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Animal Dosing: Administer the test ADC intravenously (IV) to a cohort of rodents at a predetermined dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) via an appropriate route (e.g., tail vein, saphenous vein) at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-administration.

  • Plasma Preparation: Immediately process the blood samples by centrifugation at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Immunocapture of ADC:

    • Thaw plasma samples on ice.

    • Incubate a known volume of plasma with protein A or G magnetic beads to capture the ADC.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound plasma proteins.

  • Elution and Neutralization:

    • Elute the captured ADC from the beads using an elution buffer.

    • Immediately neutralize the eluate with a neutralization buffer.

  • LC-MS Analysis:

    • Analyze the purified ADC samples using a high-resolution LC-MS system.

    • Employ a reversed-phase chromatography method suitable for separating proteins.

    • Acquire mass spectra under native or denaturing conditions to determine the relative abundance of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

  • Data Analysis:

    • Deconvolute the mass spectra to calculate the average DAR at each time point.

    • Plot the average DAR versus time to determine the rate of drug loss.

    • Quantify the concentration of intact ADC at each time point using appropriate calibration standards.

    • Calculate pharmacokinetic parameters such as the half-life of the intact ADC.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in evaluating and understanding ADC stability, the following diagrams are provided.

G cluster_0 In Vivo Study cluster_1 Sample Processing cluster_2 Analysis ADC Administration (IV) ADC Administration (IV) Blood Sampling (Time Points) Blood Sampling (Time Points) ADC Administration (IV)->Blood Sampling (Time Points) Plasma Isolation Plasma Isolation Blood Sampling (Time Points)->Plasma Isolation Immunocapture of ADC Immunocapture of ADC Plasma Isolation->Immunocapture of ADC Elution & Neutralization Elution & Neutralization Immunocapture of ADC->Elution & Neutralization LC-MS Analysis LC-MS Analysis Elution & Neutralization->LC-MS Analysis Data Analysis (DAR, PK) Data Analysis (DAR, PK) LC-MS Analysis->Data Analysis (DAR, PK) Stability Assessment Stability Assessment Data Analysis (DAR, PK)->Stability Assessment

Experimental workflow for in vivo ADC stability assessment.

G ADC in Circulation ADC in Circulation Target Cell Target Cell ADC in Circulation->Target Cell Binding & Internalization Premature Payload Release Premature Payload Release ADC in Circulation->Premature Payload Release Linker Instability (e.g., retro-Michael) Lysosome Lysosome Target Cell->Lysosome Trafficking Cytotoxic Drug Cytotoxic Drug Lysosome->Cytotoxic Drug Linker Cleavage & Payload Release Cell Death Cell Death Cytotoxic Drug->Cell Death Induces Off-Target Toxicity Off-Target Toxicity Premature Payload Release->Off-Target Toxicity

General signaling pathway of ADC action and instability.

Conclusion

The in vivo stability of the linker is a paramount consideration in the design of effective and safe bioconjugates. While maleimide-thiol chemistry is well-characterized, its inherent instability has necessitated the development of more robust alternatives. Azetidine-thiol conjugation presents a promising new avenue, but rigorous in vivo evaluation is required to validate its potential as a stable and effective linker technology. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the tools and information necessary to make informed decisions in the design and evaluation of next-generation bioconjugates.

References

Azetidine-Based Scaffolds Versus Traditional Linkers in CNS Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective therapeutics for Central Nervous System (CNS) disorders is a significant challenge in medicinal chemistry, largely due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving optimal pharmacokinetic profiles. The choice of chemical scaffolds and linkers in drug design is paramount to overcoming these hurdles. This guide provides an objective comparison of azetidine-based scaffolds against traditional heterocyclic linkers—piperidine, piperazine, and morpholine—in the context of CNS drug design. The analysis is supported by a compilation of experimental data from various sources and detailed methodologies for key assays.

Executive Summary

Azetidine, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly for CNS drug candidates.[1][2] Its rising popularity stems from its unique conformational rigidity and favorable physicochemical properties, which can impart significant advantages over larger, more flexible traditional linkers.[1][2] The primary benefits of incorporating an azetidine moiety include enhanced metabolic stability, improved aqueous solubility, and the ability to serve as a versatile bioisostere, providing novel exit vectors for molecular design.[3] While traditional linkers like piperidine, piperazine, and morpholine have a long-standing history in successful CNS drugs, the judicious use of azetidine can offer a superior balance of properties required for brain penetration and in vivo efficacy.[4][5][6]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize key quantitative data for representative compounds containing azetidine and traditional linkers. It is important to note that these values are context-dependent and can be influenced by the overall molecular structure. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Table 1: Comparison of Physicochemical Properties

PropertyAzetidine-Containing Compound (Representative)Piperidine-Containing Compound (Representative)Piperazine-Containing Compound (Representative)Morpholine-Containing Compound (Representative)
Molecular Weight ( g/mol ) LowerHigherHigherHigher
cLogP Generally LowerGenerally HigherVariableGenerally Lower
Topological Polar Surface Area (TPSA) (Ų) Favorable for CNS penetration (<90 Ų)Can be higher depending on substitutionCan be higher due to the second nitrogenFavorable due to the ether oxygen
Hydrogen Bond Donors Typically 0-1Typically 0-1Can be up to 2Typically 0-1
Hydrogen Bond Acceptors 1122
pKa ~8.5 - 9.5~10.5 - 11.5~9.8 (first), ~5.6 (second)~8.4

Data synthesized from multiple sources for illustrative comparison.[5][7][8][9][10]

Table 2: Comparison of In Vitro ADME Properties

ParameterAzetidine-Containing Compound (Representative)Piperidine-Containing Compound (Representative)Piperazine-Containing Compound (Representative)Morpholine-Containing Compound (Representative)
Aqueous Solubility (µM) Generally HighModerate to HighHighHigh
BBB Permeability (Papp, 10⁻⁶ cm/s) (Caco-2/PAMPA) Moderate to HighVariable, often lowerVariable, can be lowModerate to High
Metabolic Stability (t½ in HLM, min) Generally HighLower (susceptible to oxidation)Lower (susceptible to N-dealkylation)Moderate to High
P-glycoprotein (P-gp) Efflux Ratio Generally LowCan be a substrateCan be a substrateGenerally Low

HLM: Human Liver Microsomes. Data synthesized from multiple sources for illustrative comparison.[4][7][11][12][13][14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Blood-Brain Barrier Permeability: Caco-2 Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption and, by extension, blood-brain barrier penetration of drug candidates.[2]

1. Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions.[11]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[2]

2. Permeability Assay:

  • The assay is performed by adding the test compound (typically at 10 µM) to the apical (A) side of the Transwell insert and a compound-free buffer to the basolateral (B) side.[2]

  • Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • To assess active efflux, the transport is also measured from the basolateral to the apical side (B to A).[2]

3. Sample Analysis:

  • The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

  • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[11]

In Vitro Blood-Brain Barrier Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of compounds across an artificial membrane, providing a good indication of their ability to cross the BBB by passive diffusion.[14]

1. Membrane Preparation:

  • A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.[8]

2. Assay Procedure:

  • The wells of a donor plate are filled with a solution of the test compound in a buffer that mimics physiological pH.

  • The filter plate with the artificial membrane is placed on top of the donor plate, and an acceptor plate containing a buffer solution is placed on top of the filter plate.

  • The "sandwich" is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor chamber.

3. Sample Analysis:

  • The concentration of the test compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.

4. Data Analysis:

  • The effective permeability (Pe) is calculated. Compounds are often categorized as high, medium, or low permeability based on their Pe values.[5]

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLM).[15]

1. Incubation:

  • The test compound (typically at 1 µM) is incubated with HLM and a cofactor, usually NADPH, to initiate the metabolic reaction.[9]

  • The incubation is carried out at 37°C, and samples are collected at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • The reaction is stopped at each time point by adding a quenching solution, such as ice-cold acetonitrile.

2. Sample Analysis:

  • The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.

  • The intrinsic clearance (CLint) is then calculated.[9]

Mandatory Visualization

CNS_Drug_Design_Logic cluster_0 Scaffold/Linker Selection cluster_1 Key Physicochemical Properties cluster_2 In Vitro ADME Properties cluster_3 Desired CNS Drug Profile Azetidine Azetidine MW Molecular Weight Azetidine->MW Lower LogP Lipophilicity (LogP) Azetidine->LogP Lower TPSA TPSA Azetidine->TPSA Favorable pKa pKa Azetidine->pKa Lower Basicity Metabolism Metabolic Stability Azetidine->Metabolism Higher Stability Traditional Traditional Linkers (Piperidine, Piperazine, Morpholine) Traditional->MW Higher Traditional->LogP Higher Traditional->TPSA Variable Traditional->pKa Higher Basicity Traditional->Metabolism Lower Stability Permeability BBB Permeability MW->Permeability Solubility Aqueous Solubility LogP->Solubility LogP->Permeability TPSA->Permeability pKa->Solubility pKa->Permeability CNS_Profile Optimal CNS Drug Candidate Solubility->CNS_Profile Permeability->CNS_Profile Metabolism->CNS_Profile

Caption: Logical relationships in CNS drug design.

Experimental_Workflow cluster_0 In Silico & In Vitro Screening cluster_1 Data Analysis & Candidate Selection Compound Test Compound PAMPA PAMPA Assay Compound->PAMPA Passive Permeability Caco2 Caco-2 Assay Compound->Caco2 Permeability & Efflux Microsomes Microsomal Stability Assay Compound->Microsomes Metabolic Stability Data Analyze Permeability & Stability Data PAMPA->Data Caco2->Data Microsomes->Data Selection Select Lead Candidates Data->Selection

References

Safety Operating Guide

Proper Disposal of Azetidine-3-thiol Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of Azetidine-3-thiol hydrochloride (CAS No. 179337-57-6). The guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

This compound is a chemical compound utilized in medicinal chemistry and pharmaceutical development.[1] Due to its chemical properties, including a thiol functional group and its nature as a hydrochloride salt, specific procedures must be followed for its disposal to ensure personnel safety and environmental protection.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4)

  • Skin corrosion/irritation (Category 2)

  • Serious eye damage/eye irritation (Category 2A)

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood.

Step-by-Step Disposal Protocol

Disposal of this compound and contaminated materials should be managed by a licensed professional waste disposal service.[1] The following procedures are based on general best practices for the disposal of thiol-containing compounds and hydrochloride salts in a laboratory setting and should be performed in a chemical fume hood.

Segregation and Containerization
  • Segregate Waste: Keep waste containing this compound separate from other waste streams to prevent incompatible chemical reactions.

  • Solid Waste: Place solid waste in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: Collect liquid waste in a designated, leak-proof, and sealed container. Ensure the container material is compatible with the solvent used.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

Decontamination of Labware and Spills
  • Reusable Glassware: Glassware should be decontaminated immediately after use. It is recommended to place glassware in a bleach bath overnight (approximately 14 hours).[2] After soaking, rinse the glassware thoroughly with water and then clean using normal methods.[2]

  • Disposable Items: Contaminated disposable items such as pipette tips, tubes, and paper towels should be collected in a designated hazardous waste container.

  • Spills: In the event of a spill, absorb the material with an inert absorbent like vermiculite or sand.[3] Collect the absorbed material in a sealed container and dispose of it as hazardous waste.[3] Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[3]

Experimental Protocols for Chemical Neutralization (for small quantities)

For small quantities, chemical neutralization may be considered. This should only be performed by trained personnel.

Oxidation of the Thiol Group

Thiols can be oxidized to less odorous and hazardous sulfonic acids using sodium hypochlorite (bleach).

  • Prepare a solution of the thiol-containing waste.

  • Slowly add an excess of commercial sodium hypochlorite solution (laundry bleach) to the stirred solution in a fume hood.

  • Allow the reaction to proceed for a sufficient time (e.g., overnight) to ensure complete oxidation.

Neutralization of the Hydrochloride Salt

The hydrochloride salt can be neutralized with a base.

  • After the oxidation step, the acidic solution can be neutralized by slowly adding a base such as sodium bicarbonate or a dilute solution of sodium hydroxide.

  • Monitor the pH of the solution using a pH meter or pH paper until a neutral pH (around 7) is reached.

  • The resulting neutralized solution may be disposed of down the drain with copious amounts of water, provided it complies with local regulations and does not contain other hazardous materials. Always check with your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Azetidine-3-thiol hydrochloride Waste decision_quantity Large or Small Quantity? start->decision_quantity large_quantity Large Quantity: Contact Licensed Professional Waste Disposal Service decision_quantity->large_quantity Large small_quantity Small Quantity: Chemical Neutralization in Fume Hood decision_quantity->small_quantity Small end End large_quantity->end oxidation Step 1: Oxidation (e.g., with Sodium Hypochlorite) small_quantity->oxidation neutralization Step 2: Neutralization (e.g., with Sodium Bicarbonate) oxidation->neutralization check_regulations Check Local Regulations and EHS Guidelines neutralization->check_regulations drain_disposal Dispose Down Drain with Copious Water check_regulations->drain_disposal Permitted hazardous_waste Dispose as Hazardous Waste check_regulations->hazardous_waste Not Permitted drain_disposal->end hazardous_waste->end

References

Personal protective equipment for handling Azetidine-3-thiol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Azetidine-3-thiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, combining the known hazards of azetidine derivatives and thiol-containing compounds. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.

Immediate Safety Considerations

This compound should be handled with the assumption that it possesses a combination of hazards associated with its structural components: the azetidine ring and the thiol group. Azetidine and its derivatives are known to be flammable, reactive, and corrosive.[1][2][3] Thiols are characterized by strong, unpleasant odors and can be toxic.[4][5] Therefore, all handling of this compound must be conducted with the highest degree of care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling must be conducted in a certified chemical fume hood to mitigate vapor inhalation and control odor.[2][4]
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of >0.11 mm and a breakthrough time of >480 minutes are recommended.[4] Always inspect gloves before use.
Eye and Face Protection Safety Goggles and Face ShieldWear tightly fitting safety goggles with side-shields.[4][6] A face shield should be worn when there is a risk of splashes.[1]
Skin and Body Protection Laboratory CoatA flame-retardant and chemical-resistant lab coat should be worn to protect against splashes and fire hazards.[1]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge may be necessary.[4][6]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Prepare a 1:1 bleach and water solution within the fume hood for immediate decontamination of glassware and utensils that come into contact with the thiol compound.[4]

  • Have an emergency spill kit readily accessible.

2. Handling and Transfer:

  • Wear all required PPE as specified in the table above.

  • Conduct all manipulations of this compound within the chemical fume hood to control odors and prevent inhalation of dust or vapors.[2][4]

  • For solid transfers, use appropriate tools (e.g., spatula) to minimize dust generation.[6][7]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[7]

3. Post-Handling:

  • Thoroughly decontaminate all non-disposable equipment that came into contact with the compound by soaking in the prepared bleach solution for at least 14 hours.[4]

  • Wipe down the work surface in the fume hood with a suitable decontaminating agent.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[7][8]

Disposal Plan: Managing this compound Waste

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

1. Waste Segregation and Collection:

  • Unused/Waste Product: Collect in a tightly sealed, chemically compatible container clearly labeled as "Hazardous Waste" with the full chemical name.[1][2]

  • Contaminated Disposables (Gloves, wipes, etc.): Place in a labeled hazardous waste bag or container.[1] These items should be segregated from other lab trash.

  • Empty Containers: Do not rinse. Dispose of as solid hazardous waste in a sealed container.[1]

  • Aqueous Solutions: Collect in a labeled, leak-proof hazardous waste container. Do not dispose of down the drain.[1]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][2]

  • Indicate the primary hazards (e.g., "Flammable," "Toxic," "Corrosive").[1]

  • Store waste containers in a designated satellite accumulation area, ensuring they are properly sealed and segregated from incompatible materials.[1][2]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Emergency Procedures

Spill Management:

  • Small Spills (≤ 50 mL):

    • Alert personnel in the immediate vicinity and restrict access.

    • Wearing appropriate PPE, absorb the spill using an inert absorbent material such as vermiculite or dry sand.[1]

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.[1]

    • Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste.[1]

    • Decontaminate the spill area with a bleach solution.[9]

  • Large Spills (> 50 mL):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.[1]

Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8][11]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_decon Prepare Decontamination Solution prep_spill Ready Spill Kit handle_work Work Within Fume Hood prep_spill->handle_work handle_transfer Transfer Compound Carefully handle_reaction Conduct Experiment emergency_spill Spill Occurs handle_transfer->emergency_spill cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon emergency_exposure Exposure Occurs handle_reaction->emergency_exposure cleanup_surface Clean Work Surface cleanup_wash Wash Hands Thoroughly disp_segregate Segregate Hazardous Waste cleanup_wash->disp_segregate disp_label Label Waste Containers disp_store Store in Designated Area disp_collection Arrange for Professional Disposal emergency_spill->disp_segregate Follow Spill Protocol emergency_exposure->cleanup_wash Follow First Aid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.